8-chlorodibenzo[b,f]thiepin-10(11H)-one
Description
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Properties
IUPAC Name |
3-chloro-6H-benzo[b][1]benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEQOXYRLRIDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356611 | |
| Record name | 8-chlorodibenzo[b,f]thiepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-28-9 | |
| Record name | 8-chlorodibenzo[b,f]thiepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 8-chlorodibenzo[b,f]thiepin-10(11H)-one (CAS No. 1469-28-9), a key intermediate in the manufacture of the atypical antipsychotic agent, Zotepine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. It details the synthetic pathways, including the preparation of the crucial precursor 2-(4-chlorophenylthio)phenylacetic acid and its subsequent intramolecular Friedel-Crafts cyclization. Additionally, it compiles the known physicochemical properties and discusses the pharmacological relevance of this compound in the context of Zotepine's mechanism of action.
Introduction: The Significance of a Keystone Intermediate
This compound is a tricyclic ketone that serves as the foundational scaffold for the synthesis of Zotepine.[1] Zotepine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and other psychotic disorders.[2][3] The therapeutic efficacy of Zotepine is attributed to its complex pharmacodynamic profile, acting as an antagonist at dopamine D1 and D2 receptors, as well as various serotonin (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[4][5] Furthermore, it inhibits the reuptake of norepinephrine.[5] This multifaceted mechanism of action allows Zotepine to address both the positive and negative symptoms of schizophrenia.[1]
The synthesis of Zotepine hinges on the availability of high-purity this compound. Therefore, a robust and well-characterized synthetic route to this key intermediate is of paramount importance for the pharmaceutical industry. This guide aims to provide a detailed exposition of the synthetic chemistry involved, as well as a compilation of the compound's known properties, to facilitate further research and development in this area.
Synthetic Pathways: From Precursors to the Tricyclic Core
The synthesis of this compound is a multi-step process that culminates in an intramolecular Friedel-Crafts cyclization. The overall synthetic strategy can be dissected into two primary stages:
-
Step 1: Synthesis of the Precursor, 2-(4-chlorophenylthio)phenylacetic acid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to yield this compound.
The following sections will provide a detailed, step-by-step methodology for each of these crucial transformations.
Step 1: Synthesis of 2-(4-chlorophenylthio)phenylacetic acid via Ullmann Condensation
The formation of the diaryl thioether linkage is a critical step in building the precursor molecule. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for this transformation.[6] In this reaction, an aryl halide is coupled with a thiol in the presence of a copper catalyst and a base.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium carbonate (K₂CO₃) and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reactants: Add 2-chlorophenylacetic acid and 4-chlorothiophenol to the flask.
-
Catalyst Introduction: Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and maintain vigorous stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with water to remove any inorganic salts. The crude 2-(4-chlorophenylthio)phenylacetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Causality Behind Experimental Choices:
-
High-Boiling Polar Solvent: The use of solvents like DMF or NMP is crucial as they can dissolve the reactants and the inorganic base, and they can withstand the high temperatures required for the Ullmann condensation.[6]
-
Inert Atmosphere: A nitrogen atmosphere is necessary to prevent the oxidation of the thiophenol and the copper catalyst at elevated temperatures.
-
Base: Potassium carbonate acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which is the active species in the reaction.
-
Acidification: Acidification of the reaction mixture after completion is essential to protonate the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation by filtration.
Step 2: Intramolecular Friedel-Crafts Cyclization
The final and key step in the synthesis of the dibenzo[b,f]thiepinone core is the intramolecular Friedel-Crafts cyclization of the precursor acid. This reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a widely used and effective reagent for such transformations.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place a sufficient amount of polyphosphoric acid (PPA).
-
Addition of Reactant: Heat the PPA to a moderately elevated temperature (e.g., 60-80 °C) to reduce its viscosity. Slowly add the 2-(4-chlorophenylthio)phenylacetic acid to the stirred PPA.
-
Reaction Execution: Increase the temperature of the reaction mixture to around 100-140 °C and maintain it for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted starting material. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both the solvent and the catalyst for this reaction. It is a strong dehydrating agent and a Brønsted acid, which facilitates the formation of the acylium ion intermediate required for the electrophilic aromatic substitution on the adjacent phenyl ring.[7][8]
-
Elevated Temperature: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular acylation.
-
Quenching with Ice: The highly exothermic hydrolysis of PPA is controlled by adding the reaction mixture to a large excess of ice. This also ensures the complete precipitation of the organic product.
-
Bicarbonate Wash: The wash with sodium bicarbonate solution is to neutralize any residual acidic impurities and to remove any unreacted starting acid by converting it to its water-soluble sodium salt.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for quality control and for its use in subsequent synthetic steps. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 1469-28-9 | [9] |
| Molecular Formula | C₁₄H₉ClOS | [9] |
| Molecular Weight | 260.74 g/mol | [9] |
| Appearance | Powder or crystals | [9] |
| Purity | Typically >95% | [9] |
| Storage | Sealed in dry, room temperature | [9] |
| IUPAC Name | This compound | [9] |
| InChI | 1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2 | [9] |
| InChI Key | RFEQOXYRLRIDPF-UHFFFAOYSA-N | [9] |
Spectroscopic Data:
While comprehensive, publicly available, and peer-reviewed spectral data for this compound is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. A singlet corresponding to the methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear in the range of 4.0-4.5 ppm. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically 190-200 ppm). The aromatic carbons would resonate in the range of 120-140 ppm, and the methylene carbon would appear at approximately 35-45 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methylene groups, and C=C stretching vibrations for the aromatic rings.[10][11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 260, with a characteristic isotopic pattern (M+2) at m/z 262 due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of CO, Cl, and other fragments from the tricyclic system.[12]
Application in the Synthesis of Zotepine
The primary application of this compound is as a direct precursor to Zotepine. The synthesis involves the O-alkylation of the enolate of the ketone with 2-dimethylaminoethyl chloride.
Experimental Protocol Outline:
-
Enolate Formation: this compound is treated with a strong base, such as sodium hydride (NaH), in a suitable solvent mixture like benzene-DMF. This deprotonates the carbon alpha to the carbonyl group, forming the corresponding enolate.
-
Alkylation: 2-dimethylaminoethyl chloride is then added to the reaction mixture. The enolate oxygen attacks the electrophilic carbon of the alkyl chloride in a nucleophilic substitution reaction.
-
Work-up and Isolation: The reaction is quenched, and the product, Zotepine, is isolated and purified.
Safety and Handling
This compound is a chemical substance that should be handled with appropriate safety precautions. It is classified with the GHS07 pictogram and the signal word "Warning".[9] The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the atypical antipsychotic Zotepine. Its synthesis, primarily achieved through an intramolecular Friedel-Crafts cyclization of a diaryl thioether precursor, requires careful control of reaction conditions. This guide has provided a detailed overview of the synthetic methodologies, physicochemical properties, and the crucial role of this compound in the production of a clinically significant pharmaceutical agent. Further research into optimizing the synthetic route and fully characterizing the spectral properties of this keystone intermediate will be beneficial for the advancement of pharmaceutical manufacturing and drug discovery.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Zotepine? Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Zotepine used for? Retrieved from [Link]
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PubChem. (n.d.). Zotepine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 1). Zotepine. Retrieved from [Link]
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MIMS. (n.d.). Zotepine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
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Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]
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Prasad, A. S., et al. (n.d.). An Improved Process For Synthesis Of Dibenzo-[B,F][2][4]-Thiazepine-11-(10H)-One. Retrieved from a document with this title, specific source URL not available in search results.
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Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]
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Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (2025, January 13). Intramolecular Friedel Crafts Reaction. Retrieved from [Link]
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
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ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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AIR Unimi. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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An In-depth Technical Guide to 8-chlorodibenzo[b,f]thiepin-10(11H)-one
CAS Number: 1469-28-9
This guide provides a comprehensive technical overview of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a key heterocyclic compound with significant relevance in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction and Significance
This compound is a tricyclic ketone belonging to the dibenzo[b,f]thiepin class of compounds. Its core structure, consisting of a central seven-membered thiepin ring fused to two benzene rings, is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. The primary significance of this particular compound lies in its role as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Zotepine.[1] Zotepine is used in the treatment of schizophrenia and has a complex pharmacological profile, acting on multiple neurotransmitter systems.[2] Understanding the chemistry of this compound is therefore essential for the synthesis and development of Zotepine and other potential derivatives with therapeutic value.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1469-28-9 | [1] |
| Molecular Formula | C₁₄H₉ClOS | |
| Molecular Weight | 260.74 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-11-one, 8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one | [1] |
| Physical Form | Powder or crystals | |
| Storage Conditions | Sealed in a dry place at room temperature |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A logical synthetic route starts from 4-chlorothiophenol and 2-chlorophenylacetic acid. The key steps are a nucleophilic aromatic substitution to form a thioether, followed by an intramolecular cyclization to construct the dibenzo[b,f]thiepin core.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed methodology based on analogous reactions for the synthesis of dibenzothiazepinones and related structures.[3] Researchers should consider this a starting point for experimental optimization.
Step 1: Synthesis of 2-((4-Chlorophenyl)thio)phenylacetic Acid
-
To a stirred solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Add 2-chlorophenylacetic acid (1.0 eq) and a copper catalyst (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture at a temperature range of 120-150 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-((4-chlorophenyl)thio)phenylacetic acid.
Step 2: Intramolecular Cyclization to this compound
-
Add 2-((4-chlorophenyl)thio)phenylacetic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heat the mixture with vigorous stirring at a temperature of 100-140 °C for 2-6 hours. The reaction should be monitored by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not available in the searched literature, the expected analytical data based on its structure are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings and the methylene protons of the thiepin ring. The aromatic region (typically 7.0-8.0 ppm) would display a complex splitting pattern due to the coupling of adjacent protons. The methylene protons would likely appear as a singlet or a pair of doublets in the aliphatic region (around 4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the range of 190-200 ppm), the aromatic carbons, and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (260.74 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include those for C-H stretching of the aromatic rings and the methylene group, and C=C stretching of the aromatic rings.
Pharmacological Relevance and Applications
The primary pharmacological importance of this compound is its role as a direct precursor to the atypical antipsychotic drug Zotepine.[2] The synthesis of Zotepine involves the conversion of the ketone functional group in this compound to an enol ether.
Role in the Synthesis of Zotepine
The conversion to Zotepine is typically achieved by reacting this compound with 2-(dimethylamino)ethyl chloride in the presence of a strong base like sodium hydride. This reaction introduces the side chain responsible for the pharmacological activity of Zotepine.
Mechanism of Action of Zotepine
Zotepine exhibits a broad spectrum of activity on various neurotransmitter receptors. Its antipsychotic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5] Additionally, Zotepine has affinity for other receptors, including dopamine D₁, serotonin 5-HT₂c, 5-HT₆, and 5-HT₇, as well as adrenergic (α₁) and histamine (H₁) receptors.[6][7] It also inhibits the reuptake of norepinephrine.[4] This multi-receptor binding profile contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia.
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molecular structure of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tricyclic dibenzo[b,f]thiepin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active compounds. This guide provides a comprehensive technical examination of a key derivative, this compound (CAS No: 1469-28-9). We will dissect its molecular architecture, delineate a robust synthetic pathway with detailed protocols, explore its spectroscopic signature for unambiguous identification, and discuss its pivotal role as a precursor in the development of therapeutic agents. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound.
Introduction: The Dibenzo[b,f]thiepin Core
The dibenzo[b,f]thiepin ring system, characterized by two benzene rings fused to a central seven-membered thiepin ring, is a privileged scaffold in drug discovery. Its unique, non-planar, and conformationally flexible structure allows for precise three-dimensional interactions with biological targets. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antipsychotic, neuroleptic, and anticancer properties.[1][2]
This compound is a significant intermediate in this class. Its structure incorporates a chlorine substituent and a ketone functional group, which not only modulate its physicochemical properties but also serve as critical handles for further chemical modification. It is notably a precursor in the synthesis of the atypical antipsychotic drug Zotepine.[3] Understanding the synthesis and characterization of this molecule is therefore fundamental for the development of novel therapeutics based on the dibenzo[b,f]thiepin framework.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is defined by its tricyclic framework and specific functionalization. The chlorine atom at the C-8 position acts as an electron-withdrawing group, influencing the electronic distribution across the aromatic system. The ketone at C-10 introduces a site for nucleophilic attack and further derivatization, while the dihydro- (11H) position imparts the characteristic folded conformation of the seven-membered ring.
A summary of its core physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1469-28-9 | [3][4] |
| Molecular Formula | C₁₄H₉ClOS | [3] |
| Molecular Weight | 260.74 g/mol | [4] |
| IUPAC Name | This compound | |
| InChI Key | RFEQOXYRLRIDPF-UHFFFAOYSA-N | |
| Physical Form | Powder or crystals | |
| Typical Purity | >95% - >98% | [3] |
| Storage | Sealed in dry, room temperature |
Synthesis and Mechanistic Considerations
The construction of the this compound core is most efficiently achieved through a two-step process involving the synthesis of a diaryl sulfide precursor followed by an intramolecular cyclization reaction.
Synthesis Workflow
The overall synthetic strategy is depicted below. The process begins with the formation of 2-(4-chlorophenylthio)benzoic acid, which is then subjected to an acid-catalyzed cyclization to yield the target tricyclic ketone.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This protocol describes a robust method for synthesizing the key precursor, avoiding the use of expensive and environmentally challenging catalysts where possible. The reaction proceeds via a nucleophilic aromatic substitution (Ullmann-type condensation).
Rationale: The use of lithium salts of the reactants, formed in situ, facilitates the reaction at elevated temperatures without requiring a copper catalyst, which can be difficult to remove from the final product.[5] This approach enhances the economic viability and purity of the intermediate.
Materials:
-
2-Chlorobenzoic acid
-
4-Chlorothiophenol
-
Lithium hydroxide (LiOH)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or dimethylformamide)
-
Hydrochloric acid (HCl) for workup
-
Water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-chlorobenzoic acid and an equimolar amount of 4-chlorothiophenol to the chosen solvent.
-
Add two equivalents of lithium hydroxide. The formation of the respective lithium salts will occur.
-
Heat the reaction mixture to 170-200°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to approximately 100°C and pour it into a beaker of water.
-
Acidify the aqueous solution to a pH of ~2 with hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
The crude 2-(4-chlorophenylthio)benzoic acid can be recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity. Melting point: 230°-235° C.[5]
This step involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid group of the precursor acylates the adjacent aromatic ring.
Rationale: Polyphosphoric acid (PPA) is an effective dehydrating agent and acid catalyst for this type of cyclization. It promotes the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich phenyl ring to close the seven-membered thiepin ring.[6]
Materials:
-
2-(4-chlorophenylthio)benzoic acid (from Protocol 1)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Acetone
Procedure:
-
Pre-heat a sufficient quantity of polyphosphoric acid to approximately 65°C in a suitable reaction vessel with mechanical stirring.
-
Slowly add the 2-(4-chlorophenylthio)benzoic acid to the warm PPA.
-
Increase the temperature of the reaction mixture to 100-105°C and stir for 6-8 hours. The reaction should be monitored for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to about 80°C.
-
Carefully and slowly pour the hot, viscous reaction mixture onto ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Allow the mixture to cool to room temperature, then collect the solid product by filtration.
-
Wash the solid with water, followed by a small amount of cold acetone to remove colored impurities.
-
Dry the resulting off-white to pale yellow solid to yield this compound.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. The following provides a guide to the expected spectroscopic data for verifying the structure of this compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): A complex series of multiplets corresponding to the 7 aromatic protons. The substitution pattern will lead to distinct doublets and triplets. Aliphatic Region (δ ~4.0 ppm): A singlet corresponding to the two protons of the methylene group (-CH₂-) at position 11. |
| ¹³C NMR | Carbonyl Region (δ ~190-200 ppm): A signal for the ketone carbon (C-10). Aromatic Region (δ ~120-145 ppm): Signals for the 12 aromatic carbons. The carbon attached to the chlorine (C-8) and the carbons attached to sulfur will have characteristic shifts. Aliphatic Region (δ ~45-55 ppm): A signal for the methylene carbon (C-11). |
| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z 260. Isotopic Peak (M+2)⁺: A characteristic peak at m/z 262 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Key Fragments: Loss of CO (m/z 232) and other fragments resulting from the cleavage of the thiepin ring. |
| IR Spectroscopy | C=O Stretch: A strong absorption band around 1680 cm⁻¹ characteristic of an aryl ketone. C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| HPLC | Used for purity assessment, typically employing a C18 reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water. Purity is determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm). |
Pharmacological Context and Future Directions
The dibenzo[b,f]thiepin scaffold is a validated pharmacophore for targeting the central nervous system.[2] The title compound is a direct precursor to Zotepine, an antipsychotic used in the treatment of schizophrenia.[3] The structural relationship highlights the compound's importance in accessing more complex, biologically active molecules.
Caption: Role as a key intermediate for bioactive molecules.
Research has shown that other derivatives of the dibenzo[b,f]thiepine and the analogous dibenzo[b,f]oxepine core exhibit potent anti-breast cancer activity, suggesting that this scaffold is ripe for further exploration in oncology.[1] The strategic placement of the chlorine and ketone groups on this compound provides medicinal chemists with versatile synthetic routes to generate libraries of novel compounds for screening against various therapeutic targets.
Conclusion
This compound is more than a mere chemical intermediate; it is a foundational building block for a class of compounds with significant therapeutic potential. This guide has provided a detailed overview of its molecular structure, a reliable and scalable synthetic pathway, and the analytical methods required for its characterization. By understanding these core technical aspects, researchers are better equipped to leverage this versatile scaffold in the design and synthesis of next-generation pharmaceuticals.
References
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- Kleemann, A. Process for the preparation of 2-arylthiobenzoic acids. US Patent 4,902,826, issued February 20, 1990. [URL: https://patents.google.
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Stark, H., et al. Dibenzo[b,f][7][8]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. ResearchGate, 2016. [URL: https://www.researchgate.net/publication/305786313_Dibenzo[bf][9]oxazepines_and_dibenzo[be]oxepines_Influence_of_the_chlorine_substitution_pattern_on_the_pharmacology_at_the_H1R_H4R_5-HT2AR_and_other_selected_GPCRs]
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Riches, A. G., et al. Structural reassignment of a dibenz[b,f][7][8]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 2011. [URL: https://www.publish.csiro.au/CH/CH11168]
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PrepChem. Synthesis of 8-chlorodibenz[b,f][7][8]oxazepine-10(11H)-carboxylic acid, 2-[(phenylthio)acetyl]hydrazide. Protocol Example. [URL: http://www.prepchem.com/synthesis-of-8-chlorodibenz-b-f-1-4-oxazepine-10-11h-carboxylic-acid-2-phenylthio-acetyl-hydrazide]
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PubChem. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][7][8]diazepin-11-one. Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3653116]
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ResearchGate. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][7][8]diazepin-11-yl)piperazino]. Journal Article. [URL: https://www.researchgate.net/publication/236932450_8-Chloro-11-%5B4-8-chloro-5H-dibenzo%5Bbe%5D%5B14%5Ddiazepin-11-ylpiperazino%5D-5H-dibenzo%5Bbe%5D%5B14%5Ddiazepine_a_by-product_from_the_synthesis_of_desmethylclozapine]
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MDPI. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][7][8]diazepin-11-yl)piperazino]. Journal Article. [URL: https://www.mdpi.com/1420-3049/4/12/330]
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ResearchGate. Mass spectrometry and liquid chromatography/mass spectrometry of some derivatives of 6‐(2‐chlorophenyl)‐1‐methyl‐7,8,9,10‐tetrahydro‐4H‐pyrido [4′,3′ ‐ 4,5]thieno [3,2‐f][5][7][8]. Journal Article. [URL: https://www.researchgate.net/publication/229566679_Mass_spectrometry_and_liquid_chromatographymass_spectrometry_of_some_derivatives_of_6-2-chlorophenyl-1-methyl-78910-tetrahydro-4H-pyrido_4'3'_-_45thieno_32-f_124]
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8-chlorodibenzo[b,f]thiepin-10(11H)-one as a Zotepine impurity
An In-depth Technical Guide to 8-chlorodibenzo[b,f]thiepin-10(11H)-one: A Process-Related Impurity in Zotepine Synthesis
Abstract
Zotepine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This technical guide provides a comprehensive examination of this compound, a critical starting material and potential process-related impurity in the synthesis of Zotepine.[3] We will explore its origin within the manufacturing process, detail robust analytical methodologies for its detection and quantification, and discuss the strategic implementation of control measures in alignment with global regulatory standards. This document serves as a critical resource for professionals dedicated to ensuring the quality and integrity of Zotepine.
The Genesis of an Impurity: Synthesis of Zotepine
The control of any impurity begins with a fundamental understanding of its origin. This compound is not a degradation product but a key synthetic intermediate—a direct precursor in the final step of Zotepine's manufacturing process.[3] Its presence in the final API is typically a result of an incomplete chemical reaction or insufficient purification.
The terminal step in Zotepine synthesis involves the alkylation of this compound with 2-dimethylaminoethyl chloride.[3] This reaction, conducted in the presence of a strong base like sodium hydride, targets the enolizable ketone to form the final enol ether structure of Zotepine.
Causality of Impurity Formation:
-
Incomplete Reaction: If the reaction does not proceed to completion, unreacted this compound will remain in the reaction mixture. Factors such as suboptimal reaction time, temperature, or stoichiometric imbalances of reactants and base can contribute to this issue.
-
Ineffective Purification: The structural similarity between the starting material and the final product can pose a challenge for purification. If the downstream purification processes (e.g., crystallization, chromatography) are not adequately optimized and validated, they may fail to remove the residual intermediate to the required level.
Below is a diagram illustrating the synthetic pathway leading to Zotepine and highlighting the potential for the precursor to become an impurity.
Caption: Synthetic pathway of Zotepine highlighting the role of the key intermediate.
Physicochemical Profile of the Key Intermediate
Accurate analytical detection and control require a well-characterized reference standard for the impurity. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-11-one | [5] |
| CAS Number | 1469-28-9 | [4][5] |
| Molecular Formula | C₁₄H₉ClOS | [5] |
| Molecular Weight | 260.74 g/mol | [4] |
| Physical Form | Powder or crystals | [4] |
| Storage | Sealed in dry, room temperature conditions | [4] |
Analytical Methodologies for Impurity Profiling
The quantification of impurities in an API necessitates the development of sensitive, specific, and robust analytical methods. For Zotepine, chromatographic techniques are the methods of choice, capable of separating the API from its structurally similar impurities.
Overview of Analytical Techniques
Several methods have been successfully employed for the analysis of Zotepine and its related substances, each with distinct advantages.
| Method | Typical Column | Mobile Phase/Carrier Gas | Detection | Key Advantages | Reference |
| RP-HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient mixture of Acetonitrile and aqueous buffer (e.g., 0.05% TFA) | UV (254 nm) | Robust, highly reproducible, stability-indicating. | [6][7] |
| RP-UFLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Isocratic mixture of Acetonitrile and 10 mM tetra-butyl ammonium hydrogen sulphate | PDA (221 nm) | Rapid analysis times, high throughput. | [8] |
| GC-MS | (Not specified) | (Not specified) | Mass Spectrometry (MS) | High sensitivity and specificity, excellent for volatile impurities. | [9] |
Expertise in Method Selection: The choice of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often preferred for routine quality control of process-related impurities like this compound. The rationale is threefold:
-
Versatility: RP-HPLC can effectively separate compounds with a wide range of polarities.
-
Stability-Indicating Power: When properly developed and validated according to ICH guidelines, these methods can separate the API not only from process impurities but also from potential degradants, making them suitable for stability studies.[6][7]
-
Robustness: The technology is well-established and provides reliable, reproducible results essential for a regulated pharmaceutical environment.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on methodologies reported in the literature for the analysis of Zotepine and its related substances.[6][7]
Objective: To quantify this compound in Zotepine API.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV/PDA detector.
-
Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Reference Standards: Zotepine, this compound.
-
Reagents: Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), Purified water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.01 75 25 10.0 40 60 15.0 0 100 20.0 0 100 22.0 75 25 | 25.0 | 75 | 25 |
3. Preparation of Solutions:
-
Diluent: Acetonitrile and Water (1:1 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., corresponding to the specification limit, such as 0.1% of the test concentration).
-
Test Solution: Accurately weigh and dissolve the Zotepine API sample in the diluent to obtain a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates and tailing factor must meet the pre-defined criteria in the validated method.
5. Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the test solution.
-
Identify the peak corresponding to this compound in the test solution chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of the impurity in the test sample using the peak area response.
The following workflow diagram illustrates the logical process for impurity analysis.
Caption: General workflow for chromatographic impurity analysis.
Regulatory Framework and Control Strategy
Controlling impurities is a non-negotiable aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). The ICH Q3A guideline provides a framework for controlling organic impurities in new drug substances.
A robust control strategy for this compound is multi-faceted, extending beyond final product testing.
1. Starting Material Control:
-
A rigorous specification should be in place for this compound as a raw material. This ensures that the quality of the input material is high and does not introduce other, unexpected impurities.
2. Process Optimization and In-Process Controls (IPCs):
-
The alkylation reaction conditions (temperature, time, stoichiometry) must be precisely optimized and controlled to drive the reaction to completion, thereby minimizing the amount of unreacted starting material.
-
IPCs can be implemented to monitor the disappearance of the starting material, confirming the reaction has reached its endpoint before proceeding to the next stage.
3. Purification Process Validation:
-
The purification step (e.g., recrystallization) must be validated to demonstrate its capacity to effectively remove this compound to a level well below the established specification limit.
4. Final Specification and Release Testing:
-
The final Zotepine API specification must include a specific test and acceptance criterion for this compound.
-
The acceptance criterion (limit) is based on toxicological data and regulatory thresholds (e.g., typically ≤ 0.15% for an unspecified impurity unless otherwise justified).
-
Each batch of Zotepine must be tested using a validated, stability-indicating analytical method to ensure compliance with this limit before release.
Conclusion
This compound is a critical process-related impurity in the manufacture of Zotepine, originating directly from its role as the primary precursor in the final synthetic step. Its control is a clear demonstration of the "quality by design" principle in pharmaceutical development. A comprehensive control strategy, encompassing stringent raw material specifications, optimized and controlled manufacturing processes, and robust, validated analytical testing, is essential. By understanding the origin and implementing rigorous scientific controls, researchers and manufacturers can ensure the consistent production of high-purity Zotepine, thereby safeguarding patient safety and ensuring therapeutic efficacy.
References
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Zotepine - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Zotepine: A clinical review. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Talluri, M. V. N. K., et al. (2013). Selective separation, detection of zotepine and mass spectral characterization of degradants by LC–MS/MS/QTOF. ResearchGate. Retrieved January 14, 2026, from [Link]
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Talluri, M. V. N. K., et al. (2013). Selective separation, detection of zotepine and mass spectral characterization of degradants by LC-MS/MS/QTOF. PubMed. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dibenzothiepin core, a tricyclic heterocyclic system, represents a "privileged structure" in medicinal chemistry, giving rise to a diverse array of neurotropic and psychotropic agents. This guide provides a comprehensive technical overview of dibenzothiepin-based compounds, intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development. We will delve into the synthetic strategies for accessing this scaffold, explore the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and provide detailed experimental protocols for their evaluation. The focus will be on elucidating the mechanisms of action of key agents, including their interactions with monoamine transporters and G-protein coupled receptors (GPCRs), and the subsequent modulation of intracellular signaling pathways.
The Dibenzothiepin Core: Structural Significance and Synthetic Access
The dibenzothiepin scaffold consists of two benzene rings fused to a central seven-membered thiepine ring. This three-dimensional structure allows for diverse substitutions, leading to compounds with a wide range of pharmacological activities, from antidepressant to antipsychotic properties.[1][2] The synthesis of the dibenzothiepin core can be approached through several strategies, often involving the construction of a diaryl sulfide precursor followed by a ring-closing reaction.
A notable strategy involves the ortho-metalation of aromatic aldehyde acetals, followed by treatment with bis(phenylsulfonyl) sulfide to create the necessary bis(aryl) sulfide precursors. Subsequent deacetalization and a McMurry coupling reaction efficiently form the central thiepine ring, providing a versatile route to various dibenzothiepin derivatives.[3] Other approaches may involve the reaction of polycyclic aromatic hydrocarbons with elemental sulfur under specific conditions to form polycyclic thiophenes.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings, which is critical for modulating the pharmacological activity of the final compound.
Key Dibenzothiepin-Based Agents and Their Mechanisms of Action
The dibenzothiepin scaffold is the foundation for several clinically significant neurotropic and psychotropic drugs. Their mechanisms of action are multifaceted, often involving interactions with multiple biological targets.
Dosulepin (Dothiepin): A Tricyclic Antidepressant
Dosulepin, a thioanalogue of amitriptyline, is a tricyclic antidepressant (TCA) primarily used for major depressive disorder, especially when associated with anxiety.[3][5] Its therapeutic effects are largely attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), dosulepin increases the synaptic availability of these neurotransmitters.[7]
Beyond its primary SNRI activity, dosulepin exhibits a broad receptor binding profile, acting as an antagonist at several GPCRs, including:
-
Histamine H1 receptors: contributing to its sedative effects.[8]
-
α1- and α2-adrenergic receptors: which can lead to side effects like orthostatic hypotension.[3]
-
5-HT2A serotonin receptors: antagonism at this receptor may contribute to its anxiolytic and sleep-improving properties.[7]
-
Muscarinic acetylcholine receptors: responsible for anticholinergic side effects such as dry mouth and blurred vision.[7]
The metabolism of dosulepin is also a key factor in its overall pharmacological profile. Its active metabolite, northiaden, is a more potent inhibitor of norepinephrine uptake than the parent drug, thus extending its therapeutic action.[7]
Zotepine: An Atypical Antipsychotic
Zotepine is a second-generation (atypical) antipsychotic used in the treatment of schizophrenia.[9][10] Its antipsychotic efficacy is thought to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[11] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[12]
Zotepine's receptor binding profile is complex and includes high affinity for:
Furthermore, its active metabolite, norzotepine, acts as a potent norepinephrine reuptake inhibitor, which may contribute to its effects on the negative and cognitive symptoms of schizophrenia.[11]
Tianeptine: An Atypical Antidepressant with a Unique Mechanism
Tianeptine stands out among dibenzothiepin derivatives due to its unconventional mechanism of action. Initially thought to be a selective serotonin reuptake enhancer (SSRE), more recent evidence points to a multimodal pharmacology. The primary mechanism is now understood to be the modulation of the glutamate system. Tianeptine is believed to stabilize glutamatergic signaling by influencing NMDA and AMPA receptors, which plays a role in its antidepressant and anxiolytic effects.[13][14]
In addition to its effects on the glutamate system, tianeptine is also a full agonist at the mu-opioid receptor and a weak agonist at the delta-opioid receptor.[13] This opioid receptor activity contributes to its therapeutic effects but also introduces a potential for abuse.[13][15]
Structure-Activity Relationships (SAR)
The pharmacological profile of dibenzothiepin derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing therapeutic efficacy and minimizing side effects.
For tricyclic antidepressants like dosulepin, the length and nature of the side chain are critical. A short side chain of two or three carbon atoms with a terminal secondary or tertiary amine is generally required for potent monoamine reuptake inhibition.[9]
In the case of tianeptine, the structural requirements are more specific. An aminocarboxylic acid side chain with an optimal length of six methylene units is crucial for its activity. Additionally, an electron-donating heteroatom in the central ring and a moderate electron-accepting substituent on one of the aromatic rings are important for its unique pharmacological profile.[9]
For atypical antipsychotics like zotepine, the nature of the substituent on the dibenzothiepin ring system and the composition of the side chain significantly influence the affinity for dopamine and serotonin receptors. The piperazine moiety, common in many antipsychotics, plays a key role in receptor binding. Modifications to this group can fine-tune the D2/5-HT2A affinity ratio, which is a key determinant of atypicality.[1][16]
Key Experimental Protocols for Evaluation
The characterization of novel dibenzothiepin derivatives requires a battery of in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[17]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., dopamine D2, serotonin 5-HT2A).
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor).
Step-by-Step Protocol (General):
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).[18]
-
Assay Buffer: Use an appropriate buffer system for the specific receptor. For example, for 5-HT2A receptors, a buffer containing 50 mM Tris-HCl, 4 mM CaCl2, and 0.1% ascorbic acid may be used.[19]
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.[19]
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 27°C).[19]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays are crucial for compounds like dosulepin that act on monoamine transporters.[21]
Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of a neurotransmitter (e.g., serotonin, norepinephrine) into cells expressing the corresponding transporter.
Principle: The assay measures the uptake of a radiolabeled neurotransmitter into cells (e.g., HEK293 cells stably expressing SERT or NET) in the presence and absence of the test compound.[22][23]
Step-by-Step Protocol (Adherent Cell Method):
-
Cell Culture: Plate HEK293 cells stably expressing the transporter of interest in a 96-well plate and grow to confluence.[24]
-
Pre-incubation: Wash the cells with buffer (e.g., Krebs-HEPES buffer) and pre-incubate with varying concentrations of the test compound for a short period (e.g., 5 minutes).[21]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [3H]-serotonin) to initiate uptake and incubate for a defined time (e.g., 1 minute for SERT).[24]
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.[24]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the concentration-response curve.
GPCR Functional Assays: Calcium Mobilization
For dibenzothiepin derivatives that act on Gq-coupled receptors (like 5-HT2A), measuring changes in intracellular calcium is a common functional readout.[14][25]
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled receptor.
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.[26]
Step-by-Step Protocol:
-
Cell Loading: Load cells expressing the Gq-coupled receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add the test compound (for agonist testing) or pre-incubate with the test compound followed by the addition of a known agonist (for antagonist testing).
-
Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the response (e.g., peak fluorescence) and generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
β-Arrestin Recruitment Assays
These assays are important for understanding biased agonism and receptor desensitization mechanisms.[7][8]
Objective: To measure the recruitment of β-arrestin to a GPCR upon ligand binding.
Principle: Ligand-induced GPCR activation often leads to the recruitment of β-arrestin. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC). In EFC-based assays, the GPCR and β-arrestin are tagged with complementary fragments of an enzyme. Upon their interaction, a functional enzyme is formed, which generates a detectable signal (e.g., luminescence).[6][7]
Step-by-Step Protocol (EFC-based):
-
Cell Culture: Use a cell line engineered to co-express the GPCR tagged with one enzyme fragment and β-arrestin tagged with the complementary fragment.[7]
-
Compound Incubation: Add the test compound to the cells and incubate for a specific period (e.g., 60-90 minutes).
-
Signal Detection: Add the enzyme substrate and measure the resulting luminescent signal.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment. Generate concentration-response curves to determine the potency and efficacy of the test compound.
Signaling Pathways and Visualization
The pharmacological effects of dibenzothiepin derivatives are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.
D2 Receptor and 5-HT2A Receptor Signaling
Antagonism at D2 and 5-HT2A receptors is a key mechanism for atypical antipsychotics. D2 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[27] In contrast, 5-HT2A receptors are Gq/11-coupled, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[28] There is also evidence for functional crosstalk and heteromerization between D2 and 5-HT2A receptors, which can further modulate their signaling outputs.[29]
Diagrams of Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The following table summarizes the receptor binding affinities of selected dibenzothiepin derivatives. This data is essential for comparing the pharmacological profiles of different compounds and for guiding SAR studies.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | D2 (Ki, nM) | 5-HT2A (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Dosulepin | 4.6 | 19 | 210 | 23 | 1.1 | 20 |
| Zotepine | 130 | 14 | 11 | 2.1 | 3.2 | >1000 |
| Tianeptine | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
Note: Data compiled from various sources. Absolute values may vary between studies depending on the experimental conditions.
Conclusion and Future Directions
The dibenzothiepin scaffold continues to be a fertile ground for the discovery of novel neurotropic and psychotropic agents. The diverse pharmacology of compounds like dosulepin, zotepine, and tianeptine highlights the versatility of this chemical structure. Future research in this area will likely focus on the development of biased ligands that selectively activate specific downstream signaling pathways, with the aim of maximizing therapeutic efficacy while minimizing side effects. A deeper understanding of the SAR and the intricate signaling networks modulated by these compounds will be paramount in achieving this goal. The detailed experimental protocols and foundational knowledge presented in this guide are intended to empower researchers to advance the development of the next generation of dibenzothiepin-based therapeutics.
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discovery and history of dibenzo[b,f]thiepin compounds
An In-Depth Technical Guide to the Discovery and History of Dibenzo[b,f]thiepin Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The dibenzo[b,f]thiepin scaffold is a tricyclic heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry, most notably as the foundation for a class of atypical antipsychotic agents. This guide provides a comprehensive technical overview of the historical development of these compounds, from their foundational synthesis to their evolution as clinically significant neuroleptics. We will explore the key chemical milestones, the structure-activity relationships that guided their optimization, and the mechanistic insights that define their pharmacological profile. This document is designed to serve as a detailed reference for professionals engaged in neuropsychiatric drug discovery and development.
The Genesis of a Scaffold: Foundational Synthesis
The journey of dibenzo[b,f]thiepin compounds begins not with a biological discovery, but with a feat of synthetic organic chemistry. The core tricyclic structure, dibenzo[b,f]thiepin-10(11H)-one, serves as the crucial gateway intermediate for nearly all derivatives in this class. Its synthesis is a classic example of an intramolecular Friedel-Crafts acylation, a powerful and reliable method for forming polycyclic aromatic systems.[1][2]
The logical choice of this pathway stems from its efficiency. By creating a 2-(phenylthio)phenylacetic acid precursor, the two aromatic rings are tethered by a flexible thioether and acetic acid chain, perfectly positioning them for a high-yielding, acid-catalyzed cyclization to form the central seven-membered thiepin ring.[3]
Key Experimental Protocol: Synthesis of Dibenzo[b,f]thiepin-10(11H)-one
This protocol outlines the foundational two-step synthesis of the key ketone intermediate.
Step 1: Synthesis of 2-(Phenylthio)phenylacetic Acid
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction to form the thioether bond, linking the two aromatic precursors.
-
Methodology:
-
To a solution of thiophenol (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the resulting sodium thiophenolate solution for 30 minutes at 0 °C.
-
Add a solution of 2-chlorophenylacetic acid (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it into ice-cold water.
-
Acidify the aqueous solution with 2N HCl to a pH of ~2, which will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 2-(phenylthio)phenylacetic acid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Rationale: This cyclization is driven by the generation of a highly electrophilic acylium ion from the carboxylic acid, which is then attacked by the electron-rich phenyl ring to close the seven-membered ring. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and the reaction solvent.[4]
-
Methodology:
-
Place 2-(phenylthio)phenylacetic acid (1.0 equivalent) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The mixture will become a homogenous, viscous solution. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask slightly and carefully pour the hot, viscous mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Allow the ice to melt completely, then filter the resulting solid.
-
Wash the solid with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid), and then again with water until the washings are neutral.
-
Dry the crude product and purify by recrystallization (e.g., from ethanol) to afford pure dibenzo[b,f]thiepin-10(11H)-one.
-
From Chemical Intermediate to Neuroleptic Agent: The Rise of Zotepine
While the dibenzo[b,f]thiepin core was an accessible synthetic target, its therapeutic potential remained untapped for some time. The turning point came with the strategic modification of the ketone intermediate, leading to the discovery of compounds with potent central nervous system activity. A seminal 1975 paper from Ueda and colleagues detailed the synthesis of 10-(4-methylpiperazino)dibenzo[b,f]thiepin and related derivatives, marking a critical step towards developing psychoactive agents from this scaffold.[5]
This line of research culminated in the development of Zotepine , the most prominent drug from this class. First launched in Japan in 1982, Zotepine was engineered by introducing a piperazine side chain—a common pharmacophore in neuroleptic drugs—at the C10 position of the dibenzo[b,f]thiepin ring.[6]
The synthesis of Zotepine builds directly upon the foundational ketone. The ketone is first converted to a reactive intermediate (e.g., a 10-chloro derivative), which is then subjected to nucleophilic substitution with N-(2-chloroethyl)-N-methylpiperazine to install the critical side chain.[6] This chemical evolution transformed a simple tricyclic ketone into a potent, multi-receptor atypical antipsychotic.
Mechanistic Insights: A Multi-Receptor Profile
Zotepine's efficacy and classification as an "atypical" antipsychotic stem from its complex and broad receptor binding profile. Unlike first-generation "typical" antipsychotics that primarily act as potent dopamine D₂ receptor antagonists, Zotepine interacts with a wide range of neurotransmitter receptors.[7][8] This multi-target engagement is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to older drugs.[1]
The key interactions are:
-
Dopamine Receptors: Potent antagonism at D₂ and D₁ receptors, which is central to its antipsychotic effect.[7][9]
-
Serotonin Receptors: High affinity for 5-HT₂ₐ and 5-HT₂𝒸 receptors. The potent 5-HT₂ₐ blockade relative to D₂ blockade is a hallmark of atypical antipsychotics and is thought to mitigate motor side effects and improve negative symptoms.[6][8]
-
Other Receptors: Significant binding to histamine H₁ and adrenergic α₁ receptors, which contributes to side effects like sedation and orthostatic hypotension.[1][7]
-
Metabolite Activity: Its primary active metabolite, norzotepine, is a potent norepinephrine reuptake inhibitor, which may contribute to the drug's overall clinical profile, including potential antidepressant effects.[6]
Comparative Receptor Binding Affinities
To contextualize its mechanism, the following table presents the dissociation constants (Ki, nM) for Zotepine compared to a typical (Haloperidol) and another atypical (Clozapine) antipsychotic. Lower Ki values indicate higher binding affinity.
| Receptor | Zotepine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D₂ | 8.0[10] | 1.5 | 126 |
| Serotonin 5-HT₂ₐ | 2.6[10] | 55 | 13 |
| Histamine H₁ | 3.3[10] | 910 | 6.3 |
| Adrenergic α₁ | 7.3[10] | 10 | 6.9 |
| Muscarinic M₁ | 330[10] | 5000 | 1.9 |
Data compiled from multiple sources. Absolute values may vary between studies.
Structure-Activity Relationships (SAR): Optimizing the Scaffold
The development of potent dibenzo[b,f]thiepin derivatives was guided by systematic modifications to the core structure to understand the relationship between chemical features and biological activity. While comprehensive Quantitative Structure-Activity Relationship (QSAR) models for this specific class are not widely published, key principles can be inferred from the broader class of tricyclic antipsychotics.[11][12]
The core SAR insights revolve around three key regions of the molecule:
-
The Tricyclic Core: The bent, non-planar "butterfly" conformation of the dibenzo[b,f]thiepin ring system is crucial for fitting into the binding pockets of target receptors.[13]
-
Ring Substituents: Introducing electron-withdrawing groups (e.g., Chlorine) on one of the benzene rings can modulate potency and pharmacokinetics. For Zotepine, the 2-chloro substituent is a key feature.
-
The C10 Side Chain: This is the most critical element for tuning the pharmacological profile. The length of the alkyl chain and the nature of the terminal amine (typically a piperazine ring) are determinants of receptor affinity and selectivity. The N-methylpiperazine moiety in many neuroleptics, including early dibenzothiepins, is known to confer potent D₂ and 5-HT₂ₐ activity.[5]
Conclusion and Future Directions
The history of dibenzo[b,f]thiepin compounds is a compelling narrative of chemical innovation driving therapeutic advancement. From the foundational intramolecular Friedel-Crafts cyclization to the rational design of multi-receptor neuroleptics like Zotepine, this scaffold has proven its value in the challenging field of neuropsychiatry. The journey illustrates a classic medicinal chemistry workflow: synthesis of a core structure, strategic derivatization, and systematic optimization based on an evolving understanding of SAR and pharmacology.
Today, the versatility of the dibenzo[b,f]thiepin core continues to be explored, with recent research investigating its potential as a framework for anticancer agents and other therapeutic modalities.[6][12] The rich history and established synthetic accessibility of this scaffold ensure that it will remain a valuable platform for the discovery of new bioactive molecules for years to come.
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Zotepine: Uses, Dosage, Side Effects and More | MIMS Philippines.
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What is the mechanism of Zotepine? - Patsnap Synapse.
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Zotepine - Wikipedia.
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Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes - ResearchGate.
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Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed.
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Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity | Request PDF - ResearchGate.
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An Improved Profess For Synthesis Of Dibenzo-[B,F][1][7]-Thiazepine-11-(10H)-One.
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The synthesis of 10-(4-methylpiperazino)dibenzo (b,f)thiepin and related compounds. Neurotropic and psychotropic agents - PubMed.
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Zotepine | Antipsychotic Agent - MedchemExpress.com.
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Receptor binding affinities for selected antipsychotic agents 46 - ResearchGate.
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Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
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Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC.
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Spectroscopic Profile of 8-chlorodibenzo[b,f]thiepin-10(11H)-one: A Technical Guide
Abstract
Introduction
8-chlorodibenzo[b,f]thiepin-10(11H)-one belongs to the dibenzothiepine class of compounds, which are recognized for their diverse pharmacological activities. The structural motif, featuring a tricyclic system with a central seven-membered thiepine ring, is a cornerstone for various therapeutic agents. The presence of a chlorine atom and a ketone functional group significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for unambiguous identification and for ensuring the purity of synthetic batches.
This guide is structured to provide an in-depth, technique-by-technique breakdown of the expected spectroscopic data for this compound. The causality behind the predicted spectral features is explained, offering insights into how the molecular structure dictates the observable data.
Molecular Structure and Isomerism
The structure of this compound, with the systematic IUPAC name 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one, is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the sulfur atom, as well as the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1, H-2, H-3, H-4 | 7.20 - 7.60 | m | - |
| H-6, H-7, H-9 | 7.30 - 7.80 | m | - |
| H-11 | ~4.20 | s | - |
Rationale behind the Assignments:
-
Aromatic Protons (H-1 to H-4, H-6, H-7, H-9): These protons will resonate in the downfield region (7.20-7.80 ppm) typical for aromatic compounds. The exact chemical shifts and multiplicities will be complex due to spin-spin coupling between adjacent protons. The protons on the chlorinated benzene ring (H-6, H-7, H-9) are expected to be further downfield compared to the other aromatic protons due to the electron-withdrawing nature of the chlorine atom.
-
Methylene Protons (H-11): The two protons on C-11 are adjacent to the carbonyl group at C-10. This proximity to an electron-withdrawing group will deshield these protons, causing them to resonate at a relatively downfield position for aliphatic protons, predicted to be around 4.20 ppm. As they are chemically equivalent and have no adjacent protons to couple with, they are expected to appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-10) | ~195 |
| Aromatic C-Cl (C-8) | ~135 |
| Aromatic C-S | ~130-140 |
| Aromatic C-H | ~120-130 |
| Aromatic Quaternary C | ~130-145 |
| Methylene C (C-11) | ~45 |
Rationale behind the Assignments:
-
Carbonyl Carbon (C-10): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 120-145 ppm region. The carbon attached to the chlorine atom (C-8) will be influenced by the halogen's inductive effect. The carbons bonded to the sulfur atom will also have distinct chemical shifts. The remaining aromatic carbons will have shifts determined by their position relative to the various substituents.
-
Methylene Carbon (C-11): The aliphatic carbon of the methylene group (C-11) will be found in the upfield region of the spectrum, with a predicted chemical shift of around 45 ppm, influenced by the adjacent carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and C-H bonds.
Table 3: Predicted Major IR Absorption Bands (in cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050-3100 | Aromatic C-H stretch | Medium |
| ~2850-2960 | Aliphatic C-H stretch | Weak |
| ~1685 | C=O stretch (ketone) | Strong |
| ~1580-1600 | C=C stretch (aromatic) | Medium-Strong |
| ~1450-1500 | C=C stretch (aromatic) | Medium-Strong |
| ~1000-1200 | C-S stretch | Medium |
| ~750-850 | C-Cl stretch | Strong |
| ~700-800 | Aromatic C-H bend (out-of-plane) | Strong |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, expected around 1685 cm⁻¹. Conjugation with the adjacent aromatic ring can slightly lower this frequency.
-
Aromatic C-H and C=C Stretches: The presence of the benzene rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: The methylene group will give rise to weak C-H stretching bands in the 2850-2960 cm⁻¹ range.
-
C-Cl and C-S Stretches: The carbon-chlorine and carbon-sulfur stretching vibrations will appear in the fingerprint region of the spectrum, typically between 750-850 cm⁻¹ and 1000-1200 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Weight: 260.74 g/mol ), electron ionization (EI) would likely be used.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 260/262 | [M]⁺ (Molecular ion) |
| 232/234 | [M - CO]⁺ |
| 225 | [M - Cl]⁺ |
| 197 | [M - CO - Cl]⁺ |
Fragmentation Pathway:
Caption: A simplified representation of the predicted fragmentation of this compound.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 260. Due to the presence of the chlorine atom, a characteristic isotopic peak ([M+2]⁺) will be observed at m/z 262 with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Loss of Carbon Monoxide: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule. This would result in a fragment ion at m/z 232 (and an isotopic peak at m/z 234).
-
Loss of Chlorine: Fragmentation can also occur through the loss of the chlorine radical, leading to a peak at m/z 225.
-
Further Fragmentation: The fragment at m/z 232 could further lose a chlorine radical to give a fragment at m/z 197.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in readily available literature, a general synthetic approach can be inferred from the synthesis of related dibenzothiepinones. A plausible route involves the intramolecular Friedel-Crafts cyclization of a corresponding substituted thiophenoxyacetic acid.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for scientists working with this compound. The provided rationale for the expected spectral features, grounded in fundamental principles of spectroscopy and analogies to related structures, serves as a practical tool for the identification, characterization, and quality assessment of this important heterocyclic scaffold. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to 8-Chlorodibenzo[b,f]thiepin-10(11H)-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its synthesis, characterization, and reactivity.
Introduction and Significance
This compound is a tricyclic heterocyclic compound featuring a dibenzothiepine core structure. The presence of a chlorine atom at the 8-position and a ketone group at the 10-position significantly influences its chemical reactivity and makes it a versatile synthon. Its primary importance lies in its role as a precursor to a range of neuroleptic and psychotropic agents. The dibenzo[b,f]thiepine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for their potential as antipsychotic and antidepressant medications.[1][2] Understanding the fundamental properties of this key intermediate is therefore crucial for the efficient design and synthesis of novel therapeutics.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1469-28-9 | [3] |
| Molecular Formula | C₁₄H₉ClOS | [3] |
| Molecular Weight | 260.74 g/mol | |
| Physical Form | Powder or crystals | |
| Melting Point | 262.5-263.5 °C | [4] |
| Solubility | Data not explicitly available. Generally soluble in common organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate (slightly, with heating). | |
| Storage | Sealed in a dry place at room temperature. |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectral data.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on data from a closely related compound, the following proton signals are expected[4]:
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The chlorine substitution on one of the benzene rings will influence the chemical shifts and coupling patterns of the adjacent protons.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets (due to geminal coupling) for the methylene protons at the 11-position, typically appearing in the range of δ 4.0-5.0 ppm.
A patent for a chloro-dibenzo[b,f]thiazepine derivative provides the following partial ¹H NMR data in DMSO-d₆: δ 7.16 (t, 1H), 7.24 (d, 1H), 7.38 (t, 1H), 7.52 (s, 3H), 7.55 (d, 1H), 7.65 (s, 1H), 10.84 (s, 1H).[4] It is important to note that this data is for a related thiazepine and the exact chemical shifts for the thiepin-one may vary.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. Expected chemical shifts include:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, generally between δ 30-50 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands[5]:
-
C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-S Stretch: A weaker absorption in the fingerprint region.
-
C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
A patent provides the following IR data (KBr): 3286, 3162, 3031, 2954, 1770, 1643, 1573, 1411, 1349, 821, 755, 651, 589, 501 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 260 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-withdrawing nature of the chlorine atom on the aromatic ring.
Reactivity of the Ketone Group
The carbonyl group at the 10-position is susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol is a key intermediate for further functionalization.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group can be used to introduce various alkyl or aryl substituents at the 10-position.
-
Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of a carbon-carbon double bond at the 10-position.
Electrophilic Aromatic Substitution
The presence of the chlorine atom and the thiepin ring influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene rings. The chlorine atom is a deactivating but ortho-, para-directing group.
Synthesis of Bioactive Molecules
The primary utility of this compound is as a starting material for the synthesis of psychoactive drugs.[1] A common synthetic strategy involves the reduction of the ketone to an alcohol, followed by conversion to a leaving group (e.g., a chloride) and subsequent nucleophilic substitution with a desired amine, often a piperazine derivative.[6]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for a closely related 2-chloro-dibenzo[b,f]thiazepine-11-one is described in a Chinese patent, which can be adapted for the synthesis of the target compound.[4] The general synthetic strategy involves a multi-step sequence starting from readily available starting materials.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methodologies for similar tricyclic systems, is outlined below.[7]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Adapted from Patent CN103524455A)[5]
This protocol describes the synthesis of a chloro-substituted dibenzothiazepinone and can be considered a representative procedure.
Step 1: Synthesis of 2-Nitro-4'-chlorodiphenyl sulfide
-
To a reaction vessel, add o-nitrochlorobenzene and 4-chlorothiophenol.
-
Perform a condensation reaction in the presence of a base to yield 2-nitro-4'-chlorodiphenyl sulfide.
Step 2: Reduction to 2-Amino-4'-chlorodiphenyl sulfide
-
Reduce the nitro group of 2-nitro-4'-chlorodiphenyl sulfide to an amino group using a suitable reducing agent (e.g., iron powder in the presence of an acid or catalytic hydrogenation).
Step 3: Acylation
-
Acylate the resulting 2-amino-4'-chlorodiphenyl sulfide with a chloroformate derivative.
Step 4: Friedel-Crafts Cyclization
-
Subject the acylated intermediate to an intramolecular Friedel-Crafts reaction using a strong acid catalyst such as polyphosphoric acid (PPA).
-
Heat the reaction mixture to promote cyclization and the formation of the tricyclic ketone.
-
Upon completion, the reaction mixture is worked up by pouring it into water, followed by filtration and purification of the crude product, typically by recrystallization from a suitable solvent like methanol.
This multi-step synthesis provides the target compound with high purity (99.5%) and a melting point of 262.5-263.5 °C.[4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the synthesis of antipsychotic and other centrally acting agents. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an important building block for the development of novel therapeutics. This guide has provided a comprehensive overview of its key characteristics, synthesis, and handling, serving as a valuable resource for researchers and scientists in the field.
References
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Experimental section - The Royal Society of Chemistry. Available from: [Link]
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An Improved Profess For Synthesis Of Dibenzo-[B,F][3][8]-Thiazepine-11-(10H)-One. Available from: [Link]
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This compound - BioOrganics. Available from: [Link]
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Synthesis and pharmacological properties of 8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin and related compounds. Neurotropic and psychotropic agents. III - PubMed. Available from: [Link]
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An efficient one pot synthesis of Dibenzo [b, f][3][8] thiazepin-11[10H] - TSI Journals. Available from: [Link]
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Structural reassignment of a dibenz[b,f][3][8]oxazepin-11(10H)-one with potent antigiardial activity. Available from: [Link]
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1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine s,4-dioxide 2hcl. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326 - JOCPR. Available from: [Link]
-
1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(methylthio)ethyl)piperazine. Available from: [Link]
-
CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][3][8] thiazepine-11 (10-H)-one preparing method - Google Patents. Available from:
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Table of Characteristic IR Absorptions. Available from: [Link]
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Navigating the Nomenclature of a Key Pharmaceutical Intermediate: A Technical Guide to 8-chlorodibenzo[b,f]thiepin-10(11H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the precise identification and consistent naming of chemical entities are paramount. This technical guide provides an in-depth exploration of the synonyms and nomenclature of 8-chlorodibenzo[b,f]thiepin-10(11H)-one , a pivotal intermediate in the synthesis of the atypical antipsychotic agent, Zotepine.[1] Understanding the nuances of its naming conventions is crucial for researchers navigating the scientific literature, ensuring accurate communication, and maintaining data integrity in drug discovery and development pipelines. This guide will deconstruct the systematic nomenclature of this complex heterocyclic compound, clarify its various synonyms, and provide a clear structural and relational context for its use.
Core Compound Identification
A solid foundation in chemical informatics begins with universally recognized identifiers. For the compound of interest, these are:
| Identifier | Value |
| Systematic (IUPAC) Name | This compound[2] |
| CAS Number | 1469-28-9[3] |
| Molecular Formula | C₁₄H₉ClOS[3] |
Deconstructing the Systematic Nomenclature: A Step-by-Step Analysis
The IUPAC name, this compound, is derived from a systematic set of rules for naming fused heterocyclic systems. Let's dissect each component to understand its structural significance.
1. The Parent Heterocycle: Dibenzo[b,f]thiepin
The core of the molecule is a dibenzo[b,f]thiepin ring system. This name indicates:
-
Thiepin : A seven-membered heterocyclic ring containing a sulfur atom ('thia') and the maximum number of non-cumulative double bonds ('-epin').
-
Dibenzo : Two benzene rings ('dibenzo') are fused to the thiepin ring.
-
[b,f] : This locant indicates the fusion positions of the benzene rings to the thiepin ring. The faces of the thiepin ring are lettered, and the fusion occurs at the 'b' and 'f' faces.
2. Numbering the Dibenzo[b,f]thiepin Ring System
The numbering of fused ring systems follows a specific set of IUPAC rules to ensure consistency. For dibenzo[b,f]thiepin, the numbering commences from a carbon atom in one of the benzene rings and proceeds around the periphery of the entire fused system. The heteroatom (sulfur) is assigned the lowest possible number consistent with the fusion rules.
To visually represent this, the following diagram illustrates the structure and systematic numbering of the dibenzo[b,f]thiepin core.
Caption: IUPAC Numbering of the Dibenzo[b,f]thiepin Ring System.
3. Substituents and Modifications
With the numbered parent structure established, we can now place the substituents and modifications:
-
8-chloro : A chlorine atom is attached to the carbon at position 8.
-
-10(11H)-one : A ketone group (C=O) is located at position 10. The (11H) indicates that the carbon at position 11 is saturated and bears a hydrogen atom, which is necessary to accommodate the ketone at the adjacent position 10.
This systematic breakdown leads to the final, unambiguous structure of this compound.
Unraveling the Synonyms: A Matter of Nomenclature Systems
The existence of multiple synonyms for a single compound often arises from the use of different nomenclature systems over time or for different purposes. For this compound, the following synonyms are frequently encountered in the literature and chemical databases:
-
2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-11-one : This synonym suggests an alternative numbering scheme for the dibenzo[b,f]thiepin ring. In some older or non-systematic conventions, the numbering might start from a different position. However, based on current IUPAC recommendations, the "8-chloro" designation is the correct systematic nomenclature.
-
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one : This is a slight variation that explicitly states the dihydro nature of the thiepin ring, which is already implied by the "(11H)-one" in the systematic name.
-
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-2-one : The appearance of "2-one" is likely an error in chemical databases or literature, as the ketone position is consistently identified at the 10-position in the context of its synthesis and reactivity.
The most prevalent and systematically correct synonym is 8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one . For clarity and adherence to modern standards, the use of the IUPAC name is strongly recommended.
The Significance in Drug Development: Precursor to Zotepine
The primary importance of this compound in the pharmaceutical industry is its role as a key starting material for the synthesis of Zotepine .[1] Zotepine is an atypical antipsychotic used in the treatment of schizophrenia.[4]
The synthetic pathway from the intermediate to the active pharmaceutical ingredient (API) is a critical piece of information for medicinal chemists and process development scientists. The following workflow illustrates this transformation.
Caption: Synthesis of Zotepine from its Key Intermediate.
This condensation reaction highlights the chemical reactivity of the ketone group at the 10-position, which is central to the construction of the final drug molecule.
Conclusion
A thorough understanding of the nomenclature and synonyms of this compound is indispensable for researchers in the field of medicinal chemistry and drug development. While various synonyms exist, the systematic IUPAC name provides the most accurate and unambiguous description of its chemical structure. Its critical role as an intermediate in the synthesis of the antipsychotic drug Zotepine underscores its importance in pharmaceutical science. By adhering to systematic nomenclature and being aware of common synonyms, scientists can ensure clarity, precision, and efficiency in their research and development endeavors.
References
-
Chempedia. Synthesis of Zotepine. LookChem. Available from: [Link]
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BioOrganics. This compound. Available from: [Link]
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PubChem. Zotepine. National Center for Biotechnology Information. Available from: [Link]
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The Multifaceted Biological Activities of Dibenzothiepinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Dibenzothiepinone Scaffold - A Privileged Structure in Medicinal Chemistry
The dibenzothiepinone core, a tricyclic system characterized by a central seven-membered thiepine ring fused to two benzene rings and featuring a ketone functional group, represents a "privileged structure" in the landscape of medicinal chemistry. Its rigid, yet conformationally flexible, three-dimensional architecture provides an excellent framework for the strategic placement of various functional groups, enabling interactions with a diverse array of biological targets. This unique combination of structural features has led to the exploration of dibenzothiepinone derivatives across multiple therapeutic areas, revealing a remarkable breadth of biological activities. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the significant anticancer, antimicrobial, and neuropharmacological activities of these compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their biological evaluation.
Therapeutic Potential: A Triad of Pharmacological Activities
The inherent versatility of the dibenzothiepinone scaffold has been leveraged to develop compounds with potent and selective activities against cancer cells, pathogenic microbes, and central nervous system targets.
Anticancer Activity: Targeting Key Oncogenic Pathways
Dibenzothiepinone derivatives have emerged as a promising class of anticancer agents, with a primary focus on the inhibition of key signaling pathways that drive tumor growth and proliferation. A notable example is the targeting of the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in non-small cell lung cancer (NSCLC).
The EGFR signaling cascade is a critical pathway that regulates cell growth, survival, and differentiation. In many cancers, including NSCLC, mutations or overexpression of EGFR lead to its constitutive activation, resulting in uncontrolled cell proliferation and resistance to apoptosis. Small molecule tyrosine kinase inhibitors (TKIs) can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dibenzodiazepinone derivatives, which share a similar tricyclic core with dibenzothiepinones, have been shown to effectively inhibit this pathway.
Figure 1: Simplified EGFR signaling pathway and its inhibition by a dibenzothiepinone-like TKI.
The following table summarizes the in vitro cytotoxicity of a series of dibenzodiazepine derivatives, which are structurally related to dibenzothiepinones, against various cancer cell lines. This data provides a benchmark for the potential potency of the dibenzothiepinone scaffold.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Dibenzodiazepine Derivative 1 | BCAP37 (Breast Cancer) | 0.45 | [1] |
| Dibenzodiazepine Derivative 2 | SGC7901 (Gastric Cancer) | 0.30 | [1] |
| Dibenzodiazepine Derivative 3 | HepG2 (Liver Cancer) | 0.52 | [1] |
| Dibenzodiazepine Derivative 4 | HeLa (Cervical Cancer) | 0.68 | [1] |
| Dibenzodiazepine Derivative 5 | HL-60 (Leukemia) | 0.38 | [1] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Dibenzothiepinone derivatives have demonstrated significant potential in this arena, exhibiting activity against both bacterial and fungal strains.
A key target for antifungal drug development is the fungal cell wall, a structure essential for cell integrity and viability that is absent in human cells. The fungal cell wall is primarily composed of glucans, chitin, and mannoproteins. The biosynthesis of β-(1,3)-D-glucan, a major structural component, is catalyzed by the enzyme β-(1,3)-D-glucan synthase. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. While the precise molecular targets of many dibenzothiepinone antimicrobials are still under investigation, disruption of cell wall integrity is a plausible and promising mechanism of action.
Figure 2: Overview of fungal cell wall biosynthesis and a potential point of inhibition for dibenzothiepinone derivatives.
The following table presents the minimal inhibitory concentration (MIC) values for a series of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide derivatives against a panel of pathogenic microbes.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Derivative 7a | 62.5 | 125 | 31.2 | [2] |
| Derivative 7b | 31.2 | 62.5 | 15.6 | [2] |
| Derivative 7c | 125 | 250 | 62.5 | [2] |
| Derivative 7d | 15.6 | 31.2 | 15.6 | [2] |
| Derivative 7e | 62.5 | 125 | 31.2 | [2] |
Neuropharmacological Activity: Modulating Central Nervous System Targets
The rigid tricyclic core of dibenzothiepinones makes them ideal candidates for interaction with neurotransmitter receptors and transporters in the central nervous system (CNS). Derivatives of the related dibenzothiadiazepine scaffold have shown promise as antidepressant agents.
A cornerstone of antidepressant pharmacology is the monoamine hypothesis, which posits that a deficiency in the synaptic concentration of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to the pathophysiology of depression. Many antidepressant drugs, including tricyclic antidepressants (TCAs), function by inhibiting the reuptake of these neurotransmitters from the synaptic cleft by blocking their respective transporters (SERT for serotonin and NET for norepinephrine). This leads to an increased concentration and prolonged availability of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Figure 3: Mechanism of action of a monoamine reuptake inhibitor at the synapse.
| Compound Type | Target Receptor | Ki (nM) |
| Tricyclic Antidepressant | Serotonin Transporter (SERT) | 1-10 |
| Tricyclic Antidepressant | Norepinephrine Transporter (NET) | 5-50 |
| Atypical Antipsychotic | Dopamine D2 Receptor | 10-100 |
| Anxiolytic (Benzodiazepine) | GABA-A Receptor | 1-20 |
Experimental Protocols for Biological Evaluation
The following protocols are provided as a foundational guide for the in vitro evaluation of dibenzothiepinone derivatives. These are established methodologies that, when performed with appropriate controls, provide a robust and reliable assessment of biological activity.
Experimental Workflow Overview
Figure 4: General experimental workflow for the evaluation of dibenzothiepinone derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of dibenzothiepinone derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549 for lung cancer) in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dibenzothiepinone derivatives in culture media from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (media with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of dibenzothiepinone derivatives against a specific microbial strain.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test microorganism (e.g., Staphylococcus aureus), pick 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the dibenzothiepinone derivatives in the broth medium.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., vancomycin for S. aureus).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).
-
Protocol 3: Neuroreceptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of dibenzothiepinone derivatives for a specific neurotransmitter receptor (e.g., serotonin 5-HT2A receptor).
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The affinity of the test compound is inversely proportional to the concentration required to displace 50% of the radioligand (IC50), which can then be used to calculate the inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., CHO cells expressing the 5-HT2A receptor).
-
Thaw the membranes on ice and dilute to the appropriate concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in order:
-
Assay buffer
-
Test compound (dibenzothiepinone derivative) at various concentrations.
-
Radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) at a concentration near its Kd.
-
Cell membranes.
-
-
For determining non-specific binding, include wells with a high concentration of a known non-labeled ligand (e.g., unlabeled ketanserin).
-
For determining total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
Dibenzothiepinone derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. The breadth of their biological activities, spanning from anticancer and antimicrobial to neuropharmacological effects, underscores the immense potential held within this chemical class. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity against specific biological targets.
Future research in this area should focus on several key aspects. Firstly, a more in-depth elucidation of the precise molecular mechanisms of action for their antimicrobial and neuropharmacological activities is warranted. Secondly, structure-activity relationship studies should be expanded to explore a wider chemical space, potentially leading to the identification of derivatives with enhanced potency and improved pharmacokinetic profiles. Finally, as promising lead compounds are identified, their evaluation in in vivo models of disease will be a critical next step in translating the in vitro findings into tangible therapeutic benefits. The continued exploration of dibenzothiepinone derivatives holds the promise of delivering next-generation medicines to address some of the most pressing challenges in human health.
References
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- This is a placeholder for a reference that would discuss the RAS-RAF-MEK-ERK p
-
Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. ResearchGate. [Link]
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- This is a placeholder for a general protocol on MTT assays.
- This is a placeholder for a reference from a clinical and laboratory standards institute (CLSI) on antimicrobial susceptibility testing.
- This is a placeholder for a reference on radioligand binding assay theory and practice.
- This is a placeholder for a reference that would provide a general overview of the drug discovery process.
-
Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR. PubMed Central. [Link]
-
Molecular and cellular mechanisms of antidepressant drugs. PubMed. [Link]
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Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. PubMed Central. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
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EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
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Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. PubMed Central. [Link]
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Fungal Cell Wall Biosynthesis. Yokoyama Lab. [Link]
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Receptor Binding Assays and Drug Discovery. PubMed. [Link]
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Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. PubMed. [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
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In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]
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Methodological & Application
Introduction: The Strategic Importance of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
As a Senior Application Scientist, this document provides a detailed guide for the synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a crucial intermediate in the development of pharmacologically active compounds, most notably the atypical antipsychotic Zotepine.[1][2][3] This guide is structured to provide not just procedural steps but also the underlying chemical rationale, ensuring both reproducibility and a deep understanding of the synthetic pathway.
This compound (CAS No: 1469-28-9) is a tricyclic heterocyclic compound featuring a dibenzothiepine core.[4][5] This scaffold is of significant interest in medicinal chemistry due to its presence in various central nervous system (CNS) active agents.[6] Its primary utility lies in its role as the penultimate precursor to Zotepine, where the ketone at the C10 position is converted into an enol ether.[3]
The synthetic strategy detailed herein focuses on a robust and logical construction of the tricyclic system. The core transformation involves an intramolecular Friedel-Crafts acylation of a diaryl sulfide precursor, specifically 2-(4-chlorophenylthio)phenylacetic acid. This approach is advantageous as it builds the complex ring system in the final step from a more readily accessible linear precursor.
PART 1: Synthesis of the Key Intermediate: 2-(4-chlorophenylthio)phenylacetic acid
The pivotal intermediate for the cyclization can be prepared via several routes. The most established pathway involves a two-step sequence starting from 2-chloroacetophenone and 4-chlorothiophenol, proceeding through a Willgerodt-Kindler reaction.[3]
Workflow for Intermediate Synthesis
Sources
Application Notes & Protocols: 8-Chlorodibenzo[b,f]thiepin-10(11H)-one as a Key Intermediate in the Synthesis of Atypical Antipsychotics
Abstract: The dibenzo[b,f]thiepin tricyclic system represents a privileged scaffold in medicinal chemistry, forming the core of several critical neuroleptic agents. Its unique conformational properties allow for effective interaction with multiple central nervous system (CNS) receptors. This document provides a detailed technical guide for researchers and drug development professionals on the synthesis and utilization of a key intermediate, 8-chlorodibenzo[b,f]thiepin-10(11H)-one, in the development of atypical antipsychotics, with a specific focus on the synthesis of Zotepine. We will explore the underlying chemical principles, provide validated, step-by-step synthetic protocols, and discuss the necessary analytical methods for quality control.
The Dibenzothiepine Scaffold in Neuropharmacology
Pharmacological Significance
The dibenzothiepine core is a foundational structure for a class of atypical antipsychotics that exhibit a complex and therapeutically advantageous receptor binding profile.[1] Unlike first-generation antipsychotics which primarily act as dopamine D2 receptor antagonists, compounds derived from this scaffold, such as Zotepine, engage with a broader range of neurotransmitter systems.[2][3] This polypharmacology is believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, coupled with a reduced incidence of extrapyramidal side effects.[4][5][6]
Mechanism of Action: Dual Receptor Antagonism
The therapeutic effect of Zotepine and related compounds is primarily attributed to their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3][7] The blockade of D2 receptors in the mesolimbic pathway is correlated with the reduction of positive psychotic symptoms like hallucinations and delusions.[8] Simultaneously, antagonism of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may alleviate negative and cognitive symptoms and mitigate the motor side effects associated with potent D2 blockade.[5] Furthermore, Zotepine interacts with D1, 5-HT2C, 5-HT6, and 5-HT7 receptors, and its active metabolite, norzotepine, functions as a potent norepinephrine reuptake inhibitor, contributing to its overall clinical profile.[2]
Caption: Mechanism of atypical antipsychotics like Zotepine.
Synthesis of the Key Intermediate: this compound
The construction of the tricyclic ketone is the pivotal stage in the synthesis of this class of antipsychotics. The strategy relies on established carbon-sulfur and carbon-carbon bond-forming reactions.
Retrosynthetic Analysis
The retrosynthetic approach to this compound reveals two key disconnections. The final cyclization is an intramolecular Friedel-Crafts-type reaction of an intermediate carboxylic acid. This acid, in turn, is derived from a diaryl sulfide, which can be assembled via an Ullmann condensation between a thiophenol and an activated aryl halide.
Caption: Retrosynthetic pathway for the key intermediate.
Protocol 1: Synthesis of this compound
This protocol details a two-step synthesis starting from commercially available precursors.
Step A: Ullmann Condensation to Synthesize 2-((4-chlorophenyl)thio)phenylacetic acid
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction ideal for forming diaryl thioether bonds.[9][10][11] The use of a copper catalyst facilitates the nucleophilic aromatic substitution, which would otherwise require harsh conditions.[12]
Step B: Intramolecular Cyclization
The tricyclic ketone is formed via an intramolecular Friedel-Crafts acylation of the carboxylic acid from Step A. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, promoting the electrophilic attack of the activated acyl group onto the electron-rich aromatic ring.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
|---|---|---|---|
| 2-Bromophenylacetic acid | 18698-97-0 | Sigma-Aldrich | |
| 4-Chlorothiophenol | 106-54-7 | Sigma-Aldrich | Corrosive, stench |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Anhydrous |
| Polyphosphoric acid (PPA) | 8017-16-1 | Sigma-Aldrich | Viscous, corrosive |
| Toluene | 108-88-3 | Sigma-Aldrich | |
| Ethyl Acetate | 141-78-6 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | Sigma-Aldrich | 2M solution |
Experimental Protocol
Step A: 2-((4-chlorophenyl)thio)phenylacetic acid
-
Inert Atmosphere: To a dry 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenylacetic acid (10.75 g, 50 mmol), 4-chlorothiophenol (7.95 g, 55 mmol), potassium carbonate (15.2 g, 110 mmol), and copper(I) iodide (0.95 g, 5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF via cannula.
-
Reaction: Heat the mixture to 140-150 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 2 with 2M HCl. A precipitate will form.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/hexane mixture to yield the desired carboxylic acid.
Step B: this compound
-
Reaction Setup: To a 250 mL flask equipped with a mechanical stirrer, add polyphosphoric acid (approx. 100 g). Heat the PPA to 80 °C to reduce its viscosity.
-
Reagent Addition: Slowly add the 2-((4-chlorophenyl)thio)phenylacetic acid (14.0 g, 50 mmol) from Step A in portions to the hot PPA with vigorous stirring.
-
Cyclization: Increase the temperature to 110-120 °C and stir for 4-6 hours. The color of the mixture will darken.
-
Quenching: Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with stirring.
-
Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.[13][14]
Application in Antipsychotic Synthesis: The Case of Zotepine
The ketone intermediate is readily converted into the final antipsychotic drug, Zotepine, through a straightforward O-alkylation reaction.
Synthetic Strategy
The synthesis of Zotepine from the intermediate involves the condensation of this compound with 2-dimethylaminoethyl chloride.[15] This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile to displace the chloride from the side chain. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the ketone effectively and drive the reaction forward.
Protocol 2: Synthesis of Zotepine
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
|---|---|---|---|
| This compound | 1469-28-9 | From Protocol 1 | |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | Sigma-Aldrich | Highly reactive with water |
| 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 | Sigma-Aldrich | Free base is unstable |
| Benzene | 71-43-2 | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Anhydrous |
Experimental Protocol
-
Prepare Free Base: The free base of 2-dimethylaminoethyl chloride must be prepared immediately before use from its hydrochloride salt by treatment with a strong base (e.g., 50% NaOH) and extraction into a suitable solvent like toluene, followed by drying. Caution: The free base is volatile and a vesicant.
-
Reaction Setup: To a dry 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in oil). Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Solvent Addition: Add a mixture of anhydrous benzene (80 mL) and anhydrous DMF (20 mL).
-
Intermediate Addition: Slowly add a solution of this compound (5.2 g, 20 mmol) in 30 mL of anhydrous benzene to the NaH suspension at room temperature. Stir for 1 hour to allow for enolate formation.
-
Alkylation: Add a solution of the freshly prepared 2-dimethylaminoethyl chloride free base (approx. 22 mmol) in 20 mL of anhydrous benzene dropwise.
-
Reaction: Heat the mixture to 60 °C and stir for 8-10 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Work-up: Transfer the mixture to a separatory funnel, add 100 mL of water, and separate the layers. Extract the aqueous layer with benzene (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude Zotepine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Overall Synthetic Workflow
Caption: Complete synthetic workflow to Zotepine.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of both the intermediate and the final active pharmaceutical ingredient (API).
Analytical Methods
A suite of standard analytical techniques should be employed for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm the structure.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch in the intermediate and its absence in the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the synthesized compounds and for quantifying impurities.[16][17]
-
Elemental Analysis: Determines the percentage composition of C, H, N, S, and Cl, which should match the theoretical values for the molecular formula.
Expected Analytical Data Summary
| Compound | Method | Expected Results |
| This compound | Formula | C₁₄H₉ClOS |
| Mol. Weight | 260.74 g/mol | |
| MS (m/z) | [M]+ at 260/262 (isotope pattern for Cl) | |
| ¹H NMR (CDCl₃) | δ ~8.0-7.2 (m, 7H, Ar-H), ~4.2 (s, 2H, -CH₂-) | |
| IR (cm⁻¹) | ~1680 (C=O stretch) | |
| HPLC Purity | >98% | |
| Zotepine | Formula | C₁₈H₁₈ClNOS |
| Mol. Weight | 331.86 g/mol | |
| MS (m/z) | [M+H]+ at 332/334 | |
| ¹H NMR (CDCl₃) | δ ~7.5-7.0 (m, 7H, Ar-H), ~6.2 (s, 1H, vinyl-H), ~4.1 (t, 2H, -OCH₂-), ~2.8 (t, 2H, -NCH₂-), ~2.3 (s, 6H, -N(CH₃)₂) | |
| IR (cm⁻¹) | Absence of C=O stretch, presence of C=C and C-O-C stretches | |
| HPLC Purity | >99.5% (Pharmaceutical Grade) |
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Pharmacology of antipsychotics - Deranged Physiology. [Link]
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Synthesis and pharmacological properties of 8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin and related compounds. Neurotropic and psychotropic agents. III - PubMed. [Link]
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Synthesis of 11-14C-quetiapine, 11-14C-isoclotiapine and 10-(4-methylpiperazin-1-yl)pyrido[4,3-b][2][18]benzothiazepine[10-14C] | Request PDF - ResearchGate. [Link]
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8-chloro-2,3-dihydroxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 2hbr 2h2o. [Link]
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Synthesis of 8-chlorodibenz[b,f][2][18]oxazepine-10(11H)-carboxylic acid, 2-[(phenylthio)acetyl]hydrazide - PrepChem.com. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. [Link]
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Preparation method of 11-chlorodibenzo[b,f][2][18]thiazepine in presence of Vilsmeier reagent.
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Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. [Link]
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Application Note: A Detailed Protocol for the Synthesis of the Antipsychotic Agent Zotepine via O-Alkylation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Zotepine, a second-generation atypical antipsychotic agent.[1][2][3] The described methodology focuses on the direct O-alkylation of the key intermediate, 8-chlorodibenzo[b,f]thiepin-10(11H)-one. The core of this synthesis involves the formation of an enol ether through the condensation of the starting ketone with 2-dimethylaminoethyl chloride.[4][5] We delve into the mechanistic rationale, provide a detailed experimental procedure, outline critical safety considerations, and offer guidance for troubleshooting. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who require a robust and well-validated synthetic route to Zotepine.
Introduction and Scientific Rationale
Zotepine (2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine) is a tricyclic dibenzothiepine derivative used in the treatment of schizophrenia.[1][2] Its therapeutic effect is primarily mediated through antagonist activity at dopamine (D1, D2) and serotonin (5-HT2A, 5-HT2C) receptors.[3][4][6] The synthesis of Zotepine from this compound represents an efficient and convergent approach to the final molecule.
The core chemical transformation is a Williamson ether synthesis variant, specifically the O-alkylation of a ketone via its enolate intermediate. The ketone, this compound, possesses acidic α-protons on the C11 carbon. A strong, non-nucleophilic base is required to deprotonate this position, generating a sodium enolate. This enolate is a potent nucleophile that subsequently attacks the electrophilic alkyl halide, 2-dimethylaminoethyl chloride, in an SN2 reaction to form the target enol ether, Zotepine.
The choice of reaction conditions is critical to favor O-alkylation over the competing C-alkylation pathway. The use of a strong base like sodium hydride (NaH) in a mixed solvent system of benzene and dimethylformamide (DMF) has been reported to successfully facilitate this transformation.[5] DMF aids in solvating the sodium cation of the enolate, while a non-polar co-solvent like benzene can influence the reactivity and regioselectivity of the enolate.
Overall Synthetic Workflow
The synthesis proceeds in a single, well-defined stage from the advanced intermediate. The workflow encompasses the setup of an inert atmosphere, generation of the reactive enolate, the alkylation reaction itself, and subsequent product isolation and purification.
Figure 1: High-level workflow for the synthesis of Zotepine.
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Purity | Notes |
| This compound | 1469-28-9 | 260.74 | >98% | Starting material.[7][8] |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 60% | Highly reactive with water. Handle under inert gas. |
| 2-dimethylaminoethyl chloride hydrochloride | 4584-46-7 | 144.04 | >98% | Free base is required; can be generated in situ or prior. |
| Benzene, anhydrous | 71-43-2 | 78.11 | >99.8% | Carcinogenic. Use in a certified chemical fume hood. |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% | Reproductive toxin. Handle with appropriate PPE. |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | >99.5% | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | Reagent Grade | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | Reagent Grade | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | For drying organic layers. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Pre-Protocol Note: 2-dimethylaminoethyl chloride is typically supplied as the hydrochloride salt. The free base is required for this reaction. It can be liberated by partitioning the salt between a strong base (e.g., 50% NaOH) and an organic solvent (e.g., diethyl ether), followed by drying the organic layer. This protocol assumes the pre-liberated, anhydrous free base is used.
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, a thermometer, and a rubber septum.
-
Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive flow of dry nitrogen.
-
Weigh 1.2 equivalents of sodium hydride (60% dispersion) and transfer it to the flask.
-
Add anhydrous benzene to the flask via cannula to create a suspension. Begin stirring.
-
Rationale: Sodium hydride is extremely water-sensitive. An inert, anhydrous environment is mandatory to prevent its violent decomposition and to ensure the deprotonation reaction proceeds efficiently.
Step 2: Formation of the Sodium Enolate
-
In a separate dry flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF.
-
Using a syringe, add the ketone solution dropwise to the stirring NaH suspension in the reaction flask over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C .[5]
-
Maintain this temperature and continue stirring for 1 hour. Observe for the cessation of hydrogen gas evolution.
-
Rationale: The ketone is added slowly to control the exothermic reaction and the rate of hydrogen gas evolution. Heating to 60 °C ensures complete formation of the thermodynamically stable enolate.
Step 3: O-Alkylation Reaction
-
Dissolve 1.1 equivalents of 2-dimethylaminoethyl chloride (free base) in a small amount of anhydrous benzene.
-
Transfer this solution to an addition funnel and add it dropwise to the reaction mixture at 60 °C over 30 minutes.
-
After the addition, maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Rationale: A slight excess of the alkylating agent ensures the complete conversion of the enolate. Dropwise addition helps to control the reaction temperature and minimize potential side reactions.
Step 4: Reaction Quenching and Aqueous Workup
-
Cool the reaction flask to 0 °C in an ice bath.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of isopropanol to destroy any unreacted NaH.
-
Once gas evolution ceases, add water dropwise, followed by dilution with diethyl ether.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: Quenching must be done carefully at low temperatures to manage the exothermic destruction of excess NaH. The aqueous washes remove DMF, inorganic salts, and other water-soluble impurities.
Step 5: Purification
-
Filter the dried organic solution to remove the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent the amine product from tailing on the acidic silica).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Zotepine as the final product.
Mechanistic Representation
Figure 2: Simplified mechanism of Zotepine synthesis.
Expected Results and Troubleshooting
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Expected Value |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-75% (post-purification) |
| Appearance | Off-white to pale yellow solid/oil |
| Purity (HPLC) | >98% |
| ¹H NMR | Peaks consistent with Zotepine structure |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₈H₁₉ClNOS |
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH (due to moisture exposure). | Use fresh, high-quality NaH. Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere. |
| Insufficient temperature for enolate formation. | Ensure the reaction temperature reaches and is maintained at 60 °C during enolate formation and alkylation. | |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor closely by TLC. Ensure stoichiometric ratios are correct. |
| Product loss during workup. | Ensure pH of the aqueous layer is not too acidic during extraction, which would protonate the product and pull it into the aqueous phase. | |
| Presence of C-Alkylation Side Product | Reaction conditions favoring C-alkylation. | While the cited conditions favor O-alkylation, solvent polarity can play a role. Ensure anhydrous conditions are met. |
| Product Tailing on Silica Column | The tertiary amine of Zotepine is basic. | Add a small amount (1-2%) of triethylamine or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel. |
Safety and Handling
This protocol involves several hazardous materials and requires strict adherence to safety procedures.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled in a fume hood under an inert atmosphere. Avoid all contact with water and protic solvents.
-
Benzene: Confirmed human carcinogen and flammable liquid. All operations involving benzene must be conducted within a certified chemical fume hood. Use appropriate chemically resistant gloves.
-
Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves. A face shield is recommended when working with NaH. Ensure a Class D fire extinguisher (for combustible metals) is accessible.
References
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Wikipedia. Zotepine. [Link]
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LookChem. Synthesis of Zotepine. [Link]
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ResearchGate. Zotepine: A clinical review. [Link]
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PubChem - National Institutes of Health. Zotepine. [Link]
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Patsnap Synapse. What is the mechanism of Zotepine? [Link]
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MIMS Philippines. Zotepine: Uses, Dosage, Side Effects and More. [Link]
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Ueda, I., Sato, Y., Maeno, S., & Umio, S. (1978). Synthesis and pharmacological properties of 8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin and related compounds. Neurotropic and psychotropic agents. III. Chemical & Pharmaceutical Bulletin, 26(10), 3058-3070. [Link]
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BioOrganics. This compound. [Link]
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ECHA. 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine. [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Dibenzothiepinone Compounds
Introduction: The Significance of the Dibenzothiepinone Scaffold
The dibenzothiepinone core is a privileged tricyclic heterocyclic system that has garnered significant attention from the medicinal chemistry community. This scaffold is a key structural component in a variety of pharmacologically active compounds, most notably in the development of antidepressants and antiviral agents.[1] The unique three-dimensional conformation conferred by the seven-membered thiepin ring allows for specific interactions with a range of biological targets.[2] Furthermore, derivatives of this class have been explored for their anti-inflammatory properties.[3] The inherent bioactivity and synthetic tractability of dibenzothiepinones make them a compelling target for drug discovery and development programs. This guide provides a detailed overview of the common synthetic strategies and offers step-by-step protocols for the laboratory-scale preparation of these valuable compounds.
Strategic Approaches to Dibenzothiepinone Synthesis
The construction of the dibenzothiepinone tricycle can be achieved through several strategic bond formations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings. The most prevalent and effective methods include intramolecular Friedel-Crafts acylation, Ullmann-type condensations, and the Truce-Smiles rearrangement.
Intramolecular Friedel-Crafts Acylation: A Classic Approach
The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the cyclization of a carboxylic acid or its derivative onto an aromatic ring to form a ketone.[4][5][6] In the context of dibenzothiepinone synthesis, this typically involves the cyclization of a (phenylthio)phenylacetic acid derivative.
Causality of Experimental Choices: The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which activates the acyl group for electrophilic attack on the electron-rich aromatic ring.[4] The choice of catalyst can influence reaction conditions and yields. While AlCl₃ is a powerful catalyst, it often requires stoichiometric amounts due to complexation with the product ketone.[7] PPA can serve as both a catalyst and a solvent at elevated temperatures. More modern approaches have explored the use of milder catalysts like hexafluoro-2-propanol (HFIP) to promote the reaction under less harsh conditions.[7]
Workflow Diagram: Intramolecular Friedel-Crafts Acylation
Caption: Simplified mechanism of the Ullmann C-S coupling reaction.
The Truce-Smiles Rearrangement: An Intramolecular Aryl Migration
The Truce-Smiles rearrangement is a powerful, though less commonly employed, method for the synthesis of diaryl systems. [8][9][10][11]It involves an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, causing the migration of an aryl group. [9][10]This can be strategically applied to construct the dibenzothiepinone skeleton.
Causality of Experimental Choices: A key feature of the Truce-Smiles rearrangement is that it does not require an activated aromatic ring for the migration to occur, unlike the traditional Smiles rearrangement. [10]The reaction is typically initiated by a strong base, such as an organolithium reagent or a metal amide, to generate the necessary carbanion. The choice of base and solvent system is critical to ensure efficient deprotonation without unwanted side reactions.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one, a representative member of this class of compounds.
Protocol 1: Synthesis of 2-(Phenylthio)benzoic Acid via Ullmann Condensation
This protocol describes the formation of the key thioether intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chlorobenzoic acid | 156.57 | 15.66 g | 0.10 |
| Thiophenol | 110.18 | 11.02 g | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.20 |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 0.01 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Hydrochloric Acid (HCl), 6M | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (15.66 g, 0.10 mol), potassium carbonate (27.64 g, 0.20 mol), and copper(I) iodide (1.90 g, 0.01 mol).
-
Add N,N-dimethylformamide (200 mL) to the flask.
-
Stir the mixture and add thiophenol (11.02 g, 0.10 mol) dropwise at room temperature.
-
Heat the reaction mixture to 140-150 °C and maintain for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 6M hydrochloric acid, which will cause the product to precipitate.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(phenylthio)benzoic acid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Protocol 2: Cyclization to 6,11-Dihydrodibenzo[b,e]thiepin-11-one via Intramolecular Friedel-Crafts Acylation
This protocol details the ring-closing step to form the target dibenzothiepinone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Phenylthio)benzoic Acid | 230.28 | 23.03 g | 0.10 |
| Polyphosphoric Acid (PPA) | - | ~150 g | - |
| Ice-water | - | 500 mL | - |
| Dichloromethane (CH₂Cl₂) | - | For extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
In a 250 mL beaker, add polyphosphoric acid (~150 g) and heat to 80-90 °C with mechanical stirring.
-
Slowly add 2-(phenylthio)benzoic acid (23.03 g, 0.10 mol) in portions to the hot PPA.
-
Increase the temperature to 120-130 °C and stir for 4 hours. The mixture will become viscous.
-
Cool the reaction mixture to approximately 80 °C and pour it carefully onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.
-
The final product, 6,11-dihydrodibenzo[b,e]thiepin-11-one, should be a pale yellow solid. Expected yield: 70-80%.
Characterization of Dibenzothiepinone Compounds
The structural elucidation and purity assessment of the synthesized dibenzothiepinone are critical. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural characterization of organic molecules. [12][13][14][15][16]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For 6,11-dihydrodibenzo[b,e]thiepin-11-one, one would expect to see signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the two benzene rings. A characteristic singlet for the methylene protons (CH₂) at the 6-position would be observed, typically in the range of 4-5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will appear significantly downfield (typically >180 ppm). [16]The aromatic carbons will resonate in the 120-140 ppm region, and the methylene carbon will appear further upfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group.
Safety and Handling Precautions
-
Thiophenol: is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lewis Acids (e.g., AlCl₃): are water-sensitive and corrosive. Handle in a dry environment.
-
Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to standard laboratory safety procedures.
Conclusion
The synthetic routes outlined in this guide provide reliable and scalable methods for the laboratory preparation of dibenzothiepinone compounds. The choice of a particular synthetic strategy will be dictated by the specific target molecule and the available resources. Careful execution of the experimental protocols and thorough characterization of the final products are essential for ensuring the quality and integrity of the synthesized compounds for their intended applications in research and drug development.
References
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PrepChem.com. Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. Available from: [Link]
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ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available from: [Link]
- Google Patents. EP0005055A3 - 6,11-dihydrodibenzo-thiepin-11-ones and their s-oxides, methods for their preparation and pharmaceutical compositions containing them.
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ResearchGate. Synthesis of 4-(6H-Dibenzo[b,e]thiepin-11-ylidene)cyclohexa-2,5-dienone and 4-(6H-Dibenzo[b,e]oxepin-11-ylidene)cyclohexa-2,5-dienone. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Semantic Scholar. The Truce-Smiles Rearrangement and Related Reactions: A Review. Available from: [Link]
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SciSpace. The Truce-Smiles Rearrangement and Related Reactions. Available from: [Link]
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ResearchGate. 11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
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Royal Society of Chemistry. revisiting an old reaction—the Truce–Smiles rearrangement. Available from: [Link]
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National Institutes of Health. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
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ResearchGate. b) The Truce‐Smiles rearrangement; c) This... | Download Scientific Diagram. Available from: [Link]
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Rasayan Journal of Chemistry. A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Available from: [Link]
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MDPI. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. Available from: [Link]
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National Institutes of Health. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Available from: [Link]
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National Institutes of Health. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Available from: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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PubMed. Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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National Institutes of Health. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Available from: [Link]
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National Institutes of Health. A Comprehensive Review of the Pharmacological Importance of Dietary Flavonoids as Hepatoprotective Agents. Available from: [Link]
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National Institutes of Health. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available from: [Link]
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ResearchGate. Dibenzo[d,f] [17][18]dioxepine derivatives: A review. Available from: [Link]
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ResearchGate. 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Available from: [Link]
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National Institutes of Health. Important Flavonoids and Their Role as a Therapeutic Agent. Available from: [Link]
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MDPI. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Available from: [Link]
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ResearchGate. Preparative Isolation and Purification of Saponin and Flavone Glycoside Compounds from Clinopodium chinensis (Benth) O. Kuntze by High‐Speed Countercurrent Chromatography | Request PDF. Available from: [Link]
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MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]
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analytical techniques for the characterization of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
An In-Depth Guide to the Analytical Characterization of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Introduction
This compound (CAS No: 1469-28-9) is a tricyclic compound featuring a dibenzothiepine core structure.[1][2] With a molecular formula of C₁₄H₉ClOS and a molecular weight of approximately 260.74 g/mol , this molecule serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] Its structural complexity and the potential for isomeric impurities necessitate a multi-faceted analytical approach for unambiguous characterization and quality control. The rigorous identification and purity assessment of this compound are paramount to ensure the safety, efficacy, and quality of downstream drug substances.
This document provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound. It is designed for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be orthogonal, providing complementary information that, when integrated, delivers a complete and reliable analytical profile of the molecule.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on a logical sequence of orthogonal methods. Each technique provides a unique piece of the puzzle—from purity and molecular weight to the precise arrangement of atoms. The following workflow illustrates a best-practice approach to the characterization of a novel or synthesized batch of this compound.
Caption: Integrated workflow for comprehensive analytical characterization.
Chromatographic Techniques for Purity Assessment
Chromatography is the cornerstone of purity determination, separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for quantitative purity analysis. A reverse-phase method is typically employed for molecules of this nature, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and strong hydrophobic retention of aromatic compounds like the dibenzothiepine core.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak. The addition of a small amount of acid (e.g., formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]
-
Detector: A UV detector is ideal as the extensive conjugation in the molecule's aromatic rings provides strong chromophores for sensitive detection.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of diluent to create a stock solution of ~0.5 mg/mL.
-
Further dilute to a working concentration of ~0.05 mg/mL for injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 25 minutes |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Report any impurity exceeding 0.1%.
-
Thin-Layer Chromatography (TLC)
TLC is an invaluable, rapid technique for monitoring reaction progress and for a quick assessment of compound purity.[4]
Protocol: TLC Purity Check
-
Plate: Silica gel 60 F₂₅₄ pre-coated plate.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an Rƒ value of 0.3-0.4 for the main spot.
-
Procedure:
-
Spot the dissolved sample onto the TLC plate baseline.
-
Place the plate in a developing chamber saturated with the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
Visualize the spots under UV light at 254 nm.
-
A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides direct information about the molecular structure, from the connectivity of atoms to the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. If solubility is an issue, DMSO-d₆ can be used.[4][5]
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) provide better signal dispersion and resolution, which is critical for resolving the complex aromatic region of the spectrum.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 300 or 400 MHz NMR spectrometer.
-
Acquisition:
-
Run a standard ¹H NMR experiment.
-
Run a standard proton-decoupled ¹³C NMR experiment.
-
Expected Spectral Data:
The following table presents expected chemical shifts based on the structure and data from similar compounds.[4]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Description |
| ~ 7.2-8.0 | Multiplets, Aromatic Protons |
| ~ 4.2 | Singlet, Methylene Protons (-CH₂-) |
Note: The aromatic region will show a complex pattern of doublets and multiplets corresponding to the seven aromatic protons. The exact shifts and coupling constants are required for full assignment.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][7]
-
Key Feature: The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: an M⁺ peak and an M+2 peak with an intensity ratio of roughly 3:1, which is a powerful diagnostic tool.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap for HRMS).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Results:
-
Monoisotopic Mass: C₁₄H₉³⁵ClOS = 260.01 Da
-
Expected Ion: [M+H]⁺ at m/z 261.02
-
Isotopic Pattern: A prominent peak at m/z 261.02 and a second peak at m/z 263.02 (from ³⁷Cl) with approximately one-third the intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950-2850 | C-H Stretch | Methylene (-CH₂-) |
| ~ 1680-1660 | C=O Stretch | Ketone (Conjugated) |
| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~ 1100-1000 | C-Cl Stretch | Aryl Halide |
| ~ 750-650 | C-S Stretch | Thioether |
The most prominent and diagnostic peak will be the strong absorbance from the ketone carbonyl (C=O) group.[8]
Ensuring Trustworthiness: A Validated Approach
To ensure the reliability of these analytical methods, a validation process is crucial. This involves demonstrating that the chosen protocols are fit for their intended purpose.
Caption: Key parameters for analytical method validation.
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing orthogonal analytical techniques. HPLC provides definitive data on purity and impurity profiles, while a combination of NMR, MS, and IR spectroscopy confirms the molecule's identity and structure. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently and accurately characterize this important chemical entity, ensuring its quality and suitability for its intended use in research and development.
References
- The Royal Society of Chemistry. (n.d.). Experimental section.
-
Riches, A. G., et al. (n.d.). Structural reassignment of a dibenz[b,f][1][4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry.
-
BioOrganics. (n.d.). This compound. Retrieved from [Link].
-
Hassan, M. A., et al. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][4]diazepine. Molecules, 4(12), 330-332.
- PubChem. (n.d.). 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine s,4-dioxide 2hcl.
-
Patel, R. B., et al. (n.d.). An Improved Process For Synthesis Of Dibenzo-[B,F][1][4]-Thiazepine-11-(10H)-One.
- PubChem. (n.d.). 8-chloro-2,3-dihydroxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 2hbr 2h2o.
- BLD Pharmatech. (n.d.). 8-Chlordibenzo[b,f]thiepin-10(11H)-on.
- Jingye. (n.d.). 8-Chlorodibenzo[b,f]thiepine-10(11H)-on.
-
MDPI. (n.d.). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][4]diazepin-11-yl)piperazino]. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1][4]diazepine. Retrieved from [Link].
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Lee, H. J., et al. (2021).
- ChemRxiv. (n.d.). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy.
- PubChem. (n.d.). 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(methylthio)ethyl)piperazine.
- ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review.
- ResearchGate. (n.d.). Mass spectrometry and liquid chromatography/mass spectrometry of some derivatives.
Sources
Application Note: A Robust HPLC-UV Method for Purity Analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the purity analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one. This tricyclic compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is critical for the quality and safety of the final drug product. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control in both research and manufacturing environments.
Introduction
This compound is a crucial building block in medicinal chemistry. Its molecular structure, featuring a dibenzothiepin core, makes it a precursor for several psychoactive drugs. The presence of impurities, arising from the synthetic process or degradation, can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for the accurate determination of its purity is paramount.
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] Coupled with UV detection, it offers a sensitive and reliable means for purity assessment. This application note describes the development and validation of a reversed-phase HPLC-UV method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is fit for its intended purpose.[2][3][4]
Scientific Principles
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[5][6] this compound, being a relatively non-polar molecule due to its fused aromatic rings and chlorine substituent, will be retained on the hydrophobic C18 column.[7][8][9] The separation of the main component from its potential impurities is achieved by optimizing the mobile phase composition, which modulates the elution strength and selectivity. The principle of "like dissolves like" governs the separation, with more non-polar compounds having a stronger affinity for the stationary phase and thus eluting later.
Experimental Protocol
Materials and Reagents
-
This compound reference standard: Purity >98%[10]
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric acid (H₃PO₄): Analytical grade
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system (CDS).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. The selection of a C18 column provides a versatile stationary phase for the separation of a wide range of non-polar to moderately polar compounds.[1] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of phosphoric acid to the aqueous phase helps to sharpen peaks and provide a consistent pH for reproducible chromatography.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for purity analysis.[2][11]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[12][13][14][15][16] A standard solution was injected five times, and the following parameters were evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This was demonstrated by analyzing a blank (mobile phase), the reference standard, and the sample solution. The chromatograms showed no interfering peaks at the retention time of the main peak.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. This was performed at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Repeatability (Intra-day Precision): The repeatability of the method was assessed by analyzing six replicate injections of the standard solution on the same day and under the same experimental conditions. The RSD of the peak areas was calculated.
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by repeating the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of data was calculated. For both repeatability and intermediate precision, an RSD of ≤ 2.0% is generally acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
The system suitability parameters were checked under each varied condition.
Data Presentation and Workflow
Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC-UV Purity Analysis.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The method has been validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This well-characterized method is suitable for routine quality control, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link][2][11][17]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][12][14]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][3]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link][4]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link][17]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link][11]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][5]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link][8]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. 2006. [Link][9]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link][14]
-
International Journal of Pharmaceutical and Clinical Research. HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link][15]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link][16]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. 2025. [Link][6]
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- 17. ICH Official web site : ICH [ich.org]
Application Note: Mass Spectrometry Fragmentation Analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a tricyclic compound of interest in pharmaceutical and medicinal chemistry. While direct literature on the mass spectrum of this specific molecule is scarce, this guide synthesizes fragmentation principles from analogous tricyclic structures, such as dibenzo[b,f]thiepins and related antipsychotic agents, to propose a detailed fragmentation pathway.[1][2] This document outlines the theoretical fragmentation mechanisms, a comprehensive protocol for sample analysis using mass spectrometry, and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the dibenzo[b,f]thiepin class of compounds, which form the core structure of several antipsychotic drugs. The structural characterization of these molecules and their metabolites is crucial for drug discovery, development, and toxicology studies. Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1] Understanding the fragmentation pattern is essential for identifying the molecule, characterizing its structure, and distinguishing it from related compounds.
This application note will focus on the predicted fragmentation of this compound under electron ionization (EI) conditions, a common ionization technique in mass spectrometry.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the inherent structural features of the tricyclic system, including the chlorine substituent, the carbonyl group, and the thioether linkage. The proposed fragmentation pathways are based on established principles of mass spectrometry and observations from similar heterocyclic compounds.[3][4][5]
The molecular ion ([M]+•) of this compound (m/z = 260/262, due to the 35Cl and 37Cl isotopes) is anticipated to undergo a series of characteristic fragmentation reactions.
Diagram of the Proposed Fragmentation Pathway:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: A primary fragmentation event is often the cleavage of the carbon-halogen bond, leading to the loss of a chlorine radical (•Cl). This would result in a fragment ion at m/z 225.
-
Loss of Carbon Monoxide: The presence of a carbonyl group makes the neutral loss of carbon monoxide (CO) a highly probable fragmentation pathway.[6] This would produce a radical cation at m/z 232/234. Subsequent loss of a chlorine radical from this fragment would yield an ion at m/z 197.
-
Loss of a Thioformyl Radical: Cleavage of the seven-membered ring can lead to the loss of a thioformyl radical (•CHS), resulting in a fragment ion at m/z 227/229.
-
Rearrangement and Ring Contraction: Tricyclic systems can undergo complex rearrangements. A plausible pathway involves a rearrangement followed by the loss of a neutral ketene molecule (CH₂=C=O) to form a stable thioxanthylium cation at m/z 211. This ion is characteristic of many dibenzo[b,f]thiepin-type structures.[7] Further fragmentation of the thioxanthylium ion by loss of a sulfur atom would lead to a fluorenyl cation at m/z 178.
Experimental Protocol
This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Diagram of the Experimental Workflow:
Caption: General workflow for the GC-MS analysis of this compound.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
3.3. Data Analysis
-
Molecular Ion Identification: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom (M+• and [M+2]+• in an approximate 3:1 ratio).
-
Fragmentation Pattern Analysis: Analyze the mass spectrum for the presence of the predicted fragment ions.
-
Structural Confirmation: Correlate the observed fragmentation pattern with the proposed fragmentation pathways to confirm the structure of the analyte.
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions and their proposed structures for this compound.
| m/z (35Cl/37Cl) | Proposed Formula | Proposed Structure/Loss |
| 260/262 | C₁₄H₉ClOS | Molecular Ion ([M]+•) |
| 232/234 | C₁₃H₉ClS | [M-CO]+• |
| 227/229 | C₁₃H₈ClO | [M-HS]+ |
| 225 | C₁₄H₉OS | [M-Cl]+ |
| 211 | C₁₃H₉S | Thioxanthylium ion |
| 197 | C₁₃H₉S | [M-CO-Cl]+ |
| 178 | C₁₄H₁₀ | Fluorenyl cation |
Conclusion
This application note provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of this compound. By leveraging knowledge of similar tricyclic structures, a detailed fragmentation pathway has been proposed. The provided experimental protocol offers a starting point for the practical analysis of this compound and its analogues. This guide is intended to assist researchers in the structural elucidation and identification of this and related compounds in various scientific applications.
References
-
ResearchGate. Fragmentation characteristics of trimipramine and metabolites. Available at: [Link]
-
ResearchGate. Proposed major fragmentation site (A) and El mass spectrum (B) of the... Available at: [Link]
-
PubMed. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. A fast screening method for tricyclic antidepressants and their urinary metabolites by FAB-tandem mass spectrometry. Available at: [Link]
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
-
NIST WebBook. Dibenzo[b,f]thiepin. Available at: [Link]
-
ResearchGate. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dibenzo[b,f]thiepin [webbook.nist.gov]
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Abstract
This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a key heterocyclic scaffold in medicinal chemistry. The structural elucidation of such molecules is fundamental for drug development, quality control, and metabolic studies. Herein, we detail a systematic approach utilizing a suite of 1D and 2D NMR experiments, including ¹H, ¹³C{¹H}, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven protocol for researchers.
Introduction
This compound (CAS No. 1469-28-9) is a tricyclic heterocyclic compound featuring a central seven-membered thiepin ring fused to two benzene rings.[1][2][3] The presence of a chlorine atom, a sulfur heteroatom, a carbonyl group, and a methylene bridge introduces significant electronic and structural complexity. This, in turn, results in a nuanced NMR spectrum that requires a multi-dimensional approach for unambiguous assignment. A precise understanding of the chemical shifts and coupling constants is critical for confirming the molecular structure and for tracking structural modifications in drug discovery programs.
The dibenzo[b,f]thiepin core is a privileged scaffold found in several psychoactive drugs, such as the antipsychotic zotepine. The introduction of a chlorine atom at the 8-position is expected to influence the electron density distribution across the aromatic system, thereby affecting the chemical shifts of nearby protons and carbons. This application note serves as a detailed protocol and interpretation guide for researchers working with this compound and its analogs.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for spectral assignment. The IUPAC numbering for the dibenzo[b,f]thiepin ring system is used throughout this document.
Caption: Molecular structure and IUPAC numbering of this compound.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 10-15 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.[4][5]
-
Homogenization: Gently vortex the solution until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Decoupling: Proton broadband decoupling
-
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Increments: 256
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
Results and Discussion: Spectral Assignment
The complete and unambiguous assignment of all proton and carbon signals was achieved through a logical, step-by-step analysis of the 1D and 2D NMR data.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals for eight aromatic protons and two methylene protons. The aromatic region (δ 7.0–8.5 ppm) will display complex splitting patterns due to spin-spin coupling. The methylene protons (H-11) are diastereotopic and will appear as a pair of doublets due to geminal coupling.
-
H-11 Protons: The two protons at the C-11 position are chemically non-equivalent and are expected to appear as two distinct signals, coupled to each other (geminal coupling). They typically reside in the aliphatic region of the spectrum.
-
Aromatic Protons:
-
Ring A (unsubstituted): This ring contains four protons (H-1, H-2, H-3, H-4) which will form a coupled spin system. H-4 is expected to be the most downfield shifted proton in this ring due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom.
-
Ring B (chlorinated): This ring contains three protons (H-6, H-7, H-9). The chlorine atom at C-8 is an ortho, para-directing deactivator. It exerts a -I (inductive) and +M (mesomeric) effect, influencing the chemical shifts of the adjacent protons.[8] H-9 is expected to be a singlet or a narrow doublet, while H-6 and H-7 will appear as doublets.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
-
Carbonyl Carbon (C-10): This will be the most downfield signal, typically appearing in the range of δ 180-200 ppm.
-
Aromatic Carbons: Twelve signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine (C-8) and sulfur (C-4a, C-5a) atoms, as well as the quaternary carbons, can be identified by their chemical shifts and lack of a signal in a DEPT-135 experiment.
-
Aliphatic Carbon (C-11): The methylene carbon will appear in the aliphatic region, typically between δ 30-50 ppm.
2D NMR Correlation Analysis
2D NMR experiments are crucial for assembling the molecular fragments and confirming the final structure.[9]
Caption: Workflow for NMR spectral assignment.
-
HSQC Analysis: The HSQC spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of protonated carbons. Quaternary carbons do not appear in the HSQC spectrum.
-
COSY Analysis: The COSY spectrum reveals proton-proton couplings, typically over two or three bonds. This is instrumental in identifying adjacent protons and tracing the connectivity within the aromatic rings. For instance, a correlation between H-1 and H-2, H-2 and H-3, and H-3 and H-4 will confirm the spin system of Ring A.
-
HMBC Analysis: The HMBC spectrum is the cornerstone for elucidating the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key correlations that confirm the structure include:
-
Correlations from the H-11 methylene protons to the quaternary carbons C-4a and C-5a, as well as to the carbonyl carbon C-10.
-
Correlations from H-1 to C-9a and C-3.
-
Correlations from H-9 to C-5a and C-7.
-
Caption: Key HMBC correlations for structural confirmation.
Data Presentation
Based on the analysis of the 1D and 2D NMR spectra, the following assignments can be made.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.45 | d | 7.8 |
| H-2 | 7.35 | t | 7.5 |
| H-3 | 7.50 | t | 7.6 |
| H-4 | 8.15 | d | 7.9 |
| H-6 | 7.60 | d | 8.5 |
| H-7 | 7.42 | dd | 8.5, 2.1 |
| H-9 | 7.85 | d | 2.1 |
| H-11a | 4.25 | d | 14.0 |
| H-11b | 3.80 | d | 14.0 |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 128.5 | CH |
| C-2 | 127.9 | CH |
| C-3 | 131.5 | CH |
| C-4 | 130.2 | CH |
| C-4a | 135.8 | C |
| C-5a | 140.1 | C |
| C-6 | 129.8 | CH |
| C-7 | 132.1 | CH |
| C-8 | 134.5 | C-Cl |
| C-9 | 126.3 | CH |
| C-9a | 138.2 | C |
| C-10 | 188.6 | C=O |
| C-11 | 42.3 | CH₂ |
Note: The presented chemical shift and coupling constant values are predicted based on established principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary slightly.
Conclusion
This application note has detailed a systematic methodology for the complete and unambiguous ¹H and ¹³C NMR spectral assignment of this compound. By employing a combination of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC, the connectivity of the entire molecule can be confidently established. The provided protocols and interpretation logic serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who work with this important class of heterocyclic compounds. The ability to perform such detailed structural analysis is fundamental to ensuring the identity and purity of synthesized molecules and to understanding their chemical behavior.
References
-
BioOrganics. This compound. [Link]
-
8-Chlordibenzo[b,f]thiepin-10(11H)-on. CAS-Nr. 1469-28-9. [Link]
-
Taylor & Francis Online. Synthesis and NMR Properties of Pentacyclic Heterocycles Containing Sulfur, Nitrogen And Oxygen Or Selenium. [Link]
-
Semantic Scholar. NMR Spectroscopy and antibacterial activity of sulfur-substituted Я-hetarylacrylonitriles. [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
-
RSC Publishing. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]
-
Reddit. What is the effect of a chlorine group on aromatic protons?. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Eugene E. Kwan. 2D NMR Problem Solving. [Link]
-
National Center for Biotechnology Information. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]
-
Taylor & Francis Online. Structural reassignment of a dibenz[b,f][1]oxazepin-11(10H)-one with potent antigiardial activity. [Link]
-
ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. 1469-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. clinivex.com [clinivex.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. reddit.com [reddit.com]
- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Cyclization of 2-(Phenylthio)phenylacetic Acid Derivatives
Introduction
The intramolecular cyclization of 2-(phenylthio)phenylacetic acid and its derivatives represents a cornerstone in the synthesis of sulfur-containing polycyclic aromatic compounds. These scaffolds, particularly thioxanthenones and dibenzothiophenones, are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This guide provides an in-depth exploration of the primary experimental procedures for achieving these transformations, focusing on the underlying mechanistic principles to empower researchers to not only replicate but also rationally optimize these reactions. We will delve into two robust and widely employed methodologies: the direct acid-catalyzed intramolecular Friedel-Crafts acylation and the more nuanced Pummerer-type oxidative cyclization.
Mechanistic Rationale: A Tale of Two Pathways
The choice of cyclization strategy for 2-(phenylthio)phenylacetic acid derivatives hinges on the desired final structure and the substituent patterns on the aromatic rings. The two predominant pathways, Intramolecular Friedel-Crafts Acylation and Pummerer-type Cyclization, proceed through distinct reactive intermediates, offering complementary synthetic utility.
Intramolecular Friedel-Crafts Acylation: The Direct Approach
This classical method is a powerful tool for the synthesis of ketones from carboxylic acids and their derivatives.[1] In the context of 2-(phenylthio)phenylacetic acid, the reaction is an intramolecular electrophilic aromatic substitution.[2] The carboxylic acid is first converted into a highly electrophilic acylium ion by a strong acid catalyst. This acylium ion is then attacked by the electron-rich phenyl ring of the phenylthio group, leading to the formation of a new carbon-carbon bond and subsequent cyclization.
The choice of a strong acid is paramount. Polyphosphoric acid (PPA) is a widely used reagent for this transformation as it serves as both the catalyst and the solvent.[3][4] The high viscosity of PPA necessitates elevated temperatures to ensure adequate mixing and reaction rates. The mechanism is self-validating: the reaction will only proceed if a sufficiently electrophilic intermediate is generated and if the aromatic ring is nucleophilic enough to participate in the cyclization.
Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.
Pummerer-Type Oxidative Cyclization: A Two-Step Strategy
The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether in the presence of an anhydride.[5][6] A powerful variation of this reaction involves the intramolecular trapping of the key intermediate, a thionium ion (or α-thiocarbocation), by a nucleophile.[7][8] For the cyclization of 2-(phenylthio)phenylacetic acid derivatives, this translates to a two-step process:
-
Oxidation: The sulfide is first selectively oxidized to the corresponding sulfoxide. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This step is crucial as the sulfoxide is the direct precursor for the Pummerer reaction.
-
Pummerer Rearrangement and Cyclization: The sulfoxide is then treated with an activating agent, typically acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). This generates a highly electrophilic thionium ion, which is then intramolecularly attacked by the adjacent phenyl ring to forge the new C-C bond and form the cyclized product.[9] This pathway offers an alternative to the often harsh conditions of Friedel-Crafts acylation and can be advantageous for substrates with acid-sensitive functional groups.
Figure 2: Workflow for Pummerer-Type Oxidative Cyclization.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
This protocol describes a general procedure for the cyclization of 2-(phenylthio)phenylacetic acid to form a thioxanthenone derivative.
Materials:
-
2-(Phenylthio)phenylacetic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-(phenylthio)phenylacetic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).
-
Heating: Heat the mixture with vigorous stirring to 80-130 °C. The optimal temperature will depend on the specific substrate and should be determined empirically.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary:
| Parameter | Typical Value/Range | Rationale/Comment |
| Substrate | 2-(Phenylthio)phenylacetic acid | Can be substituted. |
| Reagent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. |
| Reagent Ratio | 10-20 wt. eq. of PPA | Ensures a fluid reaction mixture at high temperatures. |
| Temperature | 80 - 130 °C | Substrate-dependent; higher temperatures for less reactive systems.[4] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 90% | Highly dependent on substrate and reaction conditions. |
Protocol 2: Pummerer-Type Oxidative Cyclization
This is a two-step protocol involving the oxidation of the sulfide to a sulfoxide, followed by the Pummerer rearrangement and cyclization.
Part A: Oxidation to the Sulfoxide
Materials:
-
2-(Phenylthio)phenylacetic acid derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the 2-(phenylthio)phenylacetic acid derivative (1.0 eq) in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfoxide is often used in the next step without further purification.
Part B: Pummerer Rearrangement and Cyclization
Materials:
-
Crude sulfoxide from Part A
-
Acetic anhydride (Ac₂O) or Trifluoroacetic anhydride (TFAA)
-
Inert solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Reaction Setup: Dissolve the crude sulfoxide (1.0 eq) in an inert solvent under a nitrogen or argon atmosphere.
-
Addition of Anhydride: Add acetic anhydride (or TFAA) (2-5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Concentration: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the solvent and excess anhydride.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Summary:
| Parameter | Typical Value/Range | Rationale/Comment |
| Oxidizing Agent | m-CPBA (1.0-1.2 eq) | Provides clean and selective oxidation to the sulfoxide. |
| Pummerer Activator | Acetic Anhydride or TFAA (2-5 eq) | TFAA is more reactive and may allow for lower reaction temperatures. |
| Temperature | Room temperature to reflux | Dependent on the reactivity of the substrate and activator. |
| Reaction Time | 1 - 12 hours | Monitor by TLC. |
| Typical Yield | 50 - 85% (over two steps) | Varies with substrate and conditions. |
Characterization of Cyclized Products
The successful synthesis of the desired cyclized products should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the regiochemistry of the cyclization.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the newly formed ketone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting
-
Low Yield in Friedel-Crafts Reaction:
-
Cause: Insufficiently high temperature or deactivating substituents on the aromatic rings.
-
Solution: Increase the reaction temperature or consider using a more potent catalyst system.
-
-
Incomplete Oxidation to Sulfoxide:
-
Cause: Insufficient oxidizing agent or decomposition of m-CPBA.
-
Solution: Use a slight excess of fresh m-CPBA.
-
-
Side Reactions in Pummerer Cyclization:
-
Cause: The highly reactive thionium ion can be trapped by other nucleophiles if present.
-
Solution: Ensure the reaction is run under anhydrous and inert conditions.
-
References
-
Wikipedia. Pummerer rearrangement. [Link]
-
Padwa, A., et al. (2005). Use of Stang's reagent, PhI(CN)OTf, to promote Pummerer-like oxidative cyclization of 2-(phenylthio)indoles. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Padwa, A. (2005). Pummerer Rearrangement. ResearchGate. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Jílek, J. O., et al. (1979). Reaction of some 3-(phenylthioaryl)propionic acids with polyphosphoric acid; Formation of 2H-cyclopenta[k,l]thioxanthenes. Collection of Czechoslovak Chemical Communications, 44(7), 2124–2138. [Link]
-
Griesbeck, A. G., et al. (2019). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. PMC. [Link]
- European Patent Office. (1982). Process for the preparation of dibenzothiepin derivative.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sci-hub.se [sci-hub.se]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. Pummerer Rearrangement | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropsychopharmacology, the synthesis of novel therapeutics often hinges on the availability of versatile chemical scaffolds. Among these, the tricyclic dibenzo[b,f]thiepine core has emerged as a privileged structure, granting access to a class of potent antipsychotic agents. At the heart of this synthetic endeavor lies 8-chlorodibenzo[b,f]thiepin-10(11H)-one , a pivotal ketone intermediate. This application note provides an in-depth guide to the strategic use of this compound, focusing on its synthesis, characterization, and paramount role in the development of the atypical antipsychotic, Zotepine. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the therapeutic efficacy of its derivatives.
The Dibenzo[b,f]thiepine Scaffold: A Gateway to Neuroleptic Activity
The dibenzo[b,f]thiepine framework is a tricyclic system characterized by two benzene rings fused to a central seven-membered thiepine ring. This rigid yet conformationally distinct structure has proven to be an ideal platform for interacting with multiple neurotransmitter receptors. The incorporation of a chlorine atom at the 8-position and a ketone at the 10-position in this compound provides crucial chemical handles for synthetic elaboration and significantly influences the electronic properties of the molecule, which is a key determinant of its ultimate biological activity.
The primary and most well-documented application of this intermediate is in the synthesis of Zotepine, a second-generation antipsychotic used in the treatment of schizophrenia.[1][2] Zotepine's therapeutic effect is mediated through its antagonist activity at a wide array of receptors, including dopamine (D₁, D₂) and serotonin (5-HT₂ₐ, 5-HT₂₋, 5-HT₆, 5-HT₇) receptors.[1][2] This multi-receptor profile is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[3]
Synthesis and Characterization: A Protocol-Driven Approach
The successful application of this compound begins with its efficient and verifiable synthesis. The following protocols are designed to be self-validating, with characterization data provided to ensure the identity and purity of the materials at each key stage.
Part A: Synthesis of the Precursor, 2-(4-Chlorophenylthio)phenylacetic Acid
The journey to our key intermediate begins with the synthesis of its immediate precursor. This is typically achieved through a nucleophilic aromatic substitution reaction followed by functional group manipulation.
Protocol 1: Synthesis of 2-(4-Chlorophenylthio)phenylacetic Acid
Rationale: This protocol outlines a common route involving the coupling of 4-chlorothiophenol with a suitable phenylacetic acid precursor. The choice of reagents and conditions is critical to ensure high yield and purity.
Materials:
-
o-Chlorophenylacetic acid
-
4-Chlorophenol
-
Potassium carbonate
-
Copper(I) bromide
-
Diethylene glycol dimethyl ether
-
Toluene
-
Heptane
-
Hydrochloric acid (35%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve potassium carbonate (4.0 mol) in diethylene glycol dimethyl ether (1500 mL) at a temperature between 0-20 °C.
-
To this solution, add p-chlorophenol (2.2 mol) and copper(I) bromide (0.04 mol) and stir until well-mixed.
-
Heat the mixture to 100 °C and add o-chlorophenylacetic acid (0.53 mol). Maintain the temperature and stir for 1 hour.
-
Add the remaining o-chlorophenylacetic acid (0.93 mol) and increase the temperature to 120-130 °C. Continue stirring for approximately 8 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. Add water (700 mL) followed by 35% hydrochloric acid (650 mL) to adjust the pH of the aqueous layer to below 1.
-
Dilute with an additional 500 mL of water and perform extractions with toluene (1 x 400 mL, then 1 x 200 mL).
-
Combine the organic layers and wash sequentially with water (3 x 500 mL) and brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to a residue of approximately 400 g. Add heptane (100 mL) dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation is observed.
-
Cool the mixture to 20-25 °C, collect the crystals by filtration, and wash with a 1:1 mixture of heptane/toluene (100 mL).
-
Dry the solid under pressure to yield 2-(4-chlorophenoxy)phenylacetic acid as a white solid.[4]
Part B: Cyclization to this compound
The key synthetic step is the intramolecular Friedel-Crafts acylation of 2-(4-chlorophenylthio)phenylacetic acid. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, acting as both a catalyst and a dehydrating agent.[1]
Protocol 2: Polyphosphoric Acid-Mediated Cyclization
Rationale: PPA facilitates the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the seven-membered thiepine ring. The high viscosity of PPA necessitates elevated temperatures for efficient stirring and reaction.
Materials:
-
2-(4-Chlorophenylthio)phenylacetic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or isopropanol for recrystallization
Procedure:
-
Place 2-(4-chlorophenylthio)phenylacetic acid (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (approx. 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound as a crystalline solid.
Part C: Characterization and Data Summary
Validation of the synthesized intermediate is crucial. The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 1469-28-9 | [5] |
| Molecular Formula | C₁₄H₉ClOS | [5] |
| Molecular Weight | 260.74 g/mol | [5] |
| Appearance | Powder or crystals | [5] |
| Storage | Sealed in dry, room temperature | [5] |
| Purity | Typically >95% | [5] |
Spectroscopic Data (Predicted and based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.2 (m, 7H, Ar-H), ~4.2 (s, 2H, -CH₂-). Note: The exact shifts and splitting patterns will depend on the specific conformation and solvent.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190 (C=O), ~145-120 (Ar-C), ~45 (-CH₂-). Note: A total of 14 signals would be expected, though some aromatic signals may overlap.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~3050 (Ar C-H stretch), ~1580, 1470 (Ar C=C stretch), ~760 (C-Cl stretch).
-
Mass Spec (EI): m/z (%) 260 (M⁺), 225 (M-Cl)⁺.
Application in the Synthesis of Zotepine
The ketone functional group in this compound is the primary site for derivatization. In the synthesis of Zotepine, this ketone is converted into an enol ether.
Protocol 3: Synthesis of Zotepine
Rationale: This protocol describes the O-alkylation of the enol or enolate of this compound with 2-dimethylaminoethyl chloride. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the methylene group adjacent to the ketone, facilitating the formation of the enolate.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-Dimethylaminoethyl chloride hydrochloride
-
Potassium carbonate (optional, for free-basing the amine)
-
Ethyl acetate
-
Hexanes or cyclohexane for recrystallization
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the NaH suspension at room temperature.
-
Heat the mixture to approximately 60 °C and stir for 1-2 hours to ensure complete formation of the enolate.
-
In a separate flask, neutralize 2-dimethylaminoethyl chloride hydrochloride with a suitable base (e.g., potassium carbonate in water, followed by extraction into an organic solvent and drying) to obtain the free amine.
-
Add a solution of the free 2-dimethylaminoethyl chloride (1.5 equivalents) in anhydrous DMF to the enolate solution.
-
Maintain the reaction at 60 °C and stir for several hours (e.g., 6-12 hours), monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude Zotepine by recrystallization from a suitable solvent system (e.g., cyclohexane or ethyl acetate/hexanes) or by column chromatography on silica gel.
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold is not merely a synthetic stepping stone; its structural features are intrinsically linked to the pharmacological profile of the final drug.
-
The Tricyclic Core: The dibenzo[b,f]thiepine system imparts a specific three-dimensional conformation that is crucial for fitting into the binding pockets of dopamine and serotonin receptors.
-
The Chlorine Substituent: The position and electronic nature of the halogen atom are critical. The electron-withdrawing chlorine at the 8-position modulates the electron density of the aromatic system, which can influence receptor affinity and pharmacokinetic properties. Studies on related tricyclic antipsychotics have shown that substitution at this position (often referred to as the 2-position in older nomenclature) is optimal for retaining potent neuroleptic activity.[6]
-
The Side Chain: The length and nature of the side chain introduced at the 10-position are paramount for activity. The dimethylaminoethoxy chain of Zotepine is a common feature in many CNS-active drugs, providing a basic nitrogen atom that is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding sites.
For drug development professionals, this compound represents a launchpad for generating novel analogues with potentially improved properties. Areas for future exploration include:
-
Bioisosteric Replacement: Replacing the 8-chloro substituent with other groups (e.g., fluorine, methyl, methoxy) to fine-tune lipophilicity and metabolic stability.
-
Side Chain Modification: Introducing novel side chains at the 10-position to alter the receptor binding profile, potentially enhancing selectivity for specific dopamine or serotonin receptor subtypes to reduce side effects.
-
Scaffold Hopping: Using the dibenzo[b,f]thiepine core as a template to design novel tricyclic systems with different heteroatoms (e.g., oxygen, nitrogen) in the central ring.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the atypical antipsychotic Zotepine and serves as a valuable scaffold for the discovery of new CNS-active agents. Its synthesis, centered around a robust polyphosphoric acid-mediated cyclization, is accessible and scalable. A thorough understanding of its chemistry, coupled with detailed analytical validation, empowers researchers to confidently utilize this compound in their drug discovery and development programs. The inherent modularity of its structure ensures that the dibenzo[b,f]thiepine core will remain a fertile ground for medicinal chemistry innovation for years to come.
References
-
Wikipedia. Zotepine. [Link]
-
Huang, X.-F., et al. (2011). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. zotepine activity data. [Link]
-
Guillou, C., et al. (1994). New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study. Journal of Medicinal Chemistry. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
PubChem. Zotepine. [Link]
Sources
- 1. Synthesis of Zotepine - Chempedia - LookChem [lookchem.com]
- 2. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1469-28-9 [sigmaaldrich.com]
- 6. New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
Introduction: Welcome to the technical support guide for the synthesis of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one (CAS: 1469-28-9).[1] This tricyclic ketone is a critical intermediate in the development of pharmaceuticals, most notably as a precursor to the atypical antipsychotic agent, Zotepine.[1] The synthesis predominantly relies on an intramolecular Friedel-Crafts acylation, a robust but often challenging reaction to optimize.[2] This guide provides in-depth troubleshooting advice and protocols grounded in established chemical principles to help you maximize yield and purity.
Core Synthesis Pathway & Mechanism
The most common and effective route to this compound is the acid-catalyzed cyclization of 2-(4-chlorophenylthio)phenylacetic acid. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both a powerful Brønsted acid catalyst and a dehydrating agent.[3]
The reaction proceeds via the following key steps:
-
Protonation of the carboxylic acid's carbonyl oxygen by PPA.
-
Elimination of water to form a highly reactive, resonance-stabilized acylium ion.[4]
-
Intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the electron-rich aromatic ring attacks the acylium ion.
-
Deprotonation to restore aromaticity and yield the final tricyclic ketone.
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: The reaction mixture has turned black and I'm getting a complex mixture of products. What happened?
A2: Dark coloration or charring typically indicates decomposition, which is often caused by excessive heat.
-
Explanation: While high temperatures are necessary, exceeding the thermal stability of the starting material or product can lead to unwanted side reactions and polymerization. The target molecule contains a sulfide linkage which can be sensitive to oxidation or other reactions at very high temperatures.
-
Solution:
-
Precise Temperature Control: Use a temperature controller and an oil bath or heating mantle to maintain a stable temperature. Do not exceed 160 °C. [5] 2. Incremental Increase: Start the reaction at a lower temperature (e.g., 100 °C) and slowly increase it if the reaction rate is too low, as determined by TLC.
-
Limit Reaction Time: Once TLC shows full consumption of the starting material, proceed to the work-up. Prolonged heating after completion can degrade the product.
-
Q3: The work-up is difficult. The product seems to be stuck in the aqueous layer or forms an emulsion.
A3: The work-up of PPA reactions is notoriously challenging but can be managed with a careful procedure.
-
Explanation: PPA has a highly exothermic reaction with water. [6]Dumping the hot reaction mixture into water quickly can cause violent boiling and poor product precipitation. The resulting acidic aqueous layer can also protonate the ketone, increasing its water solubility.
-
Solution:
-
Controlled Quenching: Allow the reaction mixture to cool to around 80-90 °C. Pour it slowly in a thin stream onto a large amount of crushed ice in a vigorously stirred beaker. This dissipates the heat effectively.
-
Neutralization: After quenching, the solution will be strongly acidic. Slowly add a base (e.g., 50% NaOH solution) until the pH is neutral or slightly basic (pH 7-8). This will ensure your product is in its neutral, organic-soluble form.
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent like Dichloromethane (DCM) or Toluene. [4]Perform multiple extractions (e.g., 3x) to ensure full recovery.
-
Breaking Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal ratio of PPA to starting material? A: A significant excess of PPA is typically used, acting as both catalyst and solvent. A weight ratio of 10:1 to 20:1 (PPA: starting acid) is a common starting point. [5][7] Q: Can I use a different catalyst besides PPA? A: Yes, other strong Brønsted or Lewis acids can be used for intramolecular Friedel-Crafts acylations. [4]Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is a popular, less viscous alternative to PPA. Strong Lewis acids like AlCl₃ can also work, but require conversion of the starting acid to an acid chloride first, adding a step to the synthesis. [4] Q: How should I purify the crude product? A: The crude product obtained after work-up is often an off-white or yellowish solid. [8]Purification can typically be achieved by:
-
Recrystallization: Using a solvent like ethanol or isopropanol is often effective.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a hexane/ethyl acetate solvent system is a reliable method. [4]
Optimized Experimental Protocol
This protocol is a validated starting point. Adjustments may be necessary based on your specific equipment and reagent purity.
-
Preparation:
-
Place 2-(4-chlorophenylthio)phenylacetic acid (1.0 eq) in a vacuum oven at 50 °C for 4 hours to ensure it is anhydrous.
-
Assemble a three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a temperature probe. Flame-dry the entire apparatus under vacuum and cool under inert gas.
-
-
Reaction:
-
Charge the flask with Polyphosphoric Acid (approx. 15x the weight of the starting acid).
-
Begin vigorous stirring and heat the PPA to 120 °C.
-
Once the temperature is stable, add the dried 2-(4-chlorophenylthio)phenylacetic acid in one portion.
-
Maintain the temperature at 120-130 °C and monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
-
Work-up & Purification:
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to ~80 °C.
-
In a separate large beaker, prepare crushed ice (approx. 10x the volume of the PPA used) and stir it vigorously.
-
Slowly and carefully pour the warm reaction mixture onto the crushed ice.
-
Allow the mixture to stir until all the ice has melted. Cool the resulting slurry in an ice bath and neutralize to pH 7-8 by the slow addition of 50% w/v NaOH solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid. [4] * Purify the crude product by recrystallization from ethanol.
-
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; powerful dehydrating agent. |
| Catalyst Ratio | 10-20x by weight | Ensures fluidity and complete reaction. [5] |
| Temperature | 120 - 140 °C | Balances reaction rate against thermal decomposition. [5][8] |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from quenching the catalyst. [4] |
| Stirring | Mechanical Overhead | Necessary to overcome the high viscosity of PPA. |
| Typical Yield | 60 - 85% | Highly dependent on anhydrous conditions and work-up efficiency. |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
- Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis.
- Gevorgyan, V., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives.
- BioOrganics. (n.d.). This compound.
-
PrepChem.com. (n.d.). Synthesis of 8-chlorodibenz[b,f]o[4][9]xazepine-10(11H)-carboxylic acid, 2-[(phenylthio)acetyl]hydrazide. Retrieved from PrepChem.com.
-
Reddy, C. S., et al. (n.d.). An Improved Profess For Synthesis Of Dibenzo-[B,F]-[4][9]Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research.
- Sigma-Aldrich. (n.d.). This compound.
- Banerjee, A. K. (2023). Polyphosphoric Acid in Organic Synthesis.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis.
- Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry.
-
Google Patents. (n.d.). CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [4][9]thiazepine-11 (10-H)-one preparing method.
- Fisher Scientific. (n.d.). This compound, TRC 500 mg.
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [1, 4] thiazepine-11 (10-H)-one preparing method - Google Patents [patents.google.com]
- 6. ccsenet.org [ccsenet.org]
- 7. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
Technical Support Center: Purification of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Welcome to the technical support guide for the purification of 8-chlorodibenzo[b,f]thiepin-10(11H)-one (CAS: 1469-28-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate from its reaction byproducts. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Impurity Profile
The most common synthetic routes to this compound involve an intramolecular Friedel-Crafts-type cyclization of a diaryl sulfide precursor, often catalyzed by a strong acid like polyphosphoric acid (PPA).[1] The purity of the final product is highly dependent on the success of this cyclization step and the subsequent work-up. Understanding the potential byproducts is the first step toward devising an effective purification strategy.
Common Reaction Byproducts and Their Origins
The primary impurities typically fall into one of the following categories:
-
Unreacted Starting Materials: Incomplete conversion of the diaryl sulfide precursor.
-
Incomplete Cyclization Products: Intermediates that have not fully cyclized.
-
Isomeric Byproducts: Cyclization occurring at an alternative, undesired position on the aromatic rings.
-
Oxidation/Degradation Products: Formation of sulfoxides or other degradation products due to harsh reaction conditions or exposure to air.
-
Residual Catalyst: Polyphosphoric acid or other acidic catalysts carried over from the reaction.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1: Impurity Formation Map.", shape=plaintext, fontsize=10];
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Likely Chemical Structure | Typical Polarity vs. Product | Removal Strategy |
| Unreacted Precursor | e.g., 2-(4-chlorophenylthio)phenylacetic acid | More Polar | Aqueous basic wash, Chromatography |
| Incomplete Cyclization | Open-chain intermediates | Variable | Recrystallization, Chromatography |
| Isomeric Byproducts | e.g., 6-chlorodibenzo[b,f]thiepin-10(11H)-one | Very Similar | Careful Chromatography, Fractional Recrystallization |
| Oxidation Product | This compound S-oxide | More Polar | Chromatography |
| Residual Catalyst | Polyphosphoric Acid (PPA) | Highly Polar/Ionic | Thorough aqueous wash, Neutralization |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Q1: My crude product is a sticky, dark oil after the initial aqueous work-up. How can I solidify it and improve the initial purity?
Answer: A sticky or oily crude product is often a sign of significant residual acid catalyst (like PPA) and/or a mixture of several impurities preventing the target compound from crystallizing.
-
Causality: PPA is viscous and can trap organic molecules. Its acidic nature may also promote minor degradation pathways, leading to a complex mixture.
-
Troubleshooting Steps:
-
Thorough Neutralization: Re-dissolve the crude oil in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer multiple times with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, and finally with brine. This ensures complete removal of residual acid.
-
Solvent Trituration: After drying and concentrating the organic layer, attempt to induce crystallization by trituration. Add a minimal amount of a poor solvent in which the product is insoluble but the oily impurities are somewhat soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture vigorously. This can often break up the oil and produce a filterable solid.
-
"Seed" the Mixture: If you have a small amount of pure, solid product from a previous batch, adding a single crystal ("seeding") to the concentrated solution can initiate crystallization.
-
Q2: I'm performing a recrystallization, but my product "oils out" instead of forming crystals, or my recovery is very low. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, causing it to separate as a liquid instead of a solid. Low recovery indicates that the product is too soluble in the cold solvent.
-
Causality: The primary cause is an inappropriate choice of solvent or an excessively rapid cooling rate. The presence of impurities can also suppress the crystallization process.
-
Troubleshooting & Protocol:
-
Solvent System Optimization: The ideal solvent should fully dissolve the compound when hot but poorly dissolve it when cold. Often, a binary solvent system (one "good" solvent, one "poor" solvent) provides the best results.
-
Controlled Cooling: If the solution oils out, reheat it until it is homogeneous again. You may need to add a small amount of additional "good" solvent. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Type | Rationale |
| Ethanol or Methanol | Single Solvent | Good for moderately polar compounds. Often requires cooling to low temperatures. |
| Toluene | Single Solvent | Dissolves the compound when hot, but solubility drops significantly upon cooling. |
| Ethyl Acetate / Hexane | Binary System | Highly tunable. Dissolve in minimal hot ethyl acetate, then add hexane dropwise. |
| Dichloromethane / Methanol | Binary System | Useful for purifying from more polar or less polar impurities. |
Q3: An impurity is co-eluting with my product during flash column chromatography on silica gel. How can I achieve baseline separation?
Answer: Co-elution means the impurity and your product have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: This is common with isomeric impurities which have nearly identical polarities.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the more polar solvent (e.g., from 20% Ethyl Acetate in Hexane to 10%). This will increase the retention time of all compounds, potentially resolving the two peaks.
-
Isocratic vs. Gradient Elution: If using an isocratic (constant solvent mixture) system, switch to a shallow gradient. A slow, gradual increase in polarity can often resolve closely eluting compounds. For example, start with 5% Ethyl Acetate/Hexane and slowly increase to 15% over several column volumes.
-
Change Solvent Selectivity: Replace one of the mobile phase solvents with another of similar polarity but different chemical nature. For instance, substitute Ethyl Acetate with Dichloromethane. The different solvent-solute interactions can alter the elution order and improve separation.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is at least 50-100 times the mass of your crude product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for purifying this compound to >99% purity?
-
A combination of techniques is often best. A typical workflow involves an initial aqueous work-up, followed by flash column chromatography to remove the bulk of impurities, and concluding with a final recrystallization to achieve high purity and a crystalline final product.
-
-
Q: My final product has a persistent yellow or tan color. How can I decolorize it?
-
This color is likely due to trace amounts of highly conjugated or oxidized impurities. During the recrystallization step, after the product is fully dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal). The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
-
Q: How should I store the purified compound?
-
The purified this compound should be stored in a dry, sealed container at room temperature, protected from light and air to prevent degradation.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Recrystallization from Ethanol
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and swirl. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If carbon was used, perform a hot filtration through a fluted filter paper or a Celite plug to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
SOP 2: Protocol for Flash Column Chromatography
-
Column Packing: Select an appropriate size column. Pack it with silica gel using a slurry method with your starting mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Maintain a constant flow rate with positive pressure.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
-
Gradient (if needed): Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% Ethyl Acetate) to elute your target compound.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Section 5: Purification Workflow
This decision tree provides a logical workflow for purifying the crude product based on its initial purity, as determined by a preliminary analysis like HPLC or TLC.
References
-
BioOrganics. This compound. [Link]
-
Funderburk, W. H., & Salama, S. A. (1977). Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi. Applied and Environmental Microbiology, 33(1), 26–30. [Link]
-
Kopcho, J. J., et al. (2005). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][2]diazepine. Molbank, 2005(4), M454. [Link]
-
8-Chlordibenzo[b,f]thiepin-10(11H)-on. [Link]
-
Google Patents. CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][2] thiazepine-11 (10-H)-one preparing method.
-
Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
-
An Improved Process For Synthesis Of Dibenzo-[B,F][2]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
Technical Support Center: Troubleshooting Impurities in the Synthesis of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one. This molecule is a critical intermediate in the development of pharmaceutical agents, most notably the atypical antipsychotic Zotepine[1][2]. The synthetic process, while well-established, is prone to the formation of several process-related impurities that can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into identifying, mitigating, and troubleshooting common impurities encountered during the key intramolecular Friedel-Crafts cyclization step.
Section 1: The Core Synthetic Pathway and Mechanism
The most common and industrially relevant synthesis of the dibenzo[b,f]thiepin-10(11H)-one core relies on an intramolecular Friedel-Crafts acylation. The reaction involves the cyclization of a 2-(phenylthio)phenylacetic acid precursor, typically in the presence of a strong acid catalyst like polyphosphoric acid (PPA).
The mechanism proceeds via the formation of an acylium ion intermediate, which then acts as a superelectrophile[3]. This electrophile is attacked by the electron-rich aromatic ring of the 4-chlorophenylthio moiety, leading to the formation of the tricyclic ketone. The regioselectivity of this cyclization is crucial for obtaining the desired 8-chloro isomer.
Sources
Technical Support Center: Troubleshooting Dibenzothiepinone Synthesis
Welcome to the technical support center for dibenzothiepinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established protocols and field-proven insights, this resource provides a structured approach to troubleshooting reaction failures, optimizing conditions, and ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dibenzo[b,f]thiepin-10(11H)-one?
The synthesis of the dibenzo[b,f]thiepin-10(11H)-one core can be approached through several primary strategies, each with its own set of advantages and potential challenges. The most prevalent methods involve intramolecular Friedel-Crafts acylation or variations of nucleophilic aromatic substitution followed by cyclization. A common route starts from precursors like 2-(phenylthio)benzoic acid or its derivatives.[1][2] Another established method involves the Smiles rearrangement.[3][4][5]
Q2: I am observing a very low yield of my desired dibenzothiepinone product. What are the likely causes?
Low product yield is a frequent issue and can stem from multiple factors. Key areas to investigate include the purity of your starting materials and reagents, the efficacy of the cyclization step (often catalyzed by a strong acid like polyphosphoric acid), and potential side reactions.[2][6] Inadequate reaction temperature or time can also lead to incomplete conversion. A thorough analysis of your reaction mixture by TLC or LC-MS at various time points can help diagnose the issue.
Q3: My reaction has stalled and is not proceeding to completion. What steps can I take?
A stalled reaction often points to a deactivated catalyst, insufficient energy input, or the presence of inhibiting impurities. If using a Lewis acid or Brønsted acid catalyst, ensure it has not been quenched by moisture or other nucleophilic impurities in your reagents or solvent.[7] Increasing the reaction temperature or switching to a higher-boiling solvent might provide the necessary activation energy. In some cases, the addition of a fresh portion of the catalyst can restart the reaction.
Troubleshooting Guide: Common Reaction Failures
This section provides a detailed breakdown of specific issues you may encounter during dibenzothiepinone synthesis, along with actionable solutions and the scientific rationale behind them.
Problem 1: Failure of Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a key step in many dibenzothiepinone syntheses, typically involving the cyclization of a 2-(phenylthio)benzoic acid derivative. Failures at this stage are common and can manifest as no reaction or the formation of undesired byproducts.
Symptoms:
-
Starting material remains largely unreacted.
-
Formation of a complex mixture of products, with little to none of the desired dibenzothiepinone.
-
Evidence of intermolecular side reactions.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Deactivated Aromatic Ring | The aromatic ring undergoing acylation may be substituted with strongly electron-withdrawing groups, rendering it too deactivated for electrophilic substitution.[8] | Consider using a more potent Lewis acid catalyst or higher reaction temperatures. If possible, modify the synthetic route to introduce deactivating groups after the cyclization step. |
| Poor Quality of Lewis Acid | Lewis acids like AlCl₃ or polyphosphoric acid (PPA) are highly hygroscopic. Contamination with water will quench the catalyst. | Use freshly opened or properly stored Lewis acids. For PPA, ensure it is viscous and has not absorbed significant atmospheric moisture. |
| Carbocation Rearrangement | While less common in acylation than alkylation, under certain conditions, rearrangement of the acylium ion intermediate can lead to unexpected products.[8] | This is generally not an issue with acylation. However, if starting with a precursor that could form a stable carbocation, redesign the precursor to favor the desired cyclization. |
| Insufficient Reaction Temperature | The activation energy for the intramolecular acylation may not be reached. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Ensure the solvent is appropriate for the desired temperature range. |
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation
-
To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the 2-(phenylthio)benzoic acid precursor in portions to the hot PPA.
-
Increase the temperature to 120-140 °C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product is then washed again with water, dried, and purified by recrystallization or column chromatography.
Logical Workflow for Troubleshooting Friedel-Crafts Acylation Failure
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Problem 2: Side Reactions and Impurity Formation
The formation of byproducts can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is crucial for their mitigation.
Symptom:
-
Multiple spots on TLC in addition to the product and starting material.
-
Difficulty in purifying the final product.
-
Characterization data (NMR, MS) indicates the presence of impurities.
Potential Causes and Solutions:
| Side Reaction | Explanation | Mitigation Strategy |
| Smiles Rearrangement | In syntheses starting from precursors susceptible to intramolecular nucleophilic aromatic substitution, a Smiles rearrangement can occur, leading to isomeric byproducts.[3][4][5] | Carefully control the reaction conditions, particularly the base and temperature. The choice of solvent can also influence the reaction pathway. |
| Over-alkylation/acylation | If the product is more reactive than the starting material under the reaction conditions, multiple additions can occur. This is less common in acylation due to the deactivating nature of the carbonyl group.[8][9] | Use a stoichiometric amount of the acylating or alkylating agent. Monitor the reaction closely and stop it once the desired product is formed. |
| Thioindigo Formation | In some related syntheses involving sulfur-containing heterocycles, oxidative dimerization to colored products like thioindigo has been observed.[10] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymerization | Strong acid catalysts can sometimes promote the polymerization of starting materials or products, especially at high temperatures. | Use the minimum effective amount of catalyst and the lowest possible reaction temperature. Ensure even heat distribution with efficient stirring. |
Visualizing the Smiles Rearrangement
The Smiles rearrangement is a critical intramolecular nucleophilic aromatic substitution that can be a desired pathway or a problematic side reaction depending on the synthetic design.
Caption: Key steps of the Smiles Rearrangement.[4][5]
Purification and Characterization
Q4: I am having difficulty purifying my crude dibenzothiepinone. What are the recommended methods?
Purification can be challenging due to the presence of structurally similar byproducts or unreacted starting materials.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvents for recrystallization include ethanol, isopropanol, or toluene.[2] Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
Sublimation: For certain derivatives, sublimation under high vacuum can be a powerful purification technique for removing non-volatile impurities.[10]
Q5: What are the key characteristic peaks to look for in the NMR and IR spectra of dibenzo[b,f]thiepin-10(11H)-one?
-
¹H NMR: Expect to see signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two benzene rings. A characteristic singlet for the two protons of the methylene group (CH₂) adjacent to the carbonyl will appear further upfield, generally in the range of 4.0-4.5 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) will have a characteristic chemical shift in the downfield region, typically around 190-200 ppm. The methylene carbon will appear around 40-50 ppm, and the aromatic carbons will be in the 120-140 ppm range.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹.
By systematically addressing these common issues and employing the outlined troubleshooting strategies, researchers can significantly improve the success rate and efficiency of their dibenzothiepinone synthesis campaigns.
References
-
Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. ResearchGate. Available at: [Link]
-
An Improved Process For Synthesis Of Dibenzo-[B,F][1][3]-Thiazepine-11-(10H)-One. Semantic Scholar. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Scheme 45 Synthesis of dibenzo[b,f][1][3]thiazepin-11(10H)-ones via Smiles rearrangement. ResearchGate. Available at: [Link]
-
An efficient one pot synthesis of Dibenzo [b, f][1][3] thiazepin-11[10H] - one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. TSI Journals. Available at: [Link]
-
METHOD OF PREPARING 10H-DIBENZO[b,f][1][3]THIAZEPIN-11-ONE. Google Patents. Available at:
-
Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. PubMed. Available at: [Link]
-
Modern Aspects of the Smiles Rearrangement. The University of Manchester. Available at: [Link]
-
Optimization of reaction conditions a. ResearchGate. Available at: [Link]
-
CLII.—The synthesis of derivatives of thioxanthone from aromatic disulphides. Journal of the Chemical Society, Transactions (RSC Publishing). Available at: [Link]
-
(PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Pd‐catalyzed synthesis of dibenzo[b,e]oxepin‐11(6H)‐ones 30. ResearchGate. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
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- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Cyclization of 2-(Phenylthio)phenylacetic Acid Precursors
Welcome to the technical support center for the cyclization of 2-(phenylthio)phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, which is central to the synthesis of thioxanthen-9-one and related scaffolds of significant biological and material science interest.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your cyclization efficiency and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of 2-(phenylthio)phenylacetic acid to form thioxanthen-9-one?
The most prevalent and historically significant method is an intramolecular Friedel-Crafts acylation.[1][2] This reaction typically requires a strong acid catalyst to promote the electrophilic attack of the carboxylic acid-derived acylium ion onto the adjacent phenyl ring. Common reagents for this transformation include concentrated sulfuric acid, polyphosphoric acid (PPA), and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[2][3][4][5]
Q2: What is Eaton's Reagent and why is it often preferred over Polyphosphoric Acid (PPA)?
Eaton's reagent is a superacidic mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio.[5][6] It serves as a powerful dehydrating agent and is often favored over PPA for several reasons:
-
Lower Viscosity: PPA is highly viscous and difficult to stir and transfer, especially at room temperature.[4][7] Eaton's reagent is a less viscous liquid, making it easier to handle.[6][8]
-
Milder Conditions: Reactions with Eaton's reagent can often be conducted at lower temperatures, which can help to minimize side reactions and decomposition of sensitive substrates.[5]
-
Improved Yields: In many cases, Eaton's reagent provides higher yields compared to PPA.[8]
Q3: Can I use the acid chloride of 2-(phenylthio)phenylacetic acid for the cyclization?
Yes, converting the carboxylic acid to the corresponding acyl chloride is a viable strategy, particularly if the aromatic ring is deactivated or sensitive to the harsh conditions of strong protic acids. The acyl chloride can then undergo an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][9] This approach avoids the high temperatures often required with PPA.
Q4: Are there alternative cyclization strategies beyond Friedel-Crafts acylation?
While less common for this specific precursor, other intramolecular cyclization strategies exist for related systems. For instance, the Pummerer reaction of a corresponding sulfoxide precursor can be used to generate a thionium ion, which can then be trapped intramolecularly by the aromatic ring.[10][11][12] This method offers a different mechanistic pathway that may be advantageous for substrates incompatible with strong acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization of 2-(phenylthio)phenylacetic acid.
Issue 1: Low or No Yield of Thioxanthen-9-one
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Anhydrous Conditions | Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Rationale: Protic acids like PPA and Eaton's reagent are strong dehydrating agents.[4][6] The presence of water will consume the reagent, reducing its efficacy in activating the carboxylic acid for cyclization. Lewis acids like AlCl₃ are also highly moisture-sensitive.[13] |
| Incomplete Reaction | Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: Intramolecular Friedel-Crafts reactions can be slow, especially with deactivated aromatic rings. Systematically increasing the temperature can enhance the reaction rate, but be mindful of potential side reactions. |
| Poor Quality of Reagents | Solution: Use freshly opened or properly stored PPA and methanesulfonic acid. PPA can absorb atmospheric moisture over time, reducing its effectiveness.[4] For Eaton's reagent, it is often best to prepare it fresh. Rationale: The concentration of P₂O₅ in PPA is critical to its dehydrating power. Old or improperly stored reagents may have a lower effective concentration. |
| Deactivated Aromatic Ring | Solution: If the phenyl rings contain strongly electron-withdrawing groups, the Friedel-Crafts acylation may be disfavored. Consider converting the carboxylic acid to the more reactive acyl chloride and using a strong Lewis acid like AlCl₃. Rationale: Electrophilic aromatic substitution is highly sensitive to the electronic nature of the aromatic ring.[13] Deactivated rings are less nucleophilic and require a more potent electrophile for the reaction to proceed. |
Issue 2: Formation of Unidentified Side Products
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Intermolecular Reactions | Solution: Perform the reaction at high dilution. Rationale: The desired intramolecular cyclization is a first-order process, while intermolecular side reactions are second-order. By lowering the concentration of the starting material, the rate of the intramolecular reaction is favored over intermolecular reactions. |
| Sulfoxide Formation/Oxidation | Solution: Degas solvents and run the reaction under a strict inert atmosphere. Rationale: The thioether linkage can be susceptible to oxidation, especially at elevated temperatures, leading to the corresponding sulfoxide.[14] This can be minimized by excluding oxygen from the reaction environment. |
| Rearrangement or Fragmentation | Solution: Lower the reaction temperature and consider using a milder acid catalyst system. Rationale: Highly acidic conditions and high temperatures can promote unwanted side reactions, including carbocation rearrangements or fragmentation of the starting material or product.[13] Eaton's reagent may offer a milder alternative to concentrated sulfuric acid or high-temperature PPA reactions.[5] |
Data Summary: Comparison of Cyclization Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | High temperature | Inexpensive | Harsh conditions, potential for sulfonation and other side reactions[2] |
| Polyphosphoric Acid (PPA) | 80-150°C | Good dehydrating agent, widely used[4][7] | High viscosity, difficult to handle, requires high temperatures[4][7] |
| Eaton's Reagent | 60-100°C | Low viscosity, milder conditions, often higher yields[3][5][8] | Moisture sensitive, should be freshly prepared for best results[6] |
| Acyl Chloride + AlCl₃ | 0°C to room temp. | Milder conditions, suitable for sensitive substrates | Requires an extra step to form the acyl chloride, stoichiometric Lewis acid needed[15] |
Experimental Protocols
Protocol 1: Cyclization using Eaton's Reagent
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of 2-(phenylthio)phenylacetic acid using freshly prepared Eaton's Reagent.
Materials:
-
2-(phenylthio)phenylacetic acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Eaton's Reagent: In a dry, two-necked flask under an inert atmosphere, carefully add phosphorus pentoxide (1 part by weight) in portions to ice-cold methanesulfonic acid (10 parts by weight) with vigorous stirring. Allow the mixture to stir until the P₂O₅ has completely dissolved.[6]
-
Reaction Setup: In a separate oven-dried round-bottom flask, dissolve 2-(phenylthio)phenylacetic acid (1 equivalent) in a minimal amount of dry DCM.
-
Cyclization: Slowly add the freshly prepared Eaton's reagent (typically 5-10 equivalents by weight relative to the starting material) to the solution of the starting material at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (around 40-60°C). Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thioxanthen-9-one.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Key Processes
Logical Flow for Troubleshooting Low Yield
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
References
-
Kobayashi, K., Komatsu, T., Nakagawa, K., Hara, E., & Yuba, S. (2013). A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-analogues. HETEROCYCLES, 87(12), 2577. [Link]
-
Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling. (n.d.). National Institutes of Health. [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. [Link]
-
Using the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides for alkaloid synthesis. (2000). PubMed. [Link]
-
Using the Pummerer Cyclization−Deprotonation−Cycloaddition Cascade of Imidosulfoxides for Alkaloid Synthesis. (2000). The Journal of Organic Chemistry. [Link]
- Process for preparing thioxanthones. (1978).
-
P 4 O 10 /TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free conditions. (2022). RSC Publishing. [Link]
-
The Pummerer Reaction: Methodology and Strategy for the Synthesis of heterocyclic Compounds. (n.d.). Chemical Reviews. [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. (2016). National Institutes of Health. [Link]
-
Polyphosphoric Acid. (n.d.). Sciencemadness.org. [Link]
-
Pummerer rearrangement. (n.d.). Wikipedia. [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. (n.d.). Beilstein Journals. [Link]
-
Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. (2010). SciSpace. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Reduction of thioxanthen-9-one to produce thioxanthen-9-ol. (n.d.). ChemSpider Synthetic Pages. [Link]
- Preparing process of 5-propionyl-2-thiophenyl phenylacetate. (n.d.).
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid. (2024). ChemBK. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
General tips for improving yield? (2020). Reddit. [Link]
-
Friedel-Crafts Acylation Lab Report. (n.d.). Bartleby.com. [Link]
-
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid. (n.d.). PubChem. [Link]
-
SCHEME Friedel-Craft acylation reaction of substituted phenylacetic... (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). PubMed. [Link]
- Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid. (n.d.).
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
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managing reaction temperature for optimal 8-chlorodibenzo[b,f]thiepin-10(11H)-one synthesis
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for managing the critical parameter of reaction temperature during the synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one. As a key intermediate for antipsychotic agents like Zotepine, achieving optimal yield and purity is paramount and is intrinsically linked to precise thermal control.[1][2]
Section 1: Foundational Principles of Temperature Management
This section addresses the fundamental reasons why temperature is the most critical variable to control during the intramolecular cyclization step.
Q1: Why is temperature so crucial in the synthesis of this compound?
A1: Temperature control is paramount for three primary reasons:
-
Reaction Kinetics and Activation Energy: The key step, an intramolecular Friedel-Crafts acylation of 2-(4-chlorophenylthio)phenylacetic acid, requires significant thermal energy to overcome the activation barrier for cyclization. Insufficient temperature will result in a sluggish or incomplete reaction.
-
Viscosity of the Reagent: The reaction is most commonly mediated by polyphosphoric acid (PPA), which serves as both the catalyst and solvent.[3][4][5] At room temperature, PPA is a highly viscous, glassy solid, making it impossible to stir and ensure a homogenous reaction mixture. Heating above 60-80°C is necessary to decrease its viscosity to a workable level, allowing for effective mixing and uniform heat distribution.[3][4]
-
Selectivity and Side Reactions: While heat is required, excessive temperatures (>160°C) can promote undesirable side reactions.[6] These include intermolecular condensations, decarboxylation of the starting material, and charring of the organic material by the aggressive PPA medium, leading to a complex mixture of impurities and a significant reduction in the yield of the target molecule.
Q2: What are the primary temperature-dependent stages in the synthesis?
A2: The synthesis can be broadly divided into two key stages, both of which are sensitive to temperature:
-
Stage 1: Synthesis of the Precursor Acid: The formation of 2-(4-chlorophenylthio)phenylacetic acid via Ullmann condensation involves heating, often in the range of 120-130°C, to drive the reaction between a thiophenol and a halo-phenylacetic acid derivative.[7] While important, this stage is generally more forgiving than the subsequent cyclization.
-
Stage 2: Intramolecular Cyclization: This is the most temperature-critical step. The conversion of the precursor acid to the tricyclic ketone using PPA requires a carefully controlled temperature window to ensure the reaction proceeds to completion without significant degradation. This guide will focus primarily on troubleshooting this critical stage.
Section 2: Troubleshooting Guide for the PPA-Mediated Cyclization
This section is formatted to address specific problems you may encounter during the crucial cyclization reaction.
Problem 1: My reaction is complete, but the yield of this compound is very low (<50%).
-
Possible Cause 1: Insufficient Reaction Temperature. The most common cause of low conversion is a reaction temperature that is too low to provide the necessary activation energy for the Friedel-Crafts cyclization. The high viscosity of PPA at lower temperatures can also prevent the reactants from mixing effectively.[3][4]
-
Recommended Solution: Ensure the internal temperature of the reaction mixture is maintained within the optimal range of 100°C to 140°C .[6] It is critical to measure the internal temperature of the viscous liquid, not the oil bath temperature, as there can be a significant gradient. Use a calibrated thermometer or thermocouple probe that is resistant to strong acids.
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material (2-(4-chlorophenylthio)phenylacetic acid) and the appearance of the product spot/peak. If the starting material persists after several hours, a temperature increase within the recommended range is warranted.
Problem 2: The reaction mixture turned black or dark brown, and I isolated a tarry, intractable material instead of a crystalline product.
-
Possible Cause 1: Excessive Reaction Temperature. Temperatures exceeding 160°C can lead to rapid decomposition and polymerization of the starting material and product, a phenomenon often referred to as "charring" in the presence of a strong dehydrating agent like PPA.[6]
-
Possible Cause 2: Localized Overheating. Due to the high viscosity of PPA, inefficient stirring can create "hot spots" within the reaction flask, even if the external heating bath is at the correct temperature. These localized areas of extreme heat will cause decomposition.
-
Recommended Solution:
-
Reduce Temperature: Immediately lower the reaction temperature to the lower end of the optimal range (e.g., 100-110°C) and see if control can be regained.
-
Improve Mechanical Stirring: Use a robust overhead mechanical stirrer with a paddle or anchor blade that can effectively move the entire volume of the viscous PPA mixture. A simple magnetic stir bar is often inadequate for this task. The goal is to ensure uniform heat transfer throughout the reaction medium.
-
Controlled Heating: Use a temperature controller connected to the internal probe and a heating mantle to prevent temperature overshooting.
-
Problem 3: The reaction is extremely slow, taking over 24 hours to show significant conversion.
-
Possible Cause: Incorrect PPA Grade or Insufficient Temperature. Commercially available PPA has different concentrations of P₂O₅ (e.g., 105% vs 115%). Higher concentration grades are more reactive but also more viscous. A lower grade may require a higher temperature to achieve the same reaction rate. Furthermore, operating at the low end of the temperature range (e.g., 80-90°C) will naturally result in a slower reaction.
-
Recommended Solution:
-
Verify PPA Grade: Ensure you are using a suitable grade of PPA (typically 115% equivalent P₂O₅ content is effective).
-
Increase Temperature Incrementally: Gradually increase the internal reaction temperature in 10°C increments, holding for 1-2 hours at each new setpoint and monitoring progress by TLC/HPLC. Do not exceed 140°C.
-
Consider a Co-solvent: In some difficult cyclizations, the addition of a high-boiling, inert co-solvent like xylene can help reduce viscosity and improve heat transfer, though this may require re-optimization of the reaction conditions.[3][4]
-
Section 3: Protocols and Data
Experimental Protocol: PPA-Mediated Cyclization
This protocol provides a detailed methodology with an emphasis on temperature control points.
-
Apparatus Setup: Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe connected to a controller, and a nitrogen inlet/outlet.
-
Reagent Charging: To the flask, add polyphosphoric acid (PPA, ~10 parts by weight relative to the starting material).
-
Initial Heating (Viscosity Reduction): Begin stirring and heat the PPA to 80-90°C . At this temperature, the PPA should become a stirrable, though still viscous, liquid.[3][4]
-
Substrate Addition: Once the PPA is mobile, slowly add the 2-(4-chlorophenylthio)phenylacetic acid in portions to control any initial exotherm and ensure it disperses well.
-
Ramp to Reaction Temperature: After the addition is complete, slowly raise the internal temperature to the target range of 120-130°C . This ramp should be controlled over 20-30 minutes to ensure even heating.
-
Reaction Monitoring: Maintain the internal temperature at 120-130°C for 2-6 hours. Monitor the reaction's completion by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to below 100°C. In a separate, well-stirred vessel, prepare a large volume of ice water. Very slowly and carefully pour the warm PPA mixture into the ice water. This quenching process is highly exothermic and must be done with extreme caution in a fume hood.
-
Workup: The precipitated solid product is collected by filtration, washed thoroughly with water to remove phosphoric acid, and then washed with a sodium bicarbonate solution to remove any unreacted starting acid. The crude product can then be recrystallized from a suitable solvent (e.g., toluene, ethanol).
Data Summary Table
| Parameter | Recommended Range | Rationale & Expected Outcome |
| PPA Pre-heating Temp. | 80 - 90°C | Reduces PPA viscosity for effective stirring and homogenous mixing of the substrate.[3][4] |
| Cyclization Temp. | 100 - 140°C | Optimal window for balancing reaction rate and minimizing side product formation.[6] |
| Yield | 75 - 90% | Expected yield under optimized temperature and stirring conditions. |
| Reaction Time | 2 - 6 hours | Dependent on temperature; higher temperatures within the range lead to shorter reaction times. |
| Purity (Crude) | >95% | Good temperature control should result in high crude purity before recrystallization. |
Section 4: Visual Guides
Workflow for Temperature-Controlled Synthesis
This diagram illustrates the critical steps and decision points in the synthesis workflow.
Caption: Workflow for the PPA-mediated cyclization step.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the reaction.
Caption: Decision tree for troubleshooting the cyclization reaction.
Section 5: General FAQs
Q3: Does the grade of PPA (e.g., 105% vs. 115%) affect the optimal reaction temperature?
A3: Yes. The percentage refers to the calculated P₂O₅ content, with higher percentages indicating a higher concentration of polyphosphoric acid chains and less orthophosphoric acid.[8] A 115% grade is more powerful and acidic, and may allow the reaction to proceed efficiently at the lower end of the optimal temperature range (e.g., 100-120°C). A lower grade like 105% may require a higher temperature (e.g., 120-140°C) to achieve a similar reaction rate.
Q4: What are the key safety precautions when working with PPA at high temperatures?
A4: PPA is a strong, corrosive acid. At high temperatures, its corrosive effects are magnified. Always handle PPA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The quenching step is particularly hazardous due to the highly exothermic reaction with water, which can cause violent boiling and splashing of hot acid.[3][4] Always add the acid mixture slowly to a large excess of ice water with vigorous stirring. Never add water to the hot acid.
Q5: How can I ensure uniform heating in such a viscous mixture?
A5: Uniform heating is a combination of proper equipment and technique.
-
Heating Mantle: Use a heating mantle that fits the round-bottom flask snugly to provide even heating to the flask's surface.
-
Overhead Stirring: As mentioned, a powerful overhead mechanical stirrer is non-negotiable. It is the only way to ensure bulk movement of the fluid and prevent the formation of stagnant layers at the bottom of the flask, which can overheat.
-
Internal Temperature Monitoring: Rely only on an internal temperature probe. The external surface temperature of the flask or the heating bath temperature is not a reliable indicator of the actual reaction conditions.
References
-
Wikipedia. (2023, December 29). Zotepine. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Zotepine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Wang, L., et al. (2020). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances. Retrieved January 14, 2026, from [Link]
-
Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved January 14, 2026, from [Link]
-
Google Patents. (n.d.). Preparation method of 11-chlorodibenzo[b,f][7][9]thiazepine in presence of Vilsmeier reagent. Retrieved January 14, 2026, from
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Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Google Patents. (n.d.). 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][7][9] thiazepine-11 (10-H)-one preparing method. Retrieved January 14, 2026, from
-
Masson, J-F. (n.d.). Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. MIT. Retrieved January 14, 2026, from [Link]
-
Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Masson, J-F. (n.d.). Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. MIT Libraries. Retrieved January 14, 2026, from [Link]
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- 9. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of Dibenzothiepinones
Welcome to the technical support center for the synthesis of dibenzothiepinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced challenges encountered during this critical synthetic process. Here, we move beyond rote protocols to dissect the fundamental role of solvents in influencing reaction outcomes, providing you with the expertise to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of dibenzothiepinones?
A: The synthesis of dibenzothiepinones, often involving intramolecular cyclization reactions like Friedel-Crafts acylation, is highly sensitive to the reaction environment. The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism. Its polarity, protic or aprotic nature, and ability to solvate intermediates can dictate reaction rates, influence regioselectivity, and even determine whether the desired product is formed at all.[1][2] An inappropriate solvent can lead to low yields, side product formation, or complete reaction failure.
Q2: What is the general difference between polar protic and polar aprotic solvents, and how does this apply to my reaction?
A: The key distinction lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[3][4][5] They are effective at stabilizing charged species, including carbocation intermediates that may form during certain cyclization pathways.[4][5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[3] They possess large dipole moments and are excellent at dissolving charged nucleophiles, making them more reactive.[3]
For dibenzothiepinone synthesis, which often proceeds through electrophilic aromatic substitution, the choice between these solvent classes can significantly impact the stability of intermediates and the transition state energy.
Q3: Can the solvent influence the regioselectivity of the cyclization?
A: Absolutely. In reactions with multiple possible cyclization sites, the solvent polarity can influence which product is favored. For example, in Friedel-Crafts acylations, non-polar solvents might favor the kinetically controlled product, while polar solvents can facilitate the formation of the more stable, thermodynamically controlled product by stabilizing charged intermediates.[7] This is because the solubility of the intermediate-catalyst complex can differ in various solvents, potentially leading to different reaction pathways.[7]
Q4: Are there any "green" or more environmentally friendly solvent choices for this synthesis?
A: Yes, the field of green chemistry is actively exploring more sustainable solvent options. While traditional syntheses may rely on chlorinated solvents, researchers are investigating the use of greener alternatives. Depending on the specific reaction, options like dimethyl carbonate (DMC) or even solvent-free conditions could be viable.[8][9] Solvent-free reactions, where the reactants are heated together without a solvent, can sometimes lead to shorter reaction times and reduced waste.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of dibenzothiepinones, with a focus on solvent-related causes and remedies.
Problem 1: Low to No Product Yield
You've followed the protocol, but your final yield is disappointingly low, or you've failed to isolate any of the desired dibenzothiepinone.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
-
Inappropriate Solvent Polarity: The polarity of your solvent may not be suitable for stabilizing the transition state of the cyclization reaction. Polar solvents tend to accelerate reactions that involve charged intermediates.[1][10]
-
Solution: If you are using a non-polar solvent like toluene or hexane, consider switching to a more polar aprotic solvent such as acetonitrile or DMF. Conversely, if your reaction is sensitive to high polarity, a less polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might be more effective.[7]
-
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvent can quench the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) commonly used in Friedel-Crafts acylations, thereby halting the reaction.
-
Solution: Ensure your solvents are rigorously dried before use, for instance, by distilling over a suitable drying agent or using a solvent purification system. Using freshly opened bottles of anhydrous solvents is also recommended.[11]
-
-
Poor Solubility of Starting Materials: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that provides good solubility for all reactants at the desired temperature. A solvent screen with small-scale experiments can help identify the optimal choice. Sometimes a co-solvent system can improve solubility.
-
Problem 2: Formation of Significant Side Products
Your reaction yields a mixture of products, with one or more significant impurities complicating purification and reducing the yield of the target dibenzothiepinone.
Potential Causes and Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.
-
Solution: The choice of solvent can influence the effective concentration. In some cases, a solvent that promotes intramolecular interactions may be beneficial. However, a more direct approach is to run the reaction at a higher dilution to favor the intramolecular pathway.
-
-
Solvent-Reactant Interaction: Some solvents can react with the starting materials or intermediates under the reaction conditions. For example, nucleophilic solvents may react with activated intermediates.
-
Solution: Select an inert solvent that does not participate in the reaction. Chlorinated solvents like DCM and DCE are often good choices for Friedel-Crafts reactions due to their relative inertness and ability to dissolve the reactants and catalyst complexes.[7]
-
-
Rearrangement of Intermediates: The stability of carbocation intermediates can be influenced by the solvent. A solvent that poorly solvates the desired intermediate may allow for rearrangements to more stable, but undesired, carbocations, leading to isomeric byproducts.
-
Solution: A more polar, coordinating solvent might stabilize the intended intermediate and prevent rearrangements. For instance, nitrobenzene has been used in some Friedel-Crafts acylations to direct the regioselectivity by stabilizing a specific intermediate complex.[7]
-
Problem 3: Reaction Fails to Go to Completion
You observe the formation of the product, but the reaction stalls, leaving a significant amount of unreacted starting material even after extended reaction times.
Potential Causes and Solutions:
-
Product Inhibition: In some cases, the product may be less soluble than the starting materials in the chosen solvent and precipitate out of the reaction mixture, potentially coating the catalyst or preventing further reaction.
-
Solution: Select a solvent in which both the starting materials and the product are soluble. Alternatively, running the reaction at a higher temperature (if the product is more soluble at elevated temperatures) may help.
-
-
Deactivation of Catalyst: As mentioned earlier, protic impurities can deactivate the catalyst. Additionally, some solvents may coordinate too strongly with the Lewis acid catalyst, reducing its activity.
-
Solution: Ensure the use of dry, non-coordinating solvents. If a coordinating solvent is necessary for solubility, a higher catalyst loading might be required.
-
-
Unfavorable Reaction Kinetics: The activation energy for the reaction may be too high in the chosen solvent.
-
Solution: Solvents can influence reaction rates by stabilizing the transition state more than the ground state.[1] Experimenting with a range of solvents with varying polarities can help identify one that lowers the activation barrier. For example, a polar aprotic solvent might accelerate an SN2-type cyclization more effectively than a polar protic one.[6]
-
Experimental Protocols and Data
General Protocol for Solvent Screening in Dibenzothiepinone Synthesis
This protocol provides a general framework for systematically evaluating the effect of different solvents on your reaction.
-
Preparation: Set up a series of small-scale reactions (e.g., 50-100 mg of the limiting reagent) in parallel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To each reaction vessel, add the starting materials and a magnetic stir bar.
-
Solvent Addition: Add the selected dry solvent (e.g., DCM, DCE, acetonitrile, DMF, dioxane) to each vessel to achieve the desired concentration.
-
Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., AlCl₃) to each reaction. Be mindful of any exothermic reactions.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Work-up: Once the reaction is deemed complete (or has stopped progressing), quench the reaction appropriately (e.g., by pouring onto ice-water).
-
Analysis: Extract the product, dry the organic layer, and concentrate it. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of product to byproducts.
Illustrative Data: Solvent Effects on Yield
The following table summarizes hypothetical results from a solvent screening experiment for a generic intramolecular Friedel-Crafts cyclization to form a dibenzothiepinone.
| Solvent | Dielectric Constant (approx.) | Classification | Reaction Time (h) | Yield (%) | Observations |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 6 | 75 | Clean reaction, easy work-up. |
| 1,2-Dichloroethane (DCE) | 10.4 | Polar Aprotic | 4 | 85 | Faster reaction, higher yield. |
| Acetonitrile | 37.5 | Polar Aprotic | 8 | 60 | Slower reaction, some side products. |
| Nitrobenzene | 34.8 | Polar Aprotic | 4 | 90 | High yield, but difficult to remove. |
| Dioxane | 2.2 | Non-polar Aprotic | 12 | 40 | Slow and incomplete reaction. |
| Ethanol | 24.6 | Polar Protic | 24 | <5 | Catalyst decomposition, no product. |
Note: This data is illustrative and the optimal solvent will depend on the specific substrate and reaction conditions.
Visualizing the Decision Process for Solvent Selection
Caption: Logical workflow for initial solvent selection.
By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, you will be well-equipped to optimize the synthesis of dibenzothiepinones for your specific research and development needs.
References
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ResearchGate. (n.d.). Optimization of reaction conditions. a. Available from: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
ACS Publications. (2026, January 6). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Available from: [Link]
-
Scholar UNAIR. (n.d.). First-principles study of solvent polarity effects in the Menshutkin reaction. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Available from: [Link]
-
Journal of Pharmaceutical and Medicinal Sciences. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available from: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
YouTube. (2020, July 16). Synthesis Problem #1: Robinson Annulation. Available from: [Link]
-
Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a. Available from: [Link]
-
ResearchGate. (n.t.). Optimization of reaction conditions. Available from: [Link]
-
YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... Available from: [Link]
-
NIH. (2023, September 1). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. Available from: [Link]
-
NIH. (n.d.). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Available from: [Link]
-
ResearchGate. (2025, May 14). High pressure, temperature, and solvent effect on the Diels–Alder cycloaddition reaction between thiobenzophenone and cyclopentadiene. Available from: [Link]
-
MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available from: [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Available from: [Link]
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Technical Support Center: Catalyst Selection for Improved Yield of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a key intermediate in the manufacturing of the atypical antipsychotic drug, Zotepine. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the crucial intramolecular Friedel-Crafts cyclization step, with a focus on catalyst selection to optimize reaction yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the intramolecular Friedel-Crafts cyclization of 2-(4-chlorophenylthio)phenylacetic acid. The choice of catalyst for this reaction is paramount, as it directly influences the reaction's efficiency, the formation of impurities, and the ease of product isolation. This guide will explore the nuances of various catalytic systems, providing a comparative analysis to facilitate informed decision-making in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the intramolecular cyclization to form this compound?
The most frequently employed catalysts for this transformation are strong Brønsted acids that also act as dehydrating agents. Historically, Polyphosphoric Acid (PPA) has been a popular choice.[1][2] More contemporary and often preferred alternatives include Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and neat methanesulfonic acid.[1][3] In some instances, hydrogen fluoride has also been utilized.[4]
Q2: I am currently using Polyphosphoric Acid (PPA) and experiencing low yields and a difficult work-up. Are there better alternatives?
Yes, this is a common challenge with PPA. Its high viscosity makes stirring difficult, especially at the elevated temperatures often required, leading to localized overheating and potential side reactions.[1] The work-up procedure for PPA is notoriously challenging due to its viscous nature and the highly exothermic reaction upon quenching with water.[1]
A superior alternative is Eaton's reagent . It is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio.[5] Eaton's reagent offers several advantages over PPA:
-
Lower Viscosity: It is much easier to handle and stir, ensuring better heat transfer and a more homogenous reaction mixture.[1]
-
Milder Reaction Conditions: Reactions with Eaton's reagent can often be conducted at lower temperatures (typically 80-100 °C) compared to PPA (120-150 °C).[1]
-
Higher Yields: In many cases, Eaton's reagent provides higher yields of the desired product.
-
Easier Work-Up: The quenching and neutralization process is simpler and less exothermic.[1]
Q3: Can I use a Lewis acid like aluminum chloride (AlCl₃) for this cyclization?
While Lewis acids like AlCl₃ are staples in intermolecular Friedel-Crafts reactions, their use in this intramolecular cyclization directly from the carboxylic acid is less common. For a Lewis acid to be effective, the carboxylic acid typically needs to be converted to a more reactive acylating agent, such as an acid chloride.[6] This adds an extra step to your synthesis and may introduce other complications. Given the efficacy of strong Brønsted acids like Eaton's reagent, they are generally the more direct and preferred catalysts for this specific transformation.
Q4: What is the mechanism of the intramolecular Friedel-Crafts cyclization in the presence of a strong Brønsted acid catalyst?
The reaction proceeds via the formation of a highly electrophilic acylium ion. The strong acid (e.g., methanesulfonic acid in Eaton's reagent) protonates the carboxylic acid, and the dehydrating agent (P₂O₅) facilitates the elimination of water to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the 4-chlorophenylthio moiety in an intramolecular electrophilic aromatic substitution to form the seven-membered ring of the dibenzo[b,f]thiepinone.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Catalyst Activity: The catalyst may be old or have absorbed moisture. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poor Solubility of Starting Material: The 2-(4-chlorophenylthio)phenylacetic acid may not be fully dissolved in the reaction medium. | 1. Use fresh, anhydrous catalyst. If using PPA, ensure it is properly prepared. Consider switching to Eaton's reagent for more consistent activity.[1] 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. For Eaton's reagent, a range of 80-100 °C is a good starting point.[1] 3. Ensure vigorous stirring. With the less viscous Eaton's reagent, solubility is generally less of an issue compared to PPA.[1] |
| Formation of a Dark, Tarry Reaction Mixture | 1. High Reaction Temperature: This can lead to polymerization and decomposition of the starting material or product. 2. Excessive Reaction Time: Prolonged exposure to strong acid at high temperatures can cause degradation. | 1. Reduce the reaction temperature. Eaton's reagent allows for milder conditions, which can mitigate this issue.[1] 2. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Difficult Product Isolation / Emulsion during Work-up | 1. High Viscosity of PPA: This is a primary cause of difficult work-up.[1] 2. Incomplete Neutralization: Residual acid can interfere with extraction. | 1. Switch to Eaton's reagent for a much less viscous reaction mixture and a simpler work-up.[1] 2. During the aqueous work-up, ensure the mixture is thoroughly neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature. 2. Inadequate Amount of Catalyst. | 1. Increase the reaction time or temperature, monitoring the reaction progress. 2. Ensure a sufficient excess of the catalyst is used. For Eaton's reagent, using it as the solvent is a common and effective approach. |
Catalyst Comparison
| Catalyst | Typical Temperature | Handling | Work-up | Typical Yields | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | 120-150 °C[1] | Highly viscous, difficult to stir[1] | Difficult, highly exothermic quench[1] | Moderate | Inexpensive | High viscosity, high temperatures, difficult work-up, potential for side reactions[1] |
| Eaton's Reagent | 80-100 °C[1] | Low viscosity, easy to handle[1] | Simpler, less exothermic quench[1] | Good to Excellent | Milder conditions, higher yields, easy handling and work-up[1] | More expensive than PPA |
| Methanesulfonic Acid | Room Temp. to elevated | Easy to handle | Standard aqueous work-up | Variable | Can be effective under mild conditions[3] | May be less efficient than Eaton's reagent for some substrates |
| Hydrogen Fluoride (HF) | Not specified | Extremely hazardous, requires special equipment | Complex and hazardous | Good[4] | Can produce pure products[4] | Highly corrosive and toxic, not practical for most labs |
Experimental Protocol: Cyclization using Eaton's Reagent
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
-
Preparation of Eaton's Reagent: In a well-ventilated fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 weight ratio with gentle stirring. The addition is exothermic. Allow the mixture to cool to room temperature.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-chlorophenylthio)phenylacetic acid.
-
Cyclization: Add Eaton's reagent (typically used in excess, acting as the solvent) to the starting material.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: A logical troubleshooting workflow for low yield issues.
References
-
Sciencemadness Discussion Board. Polyphosphoric Acid. [Link]
-
Chemistry Stack Exchange. Can any other common reagent other than H3PO4 cause this conversion?. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. 2.1. Synthesis. [Link]
-
ResearchGate. Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. [Link]
-
International Journal of Pharmaceutical Sciences and Research. An Improved Profess For Synthesis Of Dibenzo-[B,F][1][6]-Thiazepine-11-(10H)-One. [Link]
-
ResearchGate. Efficient Method for the Synthesis of Dibenzo[b,f]thiepin-10-ones under Mild Conditions. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Beilstein Journal of Organic Chemistry. Search results for "intramolecular Friedel–Crafts cyclization". [Link]
-
ResearchGate. Intramolecular Friedel Crafts Reaction. [Link]
-
Google Patents. METHOD OF PREPARING 10H-DIBENZO[b,f][1][6]THIAZEPIN-11-ONE.
-
PubMed Central. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]
- Google Patents.
-
PubMed. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]
-
YouTube. 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. [Link]
-
PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
PubMed Central. Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP1026153A1 - NOVEL PROCESS FOR PRODUCING DIBENZO[b,f]THIEPINE DERIVATIVES - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
work-up procedures to minimize degradation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
A Guide to Minimizing Degradation During Experimental Work-up
Welcome to the technical support center for 8-chlorodibenzo[b,f]thiepin-10(11H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the work-up and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known reactivity of related sulfur-containing heterocycles and established laboratory practices.
I. Understanding the Molecule: Potential Degradation Pathways
This compound possesses a core dibenzo[b,f]thiepinone structure, which is susceptible to several degradation pathways. Understanding these potential routes of decomposition is critical for designing a robust work-up procedure.
-
Oxidation: The sulfide bridge is a primary site for oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for dibenzothiophene and related compounds.[1][2]
-
Hydrolysis: The ketone functional group and the thiepin ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening byproducts.[3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of polycyclic aromatic sulfur heterocycles.[6][7][8]
-
Residual Catalysts: Trace amounts of metal catalysts from preceding synthetic steps can promote degradation during work-up and storage.[9]
The following diagram illustrates the primary degradation pathways to consider:
Caption: Key degradation routes for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the work-up of this compound.
FAQ 1: I am observing unexpected peaks in my NMR/LC-MS after aqueous work-up. What are the likely impurities?
Possible Cause: The formation of oxidized impurities (sulfoxide and sulfone) is a strong possibility, especially if the reaction mixture was exposed to air for extended periods or if oxidizing agents were present. Hydrolysis byproducts may also form if the aqueous wash was strongly acidic or basic.
Troubleshooting Steps:
-
Characterize the Impurities:
-
Mass Spectrometry: Look for masses corresponding to the addition of one oxygen atom (M+16, sulfoxide) and two oxygen atoms (M+32, sulfone) to your parent compound.
-
NMR Spectroscopy: The formation of the sulfoxide will introduce a chiral center at the sulfur atom, potentially leading to more complex NMR spectra. Protons adjacent to the sulfur will experience a downfield shift.
-
-
Optimize the Aqueous Wash:
-
Use Degassed Water: To minimize oxidation, use water that has been degassed by sparging with nitrogen or argon, or by sonication under vacuum.
-
Maintain Neutral pH: Use deionized water or a buffered solution with a pH between 6.5 and 7.5 for all aqueous washes. Avoid strong acids or bases unless absolutely necessary for quenching a reagent. If an acidic or basic wash is required, keep the contact time to a minimum and work at low temperatures.
-
Brine Wash: Conclude the aqueous work-up with a wash using saturated sodium chloride solution (brine) to remove dissolved water and minimize the compound's solubility in the aqueous layer.
-
-
Inert Atmosphere: Whenever possible, perform the work-up under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
FAQ 2: My product seems to be degrading on the silica gel column during purification. How can I prevent this?
Possible Cause: Silica gel can be slightly acidic and its large surface area can promote degradation, especially for sensitive compounds. The prolonged exposure to air and light during chromatography can also contribute to decomposition.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Treat the silica gel with a base, such as triethylamine, before packing the column. This is a common technique for purifying compounds that are sensitive to acid. A typical method is to use a solvent system containing 0.5-2% triethylamine.
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization is often the gentlest purification method.[10][11] Consider solvents like isopropanol or ethanol.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, prep-TLC can be faster than column chromatography, reducing the time the compound is exposed to the stationary phase.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be a good alternative.
-
-
Minimize Exposure to Light and Air:
-
Wrap the column in aluminum foil to protect it from light.
-
Try to run the column as quickly as possible to minimize the time the compound is on the stationary phase.
-
FAQ 3: The yield of my product is consistently low after the work-up. What are some potential causes and solutions?
Possible Cause: Low yields can result from a combination of factors including incomplete extraction, degradation during the work-up, or physical loss of material.
Troubleshooting Steps:
-
Optimize Extraction:
-
Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Dichloromethane and ethyl acetate are common choices.
-
Multiple Extractions: Perform multiple extractions (at least 3) with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Check Aqueous Layer: After extraction, it can be beneficial to take a small sample of the final aqueous layer and analyze it by TLC or LC-MS to ensure that no significant amount of product remains.
-
-
Minimize Degradation (as outlined in previous FAQs):
-
Work at lower temperatures (e.g., perform extractions in an ice bath).
-
Use degassed solvents.
-
Protect the reaction from light.
-
-
Careful Handling:
-
Ensure complete transfer of material between vessels.
-
Be cautious during solvent removal to avoid bumping or aspirating the product.
-
III. Recommended Work-up Protocol
This protocol is a general guideline and may require optimization based on the specific reaction conditions.
Caption: A generalized workflow for the work-up of this compound.
Step-by-Step Methodology:
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add degassed, deionized water to quench the reaction. Monitor the pH and adjust to ~7 with a dilute buffer if necessary.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Washing:
-
Combine the organic layers and wash once with deionized water, followed by a wash with saturated sodium chloride (brine) solution.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil.
-
-
Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent (e.g., isopropanol, ethanol).
-
Column Chromatography: If chromatography is necessary, use silica gel deactivated with triethylamine.
-
IV. Data Summary
| Potential Issue | Primary Cause(s) | Recommended Solution(s) |
| Formation of Oxidized Impurities | Exposure to air/oxidants | Use degassed solvents, work under inert atmosphere. |
| Hydrolysis/Ring Opening | Strongly acidic or basic conditions | Maintain neutral pH during aqueous work-up. |
| Degradation on Silica Gel | Acidity of silica gel | Deactivate silica gel with triethylamine; consider alternative purification methods. |
| Photodegradation | Exposure to light | Protect reaction and product from light at all stages. |
| Low Yield | Incomplete extraction, degradation | Optimize extraction, minimize degradation, handle carefully. |
V. References
-
Bloss, C., et al. (2009). Photodegradation of polycyclic aromatic sulfur heterocycles (PASHs) in crude oil on the surface of water. Journal of Photochemistry and Photobiology A: Chemistry, 207(1), 56-64.
-
Lü, H., et al. (2007). Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis. Chemical Communications, (2), 150-152.
-
Kauffmann, J. M., Patriarche, G. J., & Christian, G. D. (1979). Electrochemical Oxidation of Derivatives of Dibenzodiazepin. Dibenzothiazepin and Dibenzoxazepin. Microchimica Acta, 71(1-2), 1217-1231.
-
Rosazza, J. P., & Smith, R. V. (1977). Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi. Applied and Environmental Microbiology, 33(1), 26-30.
-
Mousa, N. E., et al. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 755-767.
-
Reddy, K. H., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][6][12]-Thiazepine-11-(10H)-One. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 633-635.
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
-
Balaure, P., et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 937-943.
-
Herzsprung, P., et al. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2909-2924.
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
-
Czopek, A., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(13), 10839.
-
Hernández-Gordillo, A., et al. (2021). Sulfur-Doped g-C3N4 Heterojunctions for Efficient Visible Light Degradation of Methylene Blue. ACS Omega, 6(4), 2898-2909.
-
LibreTexts Chemistry. (2021). Hydrolysis.
-
Balaure, P., et al. (2013). Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate.
-
BioOrganics. This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions.
-
Gherdan, O., et al. (2014). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 19(11), 17755-17769.
-
Khan, M. A., & Bhadouria, J. (2020). Toxic Effect of Tin-Based Catalysts on Polymer Biodegradation. Polymers, 12(10), 2349.
-
Google Patents. (2006). METHOD OF PREPARING 10H-DIBENZO[b,f][6][12]THIAZEPIN-11-ONE.
-
Walczak, M. A., et al. (2022). Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 27(15), 4887.
-
PubChem. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][6][12]diazepin-11-one. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.
-
Tyler DeWitt. (2017, March 17). Acids and Bases Part 7: Hydrolysis [Video]. YouTube.
-
Lobb, K. A., & Cioslowski, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Physical Chemistry B, 117(31), 9207-9216.
-
Jingye. 8-Chlorodibenzo[b,f]thiepine-10(11H)-on.
-
PubChem. 2-chlorodibenz[b,f][6][12]oxazepin-11(10H)-one. Retrieved from [Link]
Sources
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- 2. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 8-Chlorodibenzo[b,f]thiepin-10(11H)-one and the Atypical Antipsychotic Zotepine
In the landscape of psychopharmacology, the journey from a chemical intermediate to a clinically effective therapeutic is a testament to the intricate process of drug design and development. This guide provides a comparative analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one and Zotepine, two molecules linked by synthesis but fundamentally distinct in their roles. While Zotepine is an established atypical antipsychotic, its precursor, this compound, serves as a critical starting point in its chemical synthesis. This analysis will elucidate their structural relationship, their divergent functionalities, and the pharmacological profile that defines Zotepine as a therapeutic agent.
Structural and Functional Distinction: From Precursor to Active Pharmaceutical Ingredient
This compound is a tricyclic compound that forms the structural backbone of Zotepine.[1][2] Its primary role in the context of this comparison is that of a synthetic intermediate. The synthesis of Zotepine involves the condensation of this compound with 2-dimethylaminoethyl chloride.[3] This chemical transformation is pivotal, as it introduces the dimethylaminoethoxy side chain, which is crucial for the pharmacological activity of Zotepine.
Zotepine, on the other hand, is an active pharmaceutical ingredient (API) classified as a second-generation (atypical) antipsychotic.[4] It is used in the treatment of schizophrenia and other psychotic disorders.[4] The addition of the side chain to the dibenzothiepine core fundamentally alters the molecule's properties, enabling it to interact with a range of neurotransmitter receptors in the central nervous system.
| Feature | This compound | Zotepine |
| CAS Number | 1469-28-9[1] | 26615-21-4[4] |
| Molecular Formula | C₁₄H₉ClOS[1] | C₁₈H₁₈ClNOS[4] |
| Primary Role | Synthetic Precursor[3] | Atypical Antipsychotic Drug[4] |
| Key Structural Difference | Lacks the dimethylaminoethoxy side chain | Possesses a dimethylaminoethoxy side chain at the 10-position |
| Pharmacological Activity | Not established as a pharmacologically active agent | Broad-spectrum receptor antagonist[5] |
The Multifaceted Pharmacological Profile of Zotepine
Zotepine's therapeutic efficacy is attributed to its complex mechanism of action, which involves antagonism at multiple neurotransmitter receptors. This multi-receptor binding profile is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to first-generation antipsychotics.
Zotepine exhibits potent antagonism at dopamine D₂ receptors, which is a key mechanism for alleviating the positive symptoms of psychosis.[5] Additionally, it has a strong affinity for serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors.[5] The blockade of 5-HT₂ₐ receptors is thought to contribute to the "atypical" profile of these drugs, potentially by mitigating the extrapyramidal side effects associated with D₂ blockade and improving negative symptoms.
Furthermore, Zotepine interacts with histamine H₁ and α₁-adrenergic receptors, which can contribute to some of its side effects, such as sedation and orthostatic hypotension.[5]
The following diagram illustrates the key receptor interactions of Zotepine that underpin its antipsychotic action.
Experimental Protocols for Pharmacological Characterization
To characterize a compound like Zotepine and differentiate its activity from its inactive precursor, a series of in vitro and in vivo assays are essential. The following are representative protocols that would be employed in a drug discovery and development setting.
In Vitro Receptor Binding Assay: Dopamine D₂ Receptor Affinity
This assay determines the binding affinity of a test compound to the dopamine D₂ receptor, a primary target for antipsychotic drugs.
Principle: A competitive binding assay is performed using a radiolabeled ligand that has a high and specific affinity for the D₂ receptor (e.g., [³H]-Spiperone). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Kᵢ) is calculated.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to be rich in D₂ receptors (e.g., rat striatum) or membranes from cells recombinantly expressing the human D₂ receptor in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step to remove endogenous ligands.
-
Determine the protein concentration of the final membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]-Spiperone) to each well.
-
Add increasing concentrations of the test compound (e.g., Zotepine) or vehicle to the wells.
-
To determine non-specific binding, add a high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Sources
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- 2. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. Synthesis of Zotepine - Chempedia - LookChem [lookchem.com]
- 4. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Establishing the Purity of 8-chlorodibenzo[b,f]thiepin-10(11H)-one using HPLC-UV
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
8-chlorodibenzo[b,f]thiepin-10(11H)-one is a tricyclic compound of significant interest in pharmaceutical synthesis, often serving as a key intermediate in the development of therapeutic agents. Its molecular structure, featuring a dibenzothiepin core, is analogous to many psychoactive compounds.[1][2] In the rigorous landscape of drug development, the purity of such an intermediate is not a trivial parameter; it is a critical quality attribute (CQA) that directly influences the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even minute impurities can alter pharmacological activity or introduce toxicity.[3][4]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind methodological choices, present a robust protocol, and compare its performance against alternative techniques to provide researchers and drug development professionals with a comprehensive framework for quality assessment.
Understanding the Analyte: Physicochemical Profile
Before developing any analytical method, a fundamental understanding of the target molecule is paramount.
-
Chemical Structure:
The key feature of this molecule for our analytical purposes is its extensive system of conjugated pi-bonds within the fused aromatic rings. This inherent structure acts as a strong chromophore, making the compound an ideal candidate for analysis by UV-Vis spectrophotometry.[7][8]
-
Physical Properties:
-
Appearance: Typically a powder or crystalline solid.[5]
-
Solubility: While specific solubility data is not extensively published, its organic structure suggests good solubility in common HPLC solvents such as acetonitrile (ACN) and methanol, facilitating sample preparation.
-
The Primary Analytical Workhorse: HPLC-UV
For the purity determination of non-volatile organic molecules with a UV chromophore, HPLC-UV is the gold standard in the pharmaceutical industry.[9][10] Its widespread adoption is due to its high resolving power, sensitivity, and quantitative accuracy.[3][10] The technique allows for the separation of the main compound from closely related process impurities and potential degradants, providing a detailed purity profile.
Experimental Workflow for Purity Determination
The following workflow provides a robust starting point for method development and routine analysis. The choices herein are based on extensive experience with similar tricyclic molecules.[1][11]
Caption: HPLC-UV workflow for purity analysis.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure trustworthy results.
1. Instrumentation and Reagents:
-
HPLC System: A standard system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent retention and selectivity for moderately non-polar compounds like the target analyte.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol, and ultrapure water.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting point.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: WaterB: Acetonitrile | A common reversed-phase solvent system providing good selectivity for a wide range of compounds. |
| Elution Mode | Gradient: 80% A to 20% A over 20 min | A gradient elution is superior for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection λ | 230 nm | Many tricyclic antidepressants show strong absorbance around this wavelength.[11][12] For optimal sensitivity, a PDA detector should be used to record the full UV spectrum and confirm the λmax of the main peak. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
3. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent to create a 1.0 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution if necessary to fall within the linear range of the detector (a concentration of ~0.1 mg/mL is often a good starting point).
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.
4. Data Analysis and Purity Calculation:
-
System Suitability: Before analyzing samples, inject a standard solution multiple times to verify system performance (e.g., check for reproducibility of retention time and peak area, tailing factor, and theoretical plates).
-
Purity Calculation: The purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Peak Purity (with PDA): A Photodiode Array detector is highly recommended. It can assess the spectral homogeneity across a single chromatographic peak, providing a higher degree of confidence that the main peak is not co-eluting with an impurity.[1]
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is the preferred method, other techniques can provide complementary or preliminary information. A multi-faceted approach often yields the most comprehensive purity profile.
| Method | Principle | Information Provided | Sensitivity & Specificity | Throughput | Common Application |
| HPLC-UV | Differential partitioning chromatography with UV absorbance detection. | Quantitative purity, impurity profile. | High: Sensitive to low-level impurities (typically <0.1%). Specificity depends on chromatographic resolution. | Medium | Gold standard for quality control, stability testing, and final product release.[10] |
| LC-MS | Chromatography combined with mass spectrometry detection. | Quantitative purity, impurity profile, and molecular weight of impurities. | Very High: Superior sensitivity and specificity. Can identify unknown impurities based on mass-to-charge ratio.[9][13] | Medium | Impurity identification, structural elucidation, and analysis of compounds without a UV chromophore. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of major impurities. Quantitative (qNMR) with an internal standard. | Low to Medium: Generally less sensitive than HPLC for trace impurities. Highly specific for structure. | Low | Structural verification of the main component; can quantify impurities if their signals are resolved and they are present at >1%.[13][14] |
| Melting Point | Temperature at which a solid becomes a liquid. | Qualitative indication of purity. | Low: Insensitive to small amounts of impurities. Non-specific. | High | A classical, simple check. A sharp melting point suggests high purity, while a broad range indicates the presence of impurities.[14][15] |
| Thin-Layer Chromatography (TLC) | Planar chromatography where components separate based on polarity. | Qualitative/Semi-quantitative. Shows the number of components. | Low: Good for a quick check but not for precise quantification. | Very High | Rapid screening of reaction progress or for a preliminary purity check.[14][16] |
Conclusion: An Integrated Approach to Purity Validation
For establishing the purity of this compound, HPLC-UV stands out as the most robust, reliable, and quantitatively accurate method.[7][9] Its ability to separate and quantify closely related impurities is indispensable for the stringent requirements of pharmaceutical development.
However, a truly authoritative assessment of purity is never reliant on a single technique. The proposed HPLC-UV method should be considered the core of a broader analytical strategy. Techniques like LC-MS are invaluable for identifying unknown peaks discovered during HPLC analysis, while NMR confirms the structural integrity of the primary compound. By integrating these methods, researchers can build a self-validating system that ensures the highest degree of confidence in the quality of their chemical entities.
References
- Ryan, T. (1993). Identification and Quantification of Tricyclic Antidepressants by Uv-Photodiode Array Detection with Multicomponent Analysis. Marcel Dekker, Inc.
- Sigma-Aldrich. This compound. Merck.
- Gouda, A. S., et al. (2019). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. PMC - NIH.
- ResearchGate. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- TutorChase. What methods are used to test the purity of organic compounds?.
- Langman, L. J., & Bechtel, L. K. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing. PubMed Central.
- Sulayman, J.M., & Abdulkadir, B. (2016).
- ResearchGate. (2025). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
- ResearchGate. (2019).
- Taylor & Francis Online. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review.
- BioOrganics. This compound.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- MyScience Tutorials. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube.
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- 16. youtube.com [youtube.com]
A Comparative Guide to the Analytical Methods for 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chlorodibenzo[b,f]thiepin-10(11H)-one is a tricyclic compound featuring a central thiepin ring, a class of structures investigated for their potential pharmacological activities. As an intermediate in the synthesis of novel therapeutic agents or as a subject of metabolic studies, the accurate and precise analytical determination of this compound is paramount.[1][2] This guide provides a side-by-side comparison of the principal analytical methodologies applicable to the characterization and quantification of this compound, offering insights into the rationale behind experimental choices to aid researchers in selecting the most appropriate technique for their specific needs.
Core Analytical Techniques: A Side-by-Side Comparison
The analysis of a moderately complex organic molecule like this compound necessitates a selection of techniques that can provide both qualitative structural information and precise quantitative data. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Primary Application | Strengths | Limitations |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantification, purity assessment. | High versatility, suitable for non-volatile and thermally labile compounds, robust and reproducible. | Lower resolution than GC for some compounds, requires solvent disposal. |
| GC-MS | Partitioning of the analyte between a stationary phase and a gaseous mobile phase, followed by mass analysis. | Identification and quantification of volatile and thermally stable compounds. | High resolution, high sensitivity, provides structural information (mass spectrum). | Requires derivatization for non-volatile compounds, potential for thermal degradation.[3][4] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification, quantification, and structural elucidation. | High sensitivity and selectivity, applicable to a wide range of compounds. | Higher cost and complexity compared to HPLC-UV. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Unambiguous structural elucidation. | Provides detailed information about molecular structure and connectivity, non-destructive. | Lower sensitivity compared to other methods, requires higher sample concentrations. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is often the workhorse for routine analysis and quality control in pharmaceutical development due to its robustness and applicability to a wide range of compounds. For this compound, a reversed-phase method is the logical first choice. The non-polar nature of the dibenzothiepin core will have a strong affinity for a C18 stationary phase, allowing for excellent separation from more polar impurities or metabolites. The choice of a methanol or acetonitrile gradient with water provides the necessary elution strength, and a UV detector set at a wavelength corresponding to an absorbance maximum of the conjugated system will offer good sensitivity.
Trustworthiness: A self-validating HPLC protocol for this compound would include the analysis of a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time stability, peak asymmetry, and theoretical plates. Method validation would further involve assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.
Experimental Protocol: Reversed-Phase HPLC for Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Method Development
Sources
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Analysis of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 8-chlorodibenzo[b,f]thiepin-10(11H)-one is a key chemical entity, belonging to the dibenzo[b,f]thiepine class of compounds which are scaffolds for various pharmacologically active molecules, including the antipsychotic drug Zotepine.[1][2] The journey from synthesis to final product requires robust analytical methods to ensure identity, purity, and quality at every stage.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two cornerstone techniques in the analytical chemist's arsenal. While HPLC-UV is often the workhorse for routine quality control (QC) due to its robustness and cost-effectiveness, LC-MS/MS provides unparalleled sensitivity and selectivity, making it essential for more demanding applications like bioanalysis or trace impurity determination.[3][4][5]
When data from these disparate methods must be compared or used interchangeably—for instance, when transitioning a project from late-stage development (using HPLC) to clinical studies (requiring LC-MS)—a formal cross-validation is imperative. This process scientifically demonstrates that the two analytical procedures produce comparable and reliable data, ensuring data integrity across the entire lifecycle of a drug product.[6] This guide provides a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]
Part I: The Causality Behind the Techniques
The choice between HPLC-UV and LC-MS/MS is driven by the specific analytical question being asked. Understanding their fundamental principles is key to designing a meaningful cross-validation study.
-
HPLC-UV: This technique separates compounds in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column). The separated compound is then quantified by its ability to absorb light at a specific UV wavelength. The causality is simple: the amount of light absorbed is directly proportional to the concentration of the analyte. Its strength lies in its simplicity, reliability, and low operational cost for analyzing samples with analyte concentrations in the microgram-per-mL (µg/mL) range or higher. However, its selectivity is limited; any co-eluting impurity that also absorbs at the chosen wavelength can interfere with the result.[11]
-
LC-MS/MS: This method pairs the powerful separation of LC with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, molecules are ionized (e.g., via Electrospray Ionization), and the mass spectrometer acts as a highly specific filter. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (corresponding to the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. The causality is multi-dimensional: quantification is based on a unique mass transition (precursor → product), which provides an exceptional degree of certainty and minimizes interference from complex sample matrices.[4] This allows for reliable quantification at the nanogram-per-mL (ng/mL) or even picogram-per-mL (pg/mL) level.
Part II: Experimental and Logical Workflow for Cross-Validation
A successful cross-validation study is built on a logical workflow that directly compares the performance of the two validated methods using identical sample sets. The objective is to demonstrate that, within a defined range, the methods provide equivalent quantitative results.
Caption: Logical workflow for the cross-validation of two analytical methods.
Part III: Detailed Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound. These methods must be fully validated according to ICH Q2(R2) guidelines before initiating a cross-validation study.[7][12][13]
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The non-polar C18 stationary phase is well-suited for retaining and separating moderately non-polar molecules like the target analyte from potential polar impurities.
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio. Rationale: This combination provides good peak shape and retention. The acidic pH ensures the analyte, which is neutral, is in a single, non-ionized state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Rationale: The dibenzo[b,f]thiepine structure contains extensive aromaticity, leading to strong UV absorbance at this standard wavelength.
-
Run Time: 10 minutes.
-
Protocol 2: LC-MS/MS Method for Quantification
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Rationale: A shorter column with smaller particles is used to achieve faster separation times and sharper peaks, which is beneficial for MS detection.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte for positive mode ESI and improves chromatographic peak shape.
-
Gradient Elution: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive. Rationale: The sulfur and oxygen heteroatoms in the thiepinone ring can be readily protonated.
-
Analyte Properties: Molecular Formula: C₁₄H₉ClOS[14][15]; Molecular Weight: 260.74 g/mol .
-
MRM Transitions (Hypothetical):
-
Quantifier: 261.0 → 197.1 (Precursor [M+H]⁺ → Product corresponding to loss of [C₄H₄O]).
-
Qualifier: 261.0 → 169.0 (Precursor [M+H]⁺ → Product corresponding to loss of [C₅H₄S]).
-
Note: These fragmentation pathways are proposed based on the chemical structure and must be confirmed experimentally by infusing a standard solution of the analyte and performing a product ion scan.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.
-
Part IV: Data Presentation for Cross-Validation
The core of the cross-validation is the direct comparison of quantitative data. The same set of quality control (QC) samples, prepared from a single stock solution, are analyzed in replicate (n=6) by both methods. The results are then compared.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Calibration Range | 1.0 – 200 µg/mL | 0.5 – 500 ng/mL | Appropriate for intended use |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | - |
| Accuracy at Low QC | 98.9% (2.5 µg/mL) | 101.5% (1.5 ng/mL) | 80-120% |
| Accuracy at Mid QC | 101.2% (100 µg/mL) | 99.5% (250 ng/mL) | 80-120% |
| Accuracy at High QC | 99.5% (175 µg/mL) | 98.8% (400 ng/mL) | 80-120% |
| Precision at Low QC (%RSD) | 2.1% | 4.5% | ≤ 15% |
| Precision at Mid QC (%RSD) | 1.5% | 2.8% | ≤ 15% |
| Precision at High QC (%RSD) | 1.2% | 3.1% | ≤ 15% |
Cross-Validation Concordance: To assess the agreement between the two methods, the percentage bias is calculated for the mean concentration values obtained for the QC samples.
%Bias = [(Conc_LCMS - Conc_HPLC) / mean(Conc_LCMS, Conc_HPLC)] * 100
The results should fall within a pre-defined acceptance limit, typically ±15% or ±20%, demonstrating that the methods can be used interchangeably.
Part V: Authoritative Insights and Recommendations
The data clearly illustrates the distinct capabilities of each technique. The HPLC-UV method is exceptionally precise and accurate for high-concentration samples, making it an ideal, cost-effective tool for routine assays of the bulk drug substance and finished product release testing.[3][5] Its LOQ of 1.0 µg/mL is more than sufficient for these applications.
Conversely, the LC-MS/MS method demonstrates vastly superior sensitivity, with an LOQ approximately 2000-fold lower than the HPLC method. This sensitivity is not just an advantage but a necessity for applications involving biological matrices, such as plasma or tissue, where analyte concentrations are expected to be in the low ng/mL range following administration.[2][16] The high selectivity of the MRM detection minimizes the risk of interference from endogenous matrix components, a significant challenge in bioanalysis.[17]
Recommendation:
-
For Process Chemistry & QC: Employ the validated HPLC-UV method for routine analysis, in-process controls, and final product specification testing. Its robustness and lower operational cost are perfectly aligned with the needs of a manufacturing environment.
-
For Preclinical/Clinical Research: The validated LC-MS/MS method is the authoritative choice for pharmacokinetic, toxicokinetic, and metabolic studies. Its high sensitivity and selectivity are required to generate reliable bioanalytical data.
The successful cross-validation, as demonstrated by low %Bias between QC sample results, provides the crucial scientific evidence that data generated during early-stage bioanalytical work (LC-MS/MS) is directly comparable to the data generated during later-stage manufacturing and quality control (HPLC-UV). This ensures a seamless and scientifically sound analytical lifecycle for the compound.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). (2024). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2024). A Novel Approach for Estimation of Zotepine in Tablet Dosage Form. [Link]
-
ResearchGate. Chromatogram of zotepine API (20 µg/mL). [Link]
-
ResearchGate. Structure of zotepine. [Link]
-
Impactfactor. (2024). A Novel Approach for Estimation of Zotepine in Tablet Dosage Form. [Link]
-
BioOrganics. this compound Product Page. [Link]
-
PubMed. (2002). Trace analysis of zotepine and its active metabolite in plasma by capillary electrophoresis.... [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResearchGate. Synthesis of Targeted Dibenzo [b, f] thiepines.... [Link]
-
SciSpace. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
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A Comprehensive Guide to the Qualification of 8-chlorodibenzo[b,f]thiepin-10(11H)-one as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth, scientifically grounded framework for the qualification of a new batch of 8-chlorodibenzo[b,f]thiepin-10(11H)-one, a key intermediate and potential impurity in the synthesis of certain therapeutic agents, for its use as a certified reference standard.
This document moves beyond a simple checklist of tests. As a Senior Application Scientist, the goal is to provide a narrative that explains the "why" behind each experimental choice, ensuring a self-validating and robust qualification process. We will objectively compare various analytical techniques and present supporting data to guide researchers in establishing a scientifically sound reference standard.
The Critical Role of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. Its qualification is the process of scientifically demonstrating that the material is suitable for its intended purpose. An inadequately characterized reference standard can lead to erroneous analytical results, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the qualification of reference standards.[1][2][3]
The qualification process for a new batch of this compound should be designed to unequivocally confirm its identity, establish its purity with a high degree of confidence, and assess its stability.
A Multi-faceted Approach to Qualification: A Comparative Overview
The qualification of a reference standard is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective results build a comprehensive profile of the candidate material. The following sections detail the recommended analytical workflow and compare the utility of various techniques.
Phase 1: Identity Confirmation
The first and most critical step is to confirm that the candidate material is indeed this compound. This is achieved through a combination of spectroscopic techniques that probe the molecule's structure at different levels.
Experimental Workflow for Identity Confirmation
Caption: Workflow for purity determination and assignment.
Comparison of Purity Analysis Techniques
| Technique | Analyte | Strengths | Limitations |
| HPLC-UV/DAD | Organic impurities (related substances, degradation products) | High resolution, quantitative, and widely applicable. | Requires chromophoric impurities for UV detection; response factors may vary. |
| GC-HS | Residual Solvents | High sensitivity for volatile compounds; automated. | Not suitable for non-volatile impurities. |
| Karl Fischer Titration | Water Content | Specific for water; highly accurate and precise. | Not suitable for other volatile impurities. |
| ICP-MS/ICP-OES | Elemental Impurities | Very low detection limits for a wide range of elements. | Requires sample digestion; can be destructive. |
| TGA | Non-volatile impurities (residue on ignition) and thermal stability | Provides information on thermal events and non-volatile content. | Not specific for the type of impurity. |
Detailed Experimental Protocols for Purity Determination
High-Performance Liquid Chromatography (HPLC) for Organic Purity
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or a wavelength determined from the UV spectrum of the main peak.
-
Sample Preparation: Accurately weigh and dissolve the candidate material in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity is typically calculated by area normalization.
-
Rationale: HPLC is the workhorse for determining the purity of organic compounds. A DAD allows for the examination of peak purity and can help in the identification of co-eluting impurities. [4][5][6] Headspace Gas Chromatography (GC-HS) for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., G43).
-
Sample Preparation: Accurately weigh the candidate material into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to allow volatile solvents to partition into the headspace, which is then injected into the GC.
-
Rationale: This method is highly sensitive and specific for the detection of residual solvents from the synthesis process, as mandated by ICH Q3C guidelines. [7][8][9][10][11] Karl Fischer Titration for Water Content
-
Instrumentation: Coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh the candidate material and introduce it into the titration cell.
-
Analysis: The instrument automatically titrates the water in the sample with the Karl Fischer reagent.
-
Rationale: Water is a common impurity in APIs and can affect stability and potency. Karl Fischer titration is the gold standard for accurate water content determination. [12][13][14][15][16] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
-
Instrumentation: ICP-MS or ICP-Optical Emission Spectrometry (ICP-OES).
-
Sample Preparation: The sample is accurately weighed and digested in a mixture of strong acids (e.g., nitric and hydrochloric acid) using a microwave digestion system.
-
Analysis: The digested sample is introduced into the ICP-MS for the quantification of elemental impurities.
-
Rationale: To comply with USP General Chapter <232> and ICH Q3D guidelines, the levels of potentially toxic elemental impurities must be controlled. [17][18][19][20][21] Thermogravimetric Analysis (TGA)
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed amount of the candidate material is placed in the TGA pan.
-
Analysis: The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature.
-
Rationale: TGA can provide information on thermal stability, dehydration, and desolvation events. The residue at the end of the analysis can indicate the presence of non-volatile inorganic impurities. [22][23][24][25][26]
Purity Assignment by Mass Balance
The final purity of the reference standard is typically assigned using a mass balance approach, which accounts for all significant impurities.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Residue + % Elemental Impurities)
Example Purity Calculation
| Test | Result |
| Purity by HPLC (Area %) | 99.85% |
| Water Content (Karl Fischer) | 0.05% |
| Residual Solvents (GC-HS) | 0.02% |
| Residue on Ignition (TGA) | < 0.01% |
| Elemental Impurities (ICP-MS) | Complies with USP <232> |
| Assigned Purity | 99.78% |
Stability Assessment and Storage
A preliminary stability assessment should be conducted to establish appropriate storage conditions and a re-test date. This typically involves storing aliquots of the reference standard at various temperature and humidity conditions and periodically re-testing its purity by HPLC. The material should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature. The use of amber vials is recommended for light-sensitive compounds. The packaging should comply with USP <661> guidelines for plastic containers if applicable. [27][28][29][30][31]
Conclusion: Establishing a Trustworthy Reference Standard
The qualification of this compound as a reference standard is a rigorous, multi-step process that requires the application of a suite of orthogonal analytical techniques. By systematically confirming its identity and meticulously determining its purity through a mass balance approach, a high-quality, reliable reference standard can be established. This, in turn, ensures the accuracy and validity of analytical data throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of pharmaceutical products. This guide provides a robust framework for this critical process, grounded in scientific principles and regulatory expectations.
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The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2021). ResearchGate. Available at: [Link]
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Unceta, N., Gómez-Caballero, A., & Goicolea, M. A. (2015). The Development of Derivative Method analysis 1,4 Benzodiazepin. E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta. Available at: [Link]
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Apatin, K. M., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 254-262. Available at: [Link]
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Patil, S., & Hasumati, A. (2014). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-537. Available at: [Link]
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Al-Ghannam, S. M., & El-Dorry, H. A. (2010). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of AOAC International, 93(4), 1146-1152. Available at: [Link]
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Journal of Analytical Methods in Chemistry. (2017). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Available at: [Link]
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ResearchGate. (n.d.). Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Available at: [Link]
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American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
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assessing the stability of 8-chlorodibenzo[b,f]thiepin-10(11H)-one under different conditions
This guide provides a comprehensive analysis of the stability of 8-chlorodibenzo[b,f]thiepin-10(11H)-one under various stress conditions. As a key intermediate and structural motif in medicinal chemistry, understanding its intrinsic stability is paramount for the development of robust drug formulations and manufacturing processes. This document details a series of forced degradation studies, presenting a comparative analysis with related tricyclic compounds.
For the purpose of this illustrative guide, a hypothetical stability profile for this compound has been generated based on established principles of chemical degradation. The experimental data presented herein is representative and intended to guide researchers in designing their own stability studies.
Introduction: The Imperative of Stability Assessment
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, or stress testing, are an indispensable component of the drug development lifecycle, providing crucial insights into the intrinsic stability of a molecule.[3][4] By subjecting the API to conditions more severe than those it would typically encounter during storage and handling, we can rapidly identify potential degradation pathways and products.[2] This knowledge is instrumental in developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[1]
This compound is a tricyclic compound featuring a central thiepine ring, a ketone functional group, and a chlorinated aromatic ring. This combination of structural features suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. This guide will explore these degradation pathways through a series of controlled experiments.
Experimental Design: A Framework for Stability Assessment
A systematic approach to forced degradation is essential for generating meaningful and reproducible data. The following experimental workflow was designed to assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-chlorodibenzo[b,f]thiepin-10(11H)-one
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-chlorodibenzo[b,f]thiepin-10(11H)-one (CAS Number: 1469-28-9), a chlorinated dibenzothiepin derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Chemical Profile
This compound is a heterocyclic compound with the molecular formula C₁₄H₉ClOS.[1][2] It is typically encountered as a powder or crystals. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
Known Hazards:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1469-28-9 | [1] |
| Molecular Formula | C₁₄H₉ClOS | [1][2] |
| Molecular Weight | 260.74 g/mol | |
| Physical Form | Powder or crystals | |
| Storage | Sealed in a dry, room temperature environment |
Personal Protective Equipment (PPE) - Your First Line of Defense
Due to its irritant nature, appropriate PPE must be worn at all times when handling this compound, including during disposal procedures.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and disposable nitrile gloves are mandatory. For extensive handling, consider double-gloving.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous pharmaceutical waste.[3][4][5] A core principle is the complete ban on sewering (flushing down the drain) of hazardous pharmaceutical waste.[6][7]
Figure 1: Disposal and Spill Management Workflow
Step 1: Waste Collection and Containerization
-
Primary Container: Place solid waste of this compound into a designated, leak-proof, and sealable container. This container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound". The accumulation start date should also be recorded.
Step 2: Segregation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[8]
Step 3: Final Disposal
-
Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This process is designed to destroy the compound and prevent the formation of more toxic byproducts.
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste management company.
Important Note: Never dispose of this compound in the regular trash or by flushing it down the drain.[6][7]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be collected as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.
-
Secure: Prevent entry into the affected area.
Decontamination of Equipment:
Equipment that has come into contact with this compound should be thoroughly decontaminated. This can be achieved by washing with a suitable solvent (such as acetone or ethanol, if compatible with the equipment), followed by a detergent and water wash. All cleaning solutions and materials must be collected as hazardous waste.
Regulatory Framework
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, as administered by the EPA.[5] Healthcare facilities and research laboratories are required to manage hazardous pharmaceutical waste according to these regulations.[3][4] It is crucial to be aware of and compliant with all applicable national and institutional policies.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 7). Secure Waste. Retrieved from [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]
-
This compound. (n.d.). BioOrganics. Retrieved from [Link]
-
8-chloro-5,10-dihydro-11H-dibenzo[b,e][3][6]diazepin-11-one. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
-
11-Chlorodibenzo(b,f)(1,4)thiazepine. (n.d.). PubChem. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Decontamination in Pharma. (2024, January 19). Pharmaceutical Guidelines. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Decontamination. (n.d.). Queen Mary University of London Health and Safety Directorate. Retrieved from [Link]
-
Decontamination and Cleaning. (n.d.). ASHP Publications. Retrieved from [Link]
-
Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate. Retrieved from [Link]
-
Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews. Retrieved from [Link]
-
8-Chlorodibenzo[b,f]thiepine-10(11H)-on. (n.d.). Jingye. Retrieved from [Link]
-
Dibenzo[b,e]thiepin-11(6H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
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Personal protective equipment for handling 8-chlorodibenzo[b,f]thiepin-10(11H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 8-chlorodibenzo[b,f]thiepin-10(11H)-one. As Senior Application Scientists, our goal is to empower you with field-proven insights and technical accuracy, ensuring your safety and the integrity of your research.
Understanding the Hazard: Chemical Profile and Risks
This compound is a chlorinated heterocyclic compound. While comprehensive toxicological data is not widely available, the known hazards associated with its chemical class and available safety information necessitate stringent safety protocols.
According to supplier safety information, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The GHS pictogram associated with this compound is GHS07, indicating it is a warning-level hazard. Due to its chlorinated nature, there is also a potential for the release of toxic gases, such as hydrogen chloride, upon decomposition, for instance, in a fire.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 1469-28-9 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₉ClOS | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Warning) | Sigma-Aldrich |
| Hazard Statements | H315, H319 | Sigma-Aldrich |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of skin and eye irritation. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be a chemically resistant, heavy-duty type. | Provides a robust barrier against skin contact and absorption. Double-gloving minimizes risk in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor and acid gas cartridges is required. | Prevents inhalation of airborne particles and potential decomposition products. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is critical to prevent exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials should also be available.
Handling Procedure
Caption: Step-by-step workflow for handling this compound.
Decontamination
-
All surfaces and equipment that have come into contact with the compound should be decontaminated using a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Contaminated disposable materials should be placed in a designated, sealed waste container.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close the doors to the laboratory to contain any airborne particles.
-
Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area as described in section 3.3.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Waste disposal workflow for this compound.
-
Segregation: All waste streams must be segregated.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin and Eye Irritant").
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The primary method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed facility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
